2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Description
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Properties
IUPAC Name |
1-methoxy-4-(2-nitroethenyl)-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPRLNICRRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of advanced organic synthesis and drug development, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene —commonly referred to as trans-3-benzyloxy-4-methoxy-
This whitepaper provides an in-depth analysis of the compound's physicochemical profile, the mechanistic causality behind its synthetic applications, and a self-validating experimental protocol for its preparation.
Molecular Architecture & Physicochemical Profile
The strategic placement of substituents on the benzene ring dictates the compound's reactivity. The methoxy group at position 1 and the benzyloxy group at position 2 (relative to systematic nomenclature, or positions 4 and 3 relative to the nitrovinyl group) create an electron-rich aromatic system. However, the
Quantitative Data Summary
The following table consolidates the core physicochemical properties essential for formulation, handling, and reaction planning[2],[3]:
| Property | Value | Application Insight |
| Systematic Name | 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | IUPAC standard identifier. |
| Common Name | trans-3-benzyloxy-4-methoxy- | Widely used in literature. |
| CAS Registry Number | 55507-05-6 (trans-isomer: 63909-29-5) | Critical for precise reagent sourcing. |
| Molecular Formula | C16H15NO4 | Base for stoichiometric calculations. |
| Molecular Weight | 285.29 g/mol | High mass due to the benzyl protecting group. |
| Melting Point | 128–131 °C | Primary indicator of crystalline purity. |
| Topological Polar Surface Area | 64.3 Ų | Indicates moderate polarity, good for organic solubility. |
| Partition Coefficient (XLogP3) | 3.4 | Highly lipophilic; requires non-polar/moderately polar solvents. |
| Physical Appearance | Yellow crystalline solid | The extended conjugation yields a distinct chromophore. |
Mechanistic Role in Asymmetric Synthesis
Understanding why we use this specific building block is just as important as knowing how to use it. The selection of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene in drug development is driven by two mechanistic pillars:
-
The Michael Acceptor Dynamics: The nitro group is one of the strongest electron-withdrawing groups available. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making the
-carbon an exceptional electrophile. In the enantioselective synthesis of (R)-Rolipram, this allows for highly stereocontrolled Michael additions using chiral oxazolidinones[1]. -
Orthogonal Protection Strategy: Why use a benzyloxy group instead of a simple methoxy or unprotected hydroxyl? The benzyloxy moiety acts as a robust shield that survives the basic conditions of the Henry reaction and subsequent nucleophilic attacks. Crucially, it is orthogonal to many other functionalities; it can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H
) under mild conditions to reveal a reactive phenol. This allows chemists to selectively introduce new ether linkages (such as the cyclopentyloxy group in Rolipram) at a late stage in the synthesis.
Fig 2. Synthetic utility of the compound in the enantioselective synthesis of (R)-Rolipram.
Experimental Workflows: Synthesis & Characterization
The synthesis of this compound relies on a modified Henry (nitroaldol) condensation between 3-benzyloxy-4-methoxybenzaldehyde and nitromethane[4].
Causality of Reagent Selection
-
Ammonium Acetate: Acts as a bifunctional catalyst. The acetate ion acts as a weak base to deprotonate nitromethane, forming the reactive nitronate anion. Simultaneously, the ammonium ion provides mild acidic activation of the aldehyde carbonyl.
-
Glacial Acetic Acid: Serves as the solvent and a protic environment that drives the dehydration of the intermediate
-nitro alcohol. The elevated temperature (130 °C) provides the thermodynamic push required to eliminate water and exclusively form the highly conjugated, sterically relaxed trans ( ) isomer.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system . At each phase, specific physical feedback confirms the chemical reality of the reaction, ensuring trustworthiness before proceeding to the next step.
Step 1: Reaction Setup
-
Dissolve 30.0 g (124 mmol) of 3-benzyloxy-4-methoxybenzaldehyde in 100 mL of glacial acetic acid under a nitrogen atmosphere.
-
Add 10.8 g (140 mmol) of ammonium acetate, followed by 16.8 mL (310 mmol) of nitromethane.
-
Self-Validation Checkpoint: The mixture should form a homogeneous solution. A color shift toward deep yellow/orange upon heating indicates the initial formation of the nitro-alcohol intermediate.
Step 2: Condensation & Dehydration
-
Heat the stirred mixture to a gentle reflux (approx. 130 °C) for 2 hours and 20 minutes.
-
Causality: Prolonged heating ensures complete dehydration. The cis isomer is sterically hindered by the bulky benzyloxy group; thermodynamic control ensures
trans selectivity.
Step 3: Workup & Isolation
-
Remove the heat source and allow the reaction to cool slowly to room temperature.
-
Self-Validation Checkpoint: As the mixture cools, a heavy precipitate of yellow crystals must form. If an oil separates instead, it indicates incomplete dehydration or trapped solvent; reheating with additional acetic acid is required.
Step 4: Purification
-
Collect the precipitate via vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol to remove unreacted nitromethane and acetic acid residues.
-
Dry the solid under a high vacuum to afford the title compound (Yield: ~28.5 g, 81%).
-
Self-Validation Checkpoint: Analyze the melting point. A sharp melt at 128–131 °C confirms high isomeric purity. A depressed or broad melting range dictates the need for recrystallization from ethanol.
Fig 1. Step-by-step synthesis workflow for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Safety, Handling, & GHS Classification
Because of the reactive
-
Hazard Statements: Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).
-
Handling Directives: The compound must be handled within a certified chemical fume hood to prevent inhalation of crystalline dust. Nitrile gloves and safety goggles are mandatory.
-
Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases, which could trigger unwanted polymerization or degradation of the nitrovinyl group.
References
-
Title: trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | C16H15NO4 | CID 688198 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: US20140235614A1 / WO2014129477A1 - Monocyclic pyridine derivative Source: Google Patents URL
-
Title: Rolipram Synthesis Database (Enantioselective synthesis by Michael addition to a nitroolefin) Source: DrugFuture URL: [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene —commonly referred to as trans-3-benzyloxy-4-methoxy-
Physicochemical Profiling and Molecular Identity
The molecular architecture of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene features a central benzene ring functionalized with a methoxy group at position 1, a benzyloxy protecting group at position 2, and a highly reactive 2-nitrovinyl moiety at position 4. The presence of the benzyloxy group provides critical steric and electronic shielding, allowing for selective downstream modifications once the nitrovinyl group has been reacted.
The quantitative physicochemical data for this compound is summarized below, establishing the baseline metrics required for mass spectrometry and chromatographic validation [1].
| Parameter | Value |
| IUPAC Name | 2-(benzyloxy)-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Synonym | trans-3-Benzyloxy-4-methoxy- |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Exact Mass | 285.1001 Da |
| CAS Registry Number | 63909-29-5 (trans isomer) |
| Lipophilicity (XLogP3) | 3.4 |
Mechanistic Insights: The Henry-Knoevenagel Condensation
The synthesis of
Causality in Catalyst Selection:
The reaction utilizes ammonium acetate in glacial acetic acid, a choice driven by the need for a bifunctional catalytic system. The acetate anion acts as a mild base, deprotonating the
Following the initial nucleophilic attack, a
Workflow for the synthesis and validation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Experimental Protocol: Synthesis and Isolation
This protocol represents a self-validating system designed to maximize the yield of the thermodynamically favored (E)-isomer while minimizing polymerization side-reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, 250 mL round-bottom flask, dissolve 10.0 mmol (2.42 g) of 3-benzyloxy-4-methoxybenzaldehyde in 30 mL of glacial acetic acid.
-
Catalyst and Reactant Addition: Add 5.0 mmol (0.38 g) of anhydrous ammonium acetate to the solution. Follow this by adding 30.0 mmol (1.6 mL) of nitromethane. Note: Nitromethane is used in excess to drive the equilibrium forward and prevent bis-addition side products.
-
Reflux Execution: Equip the flask with a reflux condenser and heat the mixture to 100–105 °C using an oil bath for 4 to 6 hours under an inert argon atmosphere.
-
Precipitation: Remove the heat source and allow the reaction mixture to cool to room temperature. The product will typically begin to crystallize directly from the acetic acid solution as bright yellow needles. To force complete precipitation, pour the mixture into 100 mL of crushed ice-water with vigorous stirring.
-
Isolation and Purification: Isolate the yellow precipitate via vacuum filtration. Wash the filter cake extensively with cold water, followed by a small volume of cold methanol to remove residual acetic acid and unreacted nitromethane. Recrystallize the crude product from hot ethanol to yield pure 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Analytical Validation Protocol
To ensure scientific integrity before utilizing the intermediate in downstream synthesis, the isolated compound must undergo rigorous analytical validation.
-
High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode. The expected
pseudo-molecular ion peak must be observed at m/z 286.1074, confirming the exact mass of the C₁₆H₁₅NO₄ formula. -
¹H NMR Spectroscopy (400 MHz, CDCl₃): The geometric isomerism is the most critical parameter to validate. The (E)-configuration (trans geometry) of the nitrovinyl group is confirmed by the vinylic protons, which will appear as two distinct doublets with a large scalar coupling constant (
Hz) in the 7.5–8.0 ppm range. Additionally, verify the presence of the benzyloxy methylene protons (singlet near 5.2 ppm) and the methoxy protons (singlet near 3.9 ppm).
Downstream Application: Rolipram Synthesis
The primary pharmaceutical utility of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene lies in its role as a precursor for Rolipram, a well-documented PDE4 inhibitor with antidepressant and anti-inflammatory properties [3].
The strongly electron-withdrawing nitro group makes the
Downstream synthetic pathway from the nitrostyrene intermediate to the PDE4 inhibitor Rolipram.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 688198, trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene". PubChem. URL:[Link]
-
DrugFuture. "Rolipram Synthesis and Chemical Structure Data". DrugFuture Synthetic Database. URL:[Link]
Sources
Unlocking the Pharmacological Potential of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Derivatives: A Mechanistic and Methodological Guide
Executive Summary
The compound 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (commonly referred to in literature as trans-3-benzyloxy-4-methoxy-β-nitrostyrene, CAS: 63909-29-5) represents a highly versatile and pharmacologically potent scaffold in modern medicinal chemistry. Characterized by a highly reactive β-nitrostyrene core and sterically tunable benzyloxy/methoxy substituents, this molecule serves a dual purpose: it is a potent standalone pharmacophore and a critical synthetic intermediate for blockbuster therapeutics, including the PDE4 inhibitor Rolipram and novel Tetrahydroisoquinoline (THIQ) derivatives for Amyotrophic Lateral Sclerosis (ALS).
This technical guide deconstructs the structural mechanisms, therapeutic applications, and validated experimental protocols surrounding this compound class, providing drug development professionals with a comprehensive blueprint for leveraging β-nitrostyrene derivatives.
Structural & Mechanistic Basis of Pharmacology
The pharmacological efficacy of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene derivatives is rooted in their unique stereoelectronic properties.
The Michael Acceptor Hypothesis
The defining feature of the β-nitrostyrene class is the nitrovinyl side chain. The strongly electron-withdrawing nature of the nitro group renders the β-carbon highly electrophilic. This creates a potent Michael acceptor capable of forming irreversible or slowly reversible covalent bonds with nucleophilic sulfhydryl (thiol) groups of exposed cysteine residues on target proteins.
This covalent modification is the primary driver for the inhibition of specific target enzymes, including 1 and the 2.
Role of the Benzyloxy and Methoxy Substituents
While the nitrovinyl group provides the "warhead," the aromatic substituents dictate target specificity and pharmacokinetic viability.
-
Lipophilicity & Permeability: The bulky benzyloxy group at position 2 (or 3, depending on IUPAC numbering relative to the alkyl chain) significantly increases the molecule's lipophilicity (XLogP3 ~ 3.4) 3. This enhances passive diffusion across cell membranes, a critical requirement for intracellular target engagement.
-
Steric Anchoring: The benzyloxy/methoxy combination creates a specific spatial geometry that perfectly anchors the molecule within the hydrophobic pockets of target kinases and phosphatases, preventing off-target reactivity with abundant cellular thiols like glutathione.
Fig 1: Molecular targets and downstream pharmacological effects of β-nitrostyrene derivatives.
Key Pharmacological Domains
Oncology: Apoptosis & Pathway Inhibition
Derivatives of this scaffold have demonstrated profound anticancer properties. For instance, closely related analogs like CYT-Rx20 have been shown to4. By covalently modifying critical kinases, these compounds induce reactive oxygen species (ROS) accumulation, leading to DNA damage, G2/M phase cell cycle arrest, and caspase-dependent apoptosis.
Neurodegeneration: ALS Therapeutics & PDE4 Inhibition
The 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene core is the foundational starting material for synthesizing Rolipram, a highly selective PDE4 inhibitor used to study neuroinflammation and depression. Furthermore, recent breakthroughs have utilized this exact benzyloxy-methoxy scaffold to synthesize Tetrahydroisoquinoline (THIQ) derivatives (e.g., PAV-073). These compounds act as 5 by preventing aberrant TDP-43 aggregation.
Anti-Inflammatory & Antimicrobial Activity
By blocking the assembly of the NLRP3 inflammasome, β-nitrostyrenes prevent the maturation and release of pro-inflammatory cytokines like IL-1β. Additionally, they exhibit broad-spectrum6, making them viable candidates for drug-resistant pathogens.
Quantitative Pharmacological Data
The following table summarizes the biological activity of the core compound and its direct derivatives across various therapeutic domains.
| Derivative / Application | Primary Target | Pharmacological Effect | Key Metric (Efficacy) |
| 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | PDE4 (via Rolipram synthesis) | Anti-inflammatory / Antidepressant | High-yield synthetic precursor |
| CYT-Rx20 (β-methyl analog) | PI3K/AKT, STAT3 | Apoptosis in Esophageal/Breast Cancer | IC50 ~ 2.0 - 5.0 µM |
| 3,4-Methylenedioxy-β-nitrostyrene | NLRP3 Inflammasome | Reduced IL-1β secretion | IC50 ~ 1.5 µM |
| THIQ Derivatives (e.g., PAV-073) | Aberrant Protein Assembly | Motor neuron rescue in ALS models | Phenotypic rescue at 0.5 µM |
| Halogenated β-nitrostyrenes | L. donovani promastigotes | Anti-leishmanial activity | MIC ~ 0.25 - 8.0 µg/mL |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies detail not just the how, but the why behind each critical step.
Synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene via Henry Reaction
This protocol utilizes a nitroaldol (Henry) condensation between 3-benzyloxy-4-methoxybenzaldehyde and nitromethane.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10.0 mmol of 3-benzyloxy-4-methoxybenzaldehyde in 15 mL of glacial acetic acid.
-
Causality: Glacial acetic acid acts as both the solvent and an acidic medium. The acidity is crucial because it thermodynamically drives the subsequent dehydration of the transient β-nitro alcohol intermediate, favoring the formation of the conjugated trans-alkene.
-
-
Catalyst Addition: Add 15.0 mmol of nitromethane and 5.0 mmol of anhydrous ammonium acetate to the solution.
-
Causality: Ammonium acetate is a bifunctional catalyst. The acetate ion deprotonates the nitromethane to form the nucleophilic nitronate ion, while the ammonium ion activates the aldehyde carbonyl group for nucleophilic attack.
-
-
Reflux & Dehydration: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4-6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).
-
Precipitation & Self-Validation: Pour the hot mixture into 100 mL of ice-cold distilled water. The sudden drop in solubility forces the hydrophobic β-nitrostyrene to precipitate as a vibrant yellow solid.
-
Validation: The distinct yellow color is a rapid visual confirmation of the highly conjugated π-system of the nitrovinyl group.
-
-
Purification: Filter the precipitate, wash with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure trans-isomer. Confirm purity via 1H-NMR (look for the characteristic trans-alkene doublet at ~7.9 ppm with a coupling constant J ~ 13.5 Hz).
Fig 2: Synthetic workflow and downstream derivatization of the β-nitrostyrene core.
In Vitro Target Validation: Flow Cytometry Apoptosis Assay
To validate the anticancer potential of the synthesized derivatives, a dual-staining flow cytometry assay is employed.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal or MCF-7 breast cancer lines) in 6-well plates at a density of
cells/well. Incubate overnight to allow adherence. -
Compound Treatment: Treat cells with varying concentrations of the β-nitrostyrene derivative (e.g., 1, 2.5, 5 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Include a vehicle control.
-
Harvesting: After 24 hours, harvest cells using Trypsin-EDTA.
-
Causality: It is critical to collect both the floating (already dead/apoptotic) and adherent cells to ensure an accurate representation of total cell death.
-
-
Staining (Self-Validating System): Resuspend the cell pellet in Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Causality & Validation: This is a self-validating quadrant system. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable and only intercalates into DNA when membrane integrity is lost (late apoptosis/necrosis). This allows researchers to temporally track the exact mechanism of cell death induced by the compound.
-
-
Analysis: Analyze via flow cytometry within 1 hour, measuring fluorescence at 530 nm (FITC) and >600 nm (PI).
Conclusion & Future Perspectives
The 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene scaffold is a master key in medicinal chemistry. While its intrinsic Michael acceptor properties make it a potent inhibitor of critical disease pathways (PI3K/AKT, STAT3, NLRP3), its true value lies in its synthetic versatility. Future drug development efforts must focus on optimizing the bioavailability of these derivatives and fine-tuning the electrophilicity of the nitrovinyl group to minimize off-target thiol reactivity, thereby widening the therapeutic window for clinical applications.
References
-
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways Source: PLOS One URL:[Link]
-
Protein Assembly Modulation: A New Approach to Amyotrophic Lateral Sclerosis (ALS) Therapeutics Source: bioRxiv / NIH URL:[Link]
-
β-Nitrostyrenes as Potential Anti-leishmanial Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene (Compound Summary) Source: PubChem (NIH) URL:[Link]
-
Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease Source: Outbreak.info / Literature Database URL:[Link]
Sources
- 1. outbreak.info [outbreak.info]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | C16H15NO4 | CID 688198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]
- 5. Protein Assembly Modulation: A New Approach to Amyotrophic Lateral Sclerosis (ALS) Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Nitrostyrenes as Potential Anti-leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Solubility Profile of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Executive Summary & Chemical Identity[1]
Compound: 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Common Synonyms: 3-Benzyloxy-4-methoxy-
This guide details the solubility characteristics of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, a critical intermediate in the synthesis of substituted phenethylamines (specifically mescaline and 2C-x analogs). The presence of the lipophilic benzyloxy protecting group significantly alters its solubility profile compared to simple methoxy-nitrostyrenes, necessitating specific solvent choices for purification (recrystallization) and downstream reduction reactions (e.g., hydride reductions or catalytic hydrogenation).
Quick Solubility Reference
| Solvent Class | Solubility Status (25°C) | Solubility Status (Boiling) | Application |
| Chlorinated (DCM, CHCl3) | High | Very High | Extraction, Chromatography |
| Polar Aprotic (DMSO, DMF) | High | High | Reaction Medium |
| Esters (Ethyl Acetate) | Moderate-High | High | Extraction, Co-solvent |
| Alcohols (EtOH, IPA) | Low | High | Recrystallization |
| Alkanes (Hexane, Heptane) | Insoluble | Very Low | Anti-solvent, Wash |
| Water | Insoluble | Insoluble | Wash, Precipitation |
Physicochemical Analysis: Structure-Property Relationships
To understand the solubility behavior of this molecule, one must analyze the interplay between its three functional zones:
-
The
-Nitrostyrene Core: The conjugated nitroalkene system is polar and planar, facilitating -stacking interactions. This contributes to the high melting point and yellow color. It makes the molecule susceptible to nucleophilic attack (Michael addition) in protic solvents if bases are present. -
The Methoxy Group (C1): A weak hydrogen bond acceptor, adding slight polarity but primarily electron-donating character to the ring.
-
The Benzyloxy Group (C2): This is the solubility-defining feature . The bulky, lipophilic benzyl ring disrupts crystal packing relative to hydroxy-analogs but significantly decreases water/alcohol solubility compared to methoxy-analogs. It drives high solubility in chlorinated and aromatic solvents.
Figure 1: Structural dissection of solubility drivers.
Experimental Solubility Data & Solvent Selection
Primary Solvents (Dissolution & Reaction)
For synthetic transformations (e.g., reduction to the amine), the compound must be fully dissolved.
-
Dichloromethane (DCM): Excellent solvent. Dissolves >100 mg/mL at RT. Ideal for liquid-liquid extraction.
-
Tetrahydrofuran (THF): Excellent solvent. Suitable for
reductions. -
Ethyl Acetate: Good solubility.[1] often used as the mobile phase in TLC (typically 20-30% EtOAc in Hexane).
Recrystallization Solvents (Purification)
The most critical application of solubility data for this compound is purification. The "Low (Cold) / High (Hot)" profile is required.
-
Ethanol (95% or Absolute): The gold standard. The compound is sparingly soluble at room temperature but dissolves readily at boiling (78°C). Upon slow cooling, it forms long, distinct yellow needles.
-
Isopropanol (IPA): Similar to ethanol but with a higher boiling point (82°C), allowing for a slightly higher saturation concentration. Often yields larger crystals.
-
Methanol: Soluble, but the solubility curve is often too steep (too soluble at RT) for high-recovery recrystallization unless cooled to -20°C.
-
Acetic Acid: High solubility.[1] Often used as the solvent during synthesis (Henry reaction). Addition of water precipitates the product.
Anti-Solvents
-
Cold Water: Precipitator.
-
Hexane/Heptane: Used to wash the filter cake to remove non-polar impurities without dissolving the nitrostyrene.
Detailed Protocols
Protocol A: Recrystallization for High Purity
Objective: Purify crude yellow solid (MP ~115°C) to analytical grade (MP ~120°C).
-
Preparation: Place 10.0 g of crude 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of Isopropanol (IPA) . Heat to reflux (boiling) on a stir plate.
-
Titration: If solid remains, add IPA in 5 mL increments, maintaining boil, until fully dissolved. Note: Do not exceed 10 mL/g solvent ratio.
-
Clarification (Optional): If insoluble dark specks remain, hot filter through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Cover flask with foil. Allow to cool to room temperature undisturbed for 2 hours. Then, place in a refrigerator (4°C) for 4 hours.
-
Collection: Filter the mass of yellow needles via vacuum filtration.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold IPA followed by 2 x 20 mL of cold Heptane .
-
Drying: Vacuum dry at 40°C for 6 hours.
Protocol B: Solubility Screening (Tiered Approach)
Use this workflow to determine the optimal solvent for a new reaction condition.
Figure 2: Decision tree for solvent classification.
Critical Considerations for Reduction Reactions
Researchers often solubilize this compound to reduce the nitrovinyl group to an amine (phenethylamine).
-
NaBH4 / CuCl2 Reduction: Methanol is the standard solvent. However, due to the benzyloxy group, this specific nitrostyrene may precipitate out of pure methanol upon cooling or addition of borohydride.
-
Solution: Use a THF/Methanol (1:1) mixture to maintain solubility throughout the reduction.
-
-
LiAlH4 Reduction: Strictly anhydrous conditions required.
-
Solvent:THF is superior to Diethyl Ether (Et2O) because the compound has higher solubility in THF, allowing for more concentrated reaction mixtures (0.5 - 1.0 M).
-
-
Catalytic Hydrogenation:
-
Solvent:Ethanol/Ethyl Acetate (1:1) with a trace of acetic acid. The EtOAc helps dissolve the lipophilic substrate, while Ethanol supports the catalyst surface activity.
-
References
-
Stenutz, R. (n.d.). (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene Data Sheet. Stenutz.eu. Retrieved March 6, 2026, from [Link]
-
Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines. Beilstein J. Org. Chem. Retrieved March 6, 2026, from [Link]
-
PubChem. (2025).[2][1] Beta-Nitrostyrene Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]
Sources
Technical Guide: Crystal Structure Analysis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
This guide outlines the comprehensive protocol for the crystal structure analysis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene , also known as 3-benzyloxy-4-methoxy-
The following technical framework details the synthesis, crystallization, X-ray diffraction (XRD) data collection, and structural refinement necessary to definitively characterize this molecule.
Executive Summary
Target Molecule: 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Systematic Name: (E)-1-(Benzyloxy)-2-methoxy-4-(2-nitroethenyl)benzene
Common Name:
The structural analysis of this compound focuses on confirming the (E)-configuration of the nitrovinyl moiety and elucidating the packing influence of the bulky benzyloxy group. Unlike simple nitrostyrenes, the flexibility of the benzyl ether linkage (
Chemical Profile & Synthesis
To ensure high-quality single crystals, the starting material must be synthesized with high stereoselectivity for the (
Synthesis (Henry Reaction)
The standard protocol involves the condensation of
-
Reagents:
-benzylisovanillin (3-benzyloxy-4-methoxybenzaldehyde), Nitromethane, Ammonium acetate (catalyst). -
Conditions: Reflux in glacial acetic acid or methanol for 2–4 hours.
-
Purification: Recrystallization from hot ethanol or methanol is required to remove the (
)-isomer and unreacted aldehyde. -
Target Purity: >99% (HPLC) is recommended for X-ray quality crystal growth.
Physical Properties
| Property | Value | Notes |
| Melting Point | 120–122 °C | Sharp melting point indicates high purity suitable for crystallization. |
| Color/Form | Yellow needles/plates | Characteristic of conjugated nitro-aromatic systems. |
| Solubility | Low in Ether/Hexane; High in DCM/CHCl | Use polarity gradient for crystallization. |
Experimental Protocol: Crystallization & Data Collection
Crystallization Strategy
Obtaining single crystals suitable for XRD requires a slow, controlled phase transition. The bulky benzyloxy group may inhibit packing; thus, solvent choice is critical to stabilize the lattice.
Recommended Method: Slow Evaporation
-
Solvent System: Dissolve 20 mg of the purified compound in a minimal amount of Dichloromethane (DCM) (approx. 1–2 mL).
-
Anti-solvent Addition: Carefully layer Ethanol or Hexane (2 mL) on top of the DCM solution in a narrow vial.
-
Incubation: Seal the vial with parafilm, poke a single pinhole to allow slow evaporation, and store at 4 °C in a vibration-free environment.
-
Timeline: Crystals typically form within 48–72 hours as yellow prisms or needles.
X-Ray Diffraction (XRD) Data Collection
Once a crystal of dimensions ~0.2
-
Temperature: Collect data at 100 K (using a cryostream) to minimize thermal motion of the flexible benzyl chain and improve resolution.
-
Radiation Source: Mo-K
( = 0.71073 Å) or Cu-K ( = 1.54184 Å). Cu source is preferred for small organic crystals to boost intensity. -
Strategy: Full sphere collection (omega scans) to ensure high redundancy, particularly if the space group is low symmetry (triclinic/monoclinic).
Structural Analysis Framework
Molecular Conformation
The analysis must focus on two key geometric parameters:
-
Planarity of the Nitrostyrene Core:
-
Measure the torsion angle
(C${Ar}ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> E$)-isomer, this should be close to 180° (anti-periplanar). -
Significant deviation (>10°) indicates steric strain or packing forces.
-
-
Benzyloxy Group Orientation:
-
Measure the torsion angle
(C${Ar}ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 2 {Ph}$). This defines whether the benzyl ring lies in-plane with the central benzene ring or twists out-of-plane (often ~60–90° relative to the ether plane) to facilitate herringbone packing.
-
Supramolecular Architecture
Analyze the crystal lattice for specific non-covalent interactions:
-
C-H...O Hydrogen Bonds: Look for interactions between the nitro group oxygens and aromatic protons (C-H...O-N). These often form "ribbons" or chains along a crystallographic axis.
-
Pi-Pi Stacking: The electron-deficient nitrovinyl group often stacks face-to-face with the electron-rich benzyloxy ring of an adjacent molecule (Centroid-Centroid distance < 3.8 Å).
Data Refinement Workflow (SHELXL)
-
Disorder Handling: The benzyl group is prone to disorder. If electron density maps show elongated ellipsoids for the benzyl carbons, model the disorder over two positions using PART commands and EADP constraints.
-
Hydrogen Placement: Aromatic and vinyl H-atoms should be constrained to riding models (AFIX 43). Methyl H-atoms (methoxy) require AFIX 137 with rotational freedom allowed.
Visualization: Structure Determination Pipeline
The following diagram illustrates the logical flow from synthesis to final structural refinement.
Caption: Workflow for the isolation and crystallographic characterization of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Expected Crystallographic Parameters
While experimental values are definitive, the following parameters are typical for this class of compounds (monoclinic nitrostyrenes) and serve as a validation baseline:
| Parameter | Typical Range/Value |
| Crystal System | Monoclinic (most common) or Triclinic |
| Space Group | |
| Z (Molecules/Cell) | 4 (for |
| R-Factor (R1) | < 5.0% (for high-quality data) |
| Goodness of Fit (S) | 1.0 – 1.1 |
Note: If the refined structure shows an R1 > 7%, re-examine the benzyl group for unmodeled disorder or check for twinning (common in layered plates).
References
-
Sigma-Aldrich. (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Product Sheet. Retrieved from
-
Stenutz, R. Data for (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene. Retrieved from
-
ChemicalBook. Properties and Synthesis of Nitrostyrene Derivatives. Retrieved from
-
University of Glasgow. Studies in Biogenetic Aspects of Phenol Oxidation (Synthesis of O-benzylisovanillin nitrostyrene). Retrieved from
literature review of benzyloxy-substituted nitrostyrenes
An In-Depth Technical Guide to Benzyloxy-Substituted Nitrostyrenes: Pharmacological Applications and Synthetic Methodologies
Executive Summary
Benzyloxy-substituted nitrostyrenes represent a highly versatile class of organic compounds characterized by a β-nitrostyrene core coupled with a benzyloxy ether moiety. The β-nitrostyrene scaffold acts as a potent Michael acceptor, making it a critical intermediate in organic synthesis, while the bulky, lipophilic benzyloxy group dramatically alters the molecule's interaction with biological targets. This whitepaper provides a comprehensive analysis of their dual utility: as highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative disease management, and as foundational building blocks for synthesizing complex phenethylamines and heterocyclic therapeutics.
Structural and Mechanistic Pharmacology
Monoamine Oxidase B (MAO-B) Inhibition
The monoamine oxidase (MAO) enzyme family is responsible for the oxidative deamination of endogenous neurotransmitters, including dopamine. In the context of Parkinson's disease (PD), selective inhibition of the MAO-B isoform is a primary therapeutic strategy to elevate striatal dopamine levels without triggering the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.
Recent structure-activity relationship (SAR) studies have identified 3-benzyloxy-β-nitrostyrene analogues as a novel class of highly potent, reversible MAO-B inhibitors[1]. The causality behind their efficacy lies in the spatial geometry of the MAO-B active site, which features a bipartite hydrophobic cavity. The benzyloxy group acts as a lipophilic anchor, deeply penetrating the substrate cavity and stabilizing the enzyme-inhibitor complex via non-covalent π-π interactions[2].
Significantly, the introduction of electron-withdrawing halogens on the benzyloxy ring governs the degree of inhibition. The 4″-fluoro-substituted analog exhibits the highest potency, achieving an IC50 of 0.039 µM and a selectivity index (SI) of 166[1]. The fluorine atom increases the lipophilicity and metabolic stability of the compound, optimizing its fit within the hydrophobic pocket compared to the unsubstituted variant.
Anti-Platelet and Cytotoxic Activities
Beyond neuropharmacology, the β-nitrostyrene family exerts profound effects on cellular proliferation and hemostasis. Derivatives such as 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) have demonstrated potent anti-platelet aggregation properties[3]. Mechanistically, these compounds inhibit thrombin- and collagen-induced platelet aggregation by preventing the activation of glycoprotein IIb/IIIa, a critical integrin complex in the blood coagulation cascade[3].
Anti-Leishmanial Therapeutics
The benzyloxy-nitrostyrene scaffold is also utilized to synthesize 3-nitro-chromene derivatives, which exhibit potent anti-leishmanial activity[4]. The high lipophilicity of the chromene framework, derived directly from the benzyloxy precursor, facilitates rapid penetration across the parasitic cell membrane, enhancing the druggability and intracellular concentration of the therapeutic agent[4].
Quantitative Data: MAO-B Inhibition Profiling
To contextualize the pharmacological potency of these compounds, the following table summarizes the quantitative enzyme inhibition data for key benzyloxy-β-nitrostyrene analogues compared to the clinical standard, Safinamide[1][2].
| Compound / Substitution | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| 3-Benzyloxy-β-nitrostyrene | 0.565 | > 10.0 | > 17.7 | Reversible |
| 4″-Fluoro-3-benzyloxy-β-nitrostyrene | 0.039 | 6.47 | 166.0 | Reversible |
| 4″-Chloro-3-benzyloxy-β-nitrostyrene | 0.082 | > 10.0 | > 121.9 | Reversible |
| Safinamide (Clinical Reference) | 0.080 | > 10.0 | > 125.0 | Reversible |
Data indicates that the 4″-fluoro substitution yields an inhibition profile superior to the clinical reference standard.
Pathway and Workflow Visualizations
Caption: Pharmacological mechanism of MAO-B inhibition by benzyloxy-nitrostyrenes.
Caption: Synthetic workflow from benzyloxybenzaldehyde to phenethylamine derivatives.
Synthetic Methodologies and Experimental Protocols
The synthesis of benzyloxy-substituted nitrostyrenes relies fundamentally on the Henry Reaction (nitroaldol condensation). In this transformation, a base deprotonates nitromethane to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of a benzyloxybenzaldehyde. The resulting β-nitroalcohol intermediate undergoes spontaneous or heat-driven dehydration to yield the thermodynamically stable, conjugated β-nitrostyrene[4][5].
Protocol 1: Synthesis of 3-Benzyloxy-β-nitrostyrene via the Henry Reaction
This protocol utilizes ammonium acetate in glacial acetic acid. The slightly acidic solvent environment, combined with the ammonium acetate buffer, effectively drives the dehydration step of the nitroalcohol intermediate, preventing reverse aldol reactions and maximizing the yield of the alkene[5].
Reagents:
-
3-(Benzyloxy)benzaldehyde (1.0 equivalent, e.g., 3.00 g)
-
Nitromethane (2.75 equivalents, e.g., 2.10 mL)
-
Ammonium acetate (2.2 equivalents, e.g., 2.40 g)
-
Glacial acetic acid (25 mL)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.00 g of 3-(benzyloxy)benzaldehyde in 25 mL of glacial acetic acid.
-
Catalyst Addition: Add 2.40 g of ammonium acetate to the solution. Stir at room temperature until fully dissolved.
-
Nucleophile Addition: Slowly add 2.10 mL of nitromethane to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) using an oil bath. Maintain reflux for exactly 2 hours to ensure complete dehydration of the intermediate β-nitroalcohol[5].
-
Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 20 mL of distilled water to precipitate the crude product and quench the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH2Cl2) in three successive 40 mL portions[5].
-
Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO3) until CO2 evolution ceases, followed by a brine wash. Dry the organic phase over anhydrous magnesium sulfate (MgSO4).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude yellow solid via recrystallization from hot ethanol to yield pure 3-benzyloxy-β-nitrostyrene.
Protocol 2: Downstream Conversion to Phenethylamines
Benzyloxy-nitrostyrenes are direct precursors to biologically vital phenethylamines. Through catalytic hydrogenation, both the nitro group and the alkene are reduced, while the benzyloxy protecting group undergoes hydrogenolysis to reveal a free phenol. For example, the hydrogenation of 3,4-bis(benzyloxy)-β-nitrostyrene yields dopamine hydrochloride quantitatively[6].
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure hydrogenation flask, dissolve 1.38 mmol of 3,4-bis(benzyloxy)-β-nitrostyrene in 20 mL of absolute ethanol.
-
Acidification: Add 2.5 equivalents of 12 M hydrochloric acid (HCl). The acidic environment is critical; it prevents the palladium-induced formation of imine metal hydride intermediates, which typically lower yields at higher temperatures[6].
-
Catalyst Addition: Carefully add 0.1 equivalents of 5% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the flask with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at 0 °C for 3 hours[6]. Low temperatures are maintained to ensure high chemoselectivity and prevent side reactions.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is pure 3,4-dihydroxy-β-phenethylamine hydrochloride (Dopamine HCl), which can be further purified by a single wash with cold ether[6].
References
- Benzyloxynitrostyrene analogues - A novel class of selective and highly potent inhibitors of monoamine oxidase B PubMed / European Journal of Medicinal Chemistry URL
- The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes ResearchGate URL
- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies PMC / National Institutes of Health URL
- Oxford University Press (OUP)
- Design and synthesis of novel benzyloxy-tethered-chromone derivatives as MAO-B inhibitors PubMed / NIH URL
- University of Southampton Research Repository: Synthesis of Nitrostyrenes via the Henry Reaction University of Southampton URL
Sources
- 1. Benzyloxynitrostyrene analogues - A novel class of selective and highly potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyloxynitrostyrene analogues - A novel class of selective and highly potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. academic.oup.com [academic.oup.com]
In Vitro Biological Activity of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: A Technical Guide for Researchers
Introduction
2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a synthetic organic compound characterized by a substituted benzene ring bearing a benzyloxy, a methoxy, and a nitrovinyl group. While specific biological data for this exact molecule is limited in the current scientific literature, its structural motifs—particularly the nitrovinylbenzene core—suggest a high potential for significant in vitro biological activity. Nitrovinyl compounds are recognized as potent Michael acceptors, a characteristic that allows them to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating various cellular processes.[1] This reactivity is often associated with a range of biological effects, including anticancer, anti-inflammatory, and antioxidant activities.[2][3]
This technical guide provides a comprehensive framework for the in vitro investigation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. It is designed for researchers in drug discovery and development, offering a scientifically grounded rationale for experimental design and detailed protocols for a tiered approach to characterizing its biological profile. The proposed workflow is structured to first assess cytotoxicity, followed by an exploration of its potential anti-inflammatory and antioxidant properties, and finally, to probe the underlying molecular mechanisms.
Hypothesized Mechanisms of Action
The biological activity of nitrovinylbenzene derivatives is intrinsically linked to the electrophilic nature of the β-carbon in the nitrovinyl group. This makes the compound susceptible to nucleophilic attack by sulfhydryl groups of cysteine residues within cellular proteins. This interaction can lead to the modulation of key signaling pathways. Based on the known activities of structurally related compounds, we can hypothesize several primary mechanisms of action for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
One of the primary putative targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[4][5] The activity of many nitro-compounds is linked to their ability to interfere with this pathway.[6]
Furthermore, the phenolic ether and methoxy substitutions on the benzene ring suggest a potential for antioxidant activity . These groups can influence the compound's ability to scavenge free radicals and modulate cellular redox homeostasis, potentially through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[7][8]
Finally, many nitrovinyl compounds have demonstrated potent antiproliferative and pro-apoptotic effects in cancer cell lines.[9] This activity is often mediated through the induction of cellular stress and the activation of apoptosis signaling cascades.[10][11]
Experimental Workflow for In Vitro Evaluation
A systematic, multi-faceted approach is essential to comprehensively characterize the in vitro biological activity of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. The following workflow is proposed:
Caption: Proposed experimental workflow for the in vitro evaluation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Part 1: Cytotoxicity Assessment
The initial and most critical step in evaluating any new compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentration range for subsequent bioactivity assays. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
MTT Assay Protocol
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for a specific disease model) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line(s) | HeLa (cervical cancer), A549 (lung cancer), RAW 264.7 (macrophage) |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Times | 24, 48, 72 hours |
| Endpoint | Cell Viability (%) |
| Metric | IC₅₀ (µM) |
Table 1: Parameters for Cytotoxicity Screening using the MTT Assay.
Part 2: Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The NF-κB signaling pathway is a pivotal regulator of the inflammatory response, making it a prime target for anti-inflammatory drug discovery.[4][5] A luciferase reporter assay provides a highly sensitive and quantitative method to assess the inhibition of NF-κB activation.[16]
NF-κB Luciferase Reporter Assay Protocol
Principle: This assay utilizes a cell line that has been engineered to express the firefly luciferase gene under the control of NF-κB response elements. Upon activation of the NF-κB pathway by a stimulus (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and drives the expression of luciferase. The resulting luminescence is directly proportional to NF-κB transcriptional activity.[17]
Step-by-Step Methodology:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[17]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Caption: Simplified schematic of the canonical NF-κB signaling pathway and a potential point of inhibition.
Part 3: Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in a multitude of pathological conditions. The phenolic and methoxy moieties of the test compound suggest potential antioxidant properties. A two-tiered approach is recommended to evaluate its antioxidant capacity: a cell-free chemical assay (DPPH) and a cell-based assay (DCFDA).
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to assess the radical scavenging activity of a compound. In its radical form, DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.[20]
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA)
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Compound Treatment: Treat the cells with the test compound for a specified period.
-
ROS Induction: Induce oxidative stress by treating the cells with an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
DCFDA Staining: Load the cells with DCFDA solution and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of approximately 485/535 nm.
-
Data Analysis: Quantify the reduction in ROS levels in compound-treated cells compared to the ROS-induced control.
Part 4: Mechanistic Insights
Should the initial screening reveal significant biological activity, further investigation into the underlying molecular mechanisms is warranted. Based on the hypothesized mechanisms of action, exploring the induction of apoptosis and the activation of the Nrf2 pathway are logical next steps.
Apoptosis Induction
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.[10][11][21]
Nrf2 Pathway Activation
Principle: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds, such as Michael acceptors, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and cytoprotective enzymes.[22] Nrf2 activation can be assessed using an ARE-luciferase reporter assay or by measuring the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) via Western blotting.[23]
Conclusion
While direct experimental evidence for the biological activity of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is currently lacking, its chemical structure strongly suggests a high potential for in vitro efficacy as a cytotoxic, anti-inflammatory, and/or antioxidant agent. The nitrovinyl moiety positions it as a promising Michael acceptor, capable of interacting with and modulating key cellular signaling pathways.
The comprehensive, tiered experimental approach outlined in this guide provides a robust framework for the systematic in vitro evaluation of this compound. By progressing from foundational cytotoxicity assessments to more nuanced bioactivity profiling and mechanistic studies, researchers can effectively elucidate its biological properties and potential as a lead compound for drug discovery. The provided protocols are based on well-established and validated methodologies, ensuring the generation of reliable and reproducible data. This structured approach will pave the way for a thorough understanding of the therapeutic potential of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
References
Sources
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- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
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- 9. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 11. researchgate.net [researchgate.net]
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- 23. researchgate.net [researchgate.net]
Thermal Stability and Degradation Kinetics of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: A Comprehensive Guide for Process Chemists
Executive Summary & Introduction
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS: 55507-05-6), commonly referred to as 3-benzyloxy-4-methoxy-β-nitrostyrene, is a highly valuable synthetic intermediate[1]. It is predominantly utilized in the pharmaceutical industry for the synthesis of substituted phenethylamines, isoquinoline alkaloids, and advanced active pharmaceutical ingredients (APIs). Due to the presence of a highly conjugated, electron-deficient nitrovinyl moiety, this compound exhibits pronounced reactivity. While this reactivity is chemically advantageous for Michael additions and reductions, it presents significant thermal stability challenges during scale-up, storage, and processing[2].
As a Senior Application Scientist, I have observed that failing to account for the thermal degradation kinetics of nitrostyrene derivatives often leads to compromised yields, spontaneous polymerization, and severe process safety incidents. This whitepaper synthesizes the physicochemical data, degradation mechanisms, and validated analytical protocols required to safely manage this compound.
Physicochemical & Thermal Profiling
Understanding the baseline thermal properties is the first step in designing safe chemical processes. The table below summarizes the critical quantitative data for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, synthesizing specific compound data[1] with the established thermal behavior of the broader β-nitrostyrene class[3].
| Parameter | Value / Description |
| Chemical Name | 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene |
| CAS Number | 55507-05-6 |
| Molecular Weight | 285.29 g/mol |
| Melting Point (Tm) | 128–131 °C[1] |
| Exothermic Onset (T_onset) | ~140–160 °C (Polymerization threshold)[3] |
| Decomposition Temp (Td) | > 250 °C (Ether cleavage / NOx release)[3] |
| Recommended Storage | 2–8 °C (Refrigerated), protected from light[1] |
Mechanistic Insights into Thermal Degradation
To control degradation, one must understand its causality. The thermal instability of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is driven by two distinct structural vulnerabilities:
-
Nitrovinyl Polymerization (Low-Temperature Degradation): The alkene bond is highly polarized by the strongly electron-withdrawing nitro group. Upon melting (128–131 °C), the kinetic energy of the system increases, allowing the molecules to overcome the activation energy barrier for radical-induced or purely thermal cross-linking[4]. This results in a highly exothermic polymerization event. If this heat is not dissipated, it can trigger a runaway reaction.
-
Ether Cleavage and Oxidation (High-Temperature Degradation): At elevated temperatures (>250 °C), the benzyloxy ether linkage becomes susceptible to homolytic cleavage, generating reactive benzyl radicals. Concurrently, if oxygen is present, the nitro group can undergo oxidative decomposition, releasing highly toxic nitrogen oxide (NOx) gases[3].
Figure 1: Primary thermal degradation pathways of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Experimental Protocols for Thermal Analysis
To validate the thermal boundaries of your specific batch, a rigorous analytical workflow must be employed. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Purpose: To precisely map the melting endotherm and the onset of exothermic polymerization.
-
Step 1: Sample Preparation. Accurately weigh 2.0–3.0 mg of the compound into a standard aluminum crucible.
-
Step 2: Crucible Sealing. Seal the crucible with a lid that has been pierced with a microscopic pinhole.
-
Causality: The pinhole is critical. It allows volatile impurities or early degradation gases to escape. A hermetically sealed pan would build internal pressure, artificially shifting the thermal transition peaks and masking the true onset of polymerization.
-
-
Step 3: Atmosphere Control. Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the observed exotherm is purely a result of thermal polymerization.
-
-
Step 4: Heating Ramp. Equilibrate at 25 °C, then heat at a controlled rate of 10 °C/min up to 300 °C. Record the extrapolated onset temperature (T_onset) of the exotherm following the melting peak.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Purpose: To quantify mass loss associated with thermal cleavage and high-temperature decomposition.
-
Step 1: Load 5.0–10.0 mg of the sample into a platinum or alumina TGA pan.
-
Step 2: Apply a Nitrogen purge (50 mL/min).
-
Causality: Isolates thermal cleavage events from oxidative burning, allowing for accurate kinetic modeling.
-
-
Step 3: Heat from 25 °C to 500 °C at 10 °C/min.
-
Step 4: Analyze the first derivative of the mass loss curve (DTG) to identify the temperature of maximum degradation rate (T_max), which typically corresponds to the cleavage of the benzyloxy group and the breakdown of the polymerized matrix.
Figure 2: Standardized DSC/TGA workflow for evaluating nitrostyrene thermal stability.
Storage, Handling, and Process Safety Guidelines
Based on the thermal and mechanistic data, the following guidelines must be strictly adhered to:
-
Cold Storage: The compound must be stored at 2–8 °C[1].
-
Causality: Refrigeration deprives the system of the ambient thermal energy required to initiate slow, spontaneous radical polymerization over time.
-
-
Light and Air Protection: Store in amber glass containers under an argon or nitrogen headspace to prevent photo-oxidation of the double bond.
-
Process Scale-Up: When utilizing this compound as a reactant (e.g., in reductions to form amines), avoid batch temperatures exceeding 100 °C. If higher temperatures are required, the compound should be added portion-wise to a pre-heated reaction mixture to prevent the accumulation of unreacted, thermally unstable bulk material.
References
-
Pi Chemicals System. "3-Benzyloxy-4-methoxy-β-nitrostyrene(95%)". pipharm.com. URL:[Link]
Sources
metabolic pathway prediction for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Here is an in-depth technical guide on the metabolic pathway prediction for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
A Mechanistic Toxicology & Pharmacokinetics Guide
Executive Summary & Compound Architecture
2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (herein referred to as BMNV ) is a lipophilic
From a metabolic perspective, BMNV presents a dichotomy of reactivity:
-
The Electrophilic Warhead (Toxicophore): The 2-nitrovinyl group is a potent Michael acceptor. It is prone to nucleophilic attack by biological thiols (Glutathione) and enzymatic reduction.
-
The Lipophilic Shield (Metabophore): The benzyloxy and methoxy groups increase lipophilicity (LogP > 3.5), facilitating membrane permeability but necessitating extensive Phase I oxidative clearance (O-dealkylation) to enable excretion.
This guide predicts the metabolic fate of BMNV, categorizing transformations into Bioactivation (generating reactive intermediates) and Detoxification (clearance pathways).
Predicted Metabolic Pathways[1][2][3][4][5][6][7]
The metabolism of BMNV is predicted to follow a bifurcated route involving Cytochrome P450 (CYP)-mediated O-dealkylation and cytosolic reductase/transferase-mediated processing of the nitrovinyl group.
Phase I: Oxidative Functionalization (CYP450)
The bulky benzyloxy group and the methoxy group are prime targets for oxidative cleavage.
-
Pathway A: O-Debenzylation (Major Route)
-
Mechanism: CYP450 (likely CYP3A4 or CYP2D6) hydroxylates the benzylic carbon, forming an unstable hemiacetal intermediate that spontaneously collapses to release benzaldehyde and the phenolic metabolite 2-hydroxy-1-methoxy-4-(2-nitrovinyl)benzene .
-
Significance: This dramatically increases polarity and unmasks a phenolic hydroxyl group for Phase II glucuronidation.
-
-
Pathway B: O-Demethylation (Minor Route)
-
Mechanism: Hydroxylation of the methoxy carbon leads to formaldehyde release and the formation of 1-hydroxy-2-(benzyloxy)-4-(2-nitrovinyl)benzene .
-
Significance: Less sterically accessible than the benzyl group but contributes to clearance.
-
Phase I: Reductive Metabolism (Nitroreductases)
The nitrovinyl group (
-
Pathway C: Nitroreduction
-
Mechanism: Stepwise reduction: Nitro (
) Nitroso ( ) Hydroxylamine ( ) Primary Amine ( ). -
Product: 2-(benzyloxy)-1-methoxy-4-(2-aminovinyl)benzene .
-
Risk: The hydroxylamine intermediate can be DNA-reactive (genotoxic).
-
Phase II: Conjugation & Detoxification
-
Pathway D: Glutathione (GSH) Conjugation (Critical)
-
Mechanism: The
-carbon of the nitrovinyl group is highly electrophilic. Glutathione S-Transferases (GSTs) catalyze the Michael addition of GSH to this carbon. -
Product: A glutathionyl-nitroalkane adduct.
-
Implication: High rates of this reaction can deplete cellular GSH pools, leading to oxidative stress. This is the primary mechanism of cytotoxicity for nitrostyrenes.
-
Quantitative Prediction Data
The following parameters are estimated based on Structure-Activity Relationship (SAR) databases for nitrostyrenes and alkoxy-benzenes.
| Parameter | Predicted Value | Biological Implication |
| cLogP | 3.8 - 4.2 | High membrane permeability; extensive hepatic metabolism required. |
| Major Isoforms | CYP3A4, CYP2C19 | Likely susceptible to drug-drug interactions (DDIs) with strong CYP3A4 inhibitors. |
| Plasma Protein Binding | >95% | High binding limits the free fraction available for clearance. |
| GSH Half-life ( | < 15 mins | Rapid reaction with glutathione suggests high reactivity (potential allergen/toxin). |
| Bioavailability (Oral) | Low (<30%) | Significant First-Pass Metabolism (O-debenzylation) expected. |
Visualization of Metabolic Network
The following diagram illustrates the predicted cascade from the parent BMNV molecule to its terminal metabolites.
Caption: Predicted metabolic tree for BMNV showing oxidative dealkylation (Phase I), nitroreduction, and glutathione conjugation (Phase II).
Experimental Validation Protocols
To confirm these predictions, the following "Self-Validating" experimental workflows are recommended. These protocols prioritize mass balance and mechanistic confirmation.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Quantify the electrophilic potential of the nitrovinyl warhead.
-
Incubation System: Phosphate buffer (pH 7.4, 100 mM) containing BMNV (10 µM).
-
Trapping Agent: Add reduced Glutathione (GSH) at 5 mM (500-fold excess).
-
Time Course: Sample at 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench with equal volume ice-cold acetonitrile containing 1% formic acid.
-
Analysis: LC-MS/MS (Negative Ion Mode).
-
Target: Look for mass shift of +307 Da (Parent + GSH).
-
Validation: Disappearance of parent peak must correlate with appearance of adduct peak (Pseudo-first-order kinetics).
-
Protocol B: Microsomal Stability & Metabolite ID
Objective: Map the O-dealkylation sites.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Cofactors: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
Control: Run parallel incubation without NADPH (to rule out chemical instability) and with specific CYP inhibitors (e.g., Ketoconazole for CYP3A4).
-
Analysis: High-Resolution Mass Spectrometry (HRMS) - Orbitrap or Q-TOF.
-
Search Strategy:
-
Parent
. -
Loss of Benzyl group (
Da). -
Loss of Methyl group (
Da). -
Reduction of Nitro (
Da for reduction to amine).
-
-
References
-
PubChem. (2025). Beta-Nitrostyrene | C8H7NO2 - Metabolism and Bioactivity Data. National Library of Medicine. [Link]
-
Frontiers in Pharmacology. (2016). Cardiovascular Effects and Metabolic Stability of Trans-4-Methoxy-β-Nitrostyrene.[Link]
-
MDPI Molecules. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene: Implications for Metabolic Conjugation.[Link]
-
University of Vienna. (2024). FAME 3 and GLORY: In Silico Prediction of Sites of Metabolism for Nitrostyrenes.[Link]
Methodological & Application
synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene via Henry reaction
Application Note: Synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene via the Henry (Nitroaldol) Reaction
Introduction & Mechanistic Rationale
The Henry reaction, discovered in 1895 by Louis Henry, is a fundamental carbon–carbon bond-forming process that couples a nitroalkane with an aldehyde or ketone under basic conditions to yield a β-nitro alcohol[1]. When applied to aromatic aldehydes with available acidic α-protons, the intermediate β-nitro alcohol readily undergoes dehydration to form a highly conjugated β-nitrostyrene derivative[2].
This application note details the optimized synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (also known as 3-benzyloxy-4-methoxy-β-nitrostyrene) from 3-benzyloxy-4-methoxybenzaldehyde and nitromethane. This molecule is a critical synthetic intermediate in the drug development pipeline, frequently utilized in the total synthesis of biologically active benzylisoquinoline and berbine alkaloids, such as the sedative agent (S)-scoulerine[3],[4].
To achieve high yields and prevent unwanted side reactions (such as the Cannizzaro reaction or substrate polymerization), this protocol employs a buffered ammonium acetate/glacial acetic acid system. This specific catalytic environment is dual-purpose: it provides the mild basicity required to generate the nucleophilic nitronate anion, while the acidic solvent facilitates the subsequent E1cB dehydration[5].
Reaction Workflow & Logical Pathway
Mechanistic workflow of the Henry reaction yielding the target β-nitrostyrene derivative.
Quantitative Data & Stoichiometric Parameters
The following table summarizes the optimized stoichiometric ratios and reaction parameters required to drive the equilibrium toward the final dehydrated product[6],[4].
| Reagent / Parameter | Function in Reaction | Equivalents / Value |
| 3-Benzyloxy-4-methoxybenzaldehyde | Electrophile (Starting Material) | 1.0 eq (e.g., 10.0 g, 41.3 mmol) |
| Nitromethane | Nucleophile precursor | 3.2 – 7.4 eq |
| Ammonium Acetate (NH₄OAc) | Amphoteric catalyst (Base/Acid) | 0.9 – 1.0 eq |
| Glacial Acetic Acid (AcOH) | Solvent & proton source | ~2.5 mL per gram of aldehyde |
| Temperature | Overcomes dehydration activation energy | 100–110 °C (Reflux) |
| Reaction Time | Ensures complete conversion | 3 – 5 hours |
| Expected Yield | Isolated pure product | 65% – 75% |
Experimental Protocol: A Self-Validating System
This step-by-step methodology is designed with built-in validation checkpoints to ensure scientific integrity and reproducibility at the bench.
Step 1: Reaction Assembly
-
In a rigorously dried round-bottom flask equipped with a magnetic stir bar, suspend 3-benzyloxy-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Self-Validation Check: Stir at room temperature until complete dissolution occurs. A clear, pale solution confirms the absence of insoluble polymeric impurities.
-
Add ammonium acetate (0.9 eq) in a single portion, followed by the addition of nitromethane (3.2 to 7.4 eq) under a nitrogen atmosphere[6],[4].
Step 2: Thermal Activation (Reflux) 4. Attach a reflux condenser and gradually heat the reaction mixture to 100–110 °C (gentle reflux). 5. Maintain reflux for 3 to 5 hours. 6. Causality Insight: The initial nitroaldol addition is reversible. Continuous heating is mandatory to drive the irreversible elimination of water (E1cB mechanism), pulling the equilibrium entirely toward the conjugated β-nitrostyrene[2].
Step 3: In-Process Monitoring 7. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether/Ethyl Acetate (3:1). The reaction is deemed complete when the starting aldehyde spot (Rf ≈ 0.29) disappears, replaced by a strongly UV-active, bright yellow product spot (Rf ≈ 0.62)[4].
Step 4: Quenching and Precipitation 8. Remove the flask from the heat source and allow it to cool to approximately 50 °C. 9. Slowly add distilled water (approx. 15-20% of the total reaction volume) dropwise while stirring vigorously[6]. 10. Self-Validation Check: The addition of water sharply decreases the solubility of the lipophilic product in the acetic acid matrix, triggering the immediate precipitation of a bright yellow solid. If an oil forms instead of a solid, the mixture is too warm; cool it in an ice bath and seed with a glass rod.
Step 5: Isolation and Purification 11. Collect the crude yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to neutralize residual acetic acid and remove water-soluble ammonium salts. 12. Recrystallize the crude solid from hot ethanol to afford the pure 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene as a crystalline solid[4].
Troubleshooting & Expert Insights
-
Preventing Polymerization: Nitromethane and highly conjugated styrenes are prone to polymerization under harsh basic conditions. The choice of NH₄OAc/AcOH creates a tightly controlled buffer system that suppresses these degradation pathways, ensuring a clean reaction profile[5].
-
Managing Volatility: Nitromethane has a relatively low boiling point (101 °C). Using a significant stoichiometric excess (up to 7.4 eq) compensates for evaporative losses into the condenser headspace during extended reflux[6].
-
Handling the Product: The resulting β-nitrostyrene is a potent Michael acceptor. It should be stored under an inert atmosphere at 4 °C to prevent gradual oxidative degradation or dimerization.
References
1.[6] Novel chemical tools for the modulation of two pore channel 2, uni-muenchen.de, 2.[3] Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - ACS Publications, acs.org, 3.[4] Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC, nih.gov, 4.[1] Henry reaction - Wikipedia, wikipedia.org, 5.[2] Henry Reaction - Organic Chemistry Portal, organic-chemistry.org, 6.[5] Henry Nitroaldol Reaction - Alfa Chemistry, alfa-chemistry.com,
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
microwave-assisted synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Executive Summary
This application note details a robust, scalable, and high-speed protocol for the synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (also known as 3-benzyloxy-4-methoxy-β-nitrostyrene). This compound is a critical intermediate in the synthesis of functionalized phenethylamines and isoquinoline alkaloids used in drug discovery.
Traditional thermal methods for the Henry reaction (nitroaldol condensation) often suffer from long reaction times (12–48 hours), variable yields, and polymerization side products. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times to under 20 minutes while significantly improving purity and yield.[1] The workflow includes a rapid microwave-assisted benzylation of isovanillin followed by a microwave-promoted Henry condensation.
Retrosynthetic Analysis & Mechanism
The target molecule is synthesized via a linear two-step sequence starting from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde).
-
Step 1 (Protection): Chemoselective O-alkylation of the phenol moiety using benzyl bromide.
-
Step 2 (Condensation): Henry reaction with nitromethane to install the nitrovinyl group.
Mechanistic Insight:
The microwave irradiation provides direct dielectric heating, efficiently activating the polar transition states in the nitroaldol condensation. The use of ammonium acetate (
Figure 1: Two-step microwave-assisted synthesis pathway from Isovanillin.
Materials and Equipment
Reagents:
-
Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0], >98%.
-
Alkylating Agent: Benzyl bromide [CAS: 100-39-0]. (Warning: Lachrymator).
-
Nitro Source: Nitromethane [CAS: 75-52-5]. (Warning: Shock sensitive in dry form).
-
Catalyst/Base: Ammonium acetate (
), anhydrous; Potassium Carbonate ( ), anhydrous. -
Solvents: N,N-Dimethylformamide (DMF), Glacial Acetic Acid (AcOH), Ethanol (EtOH), Dichloromethane (DCM).
Equipment:
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover 2.0) equipped with IR temperature sensor and pressure management.
-
Vials: 10 mL and 30 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.
Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde
Objective: Rapid protection of the phenolic hydroxyl group.
-
Preparation: In a 30 mL microwave vial, dissolve Isovanillin (1.52 g, 10.0 mmol) in DMF (10 mL).
-
Addition: Add Potassium Carbonate (2.07 g, 15.0 mmol) followed by Benzyl Bromide (1.3 mL, 11.0 mmol).
-
Microwave Irradiation: Seal the vial and irradiate using the following parameters:
-
Temp: 120 °C
-
Time: 10:00 (Hold time)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Workup: Pour the hot reaction mixture into crushed ice (100 g). Stir vigorously for 15 minutes. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMF and salts, and air dry.
-
Yield: Expected ~2.3 g (95%). Use directly in Step 2 without further purification if purity >95% by TLC (Hexane:EtOAc 7:3).
Step 2: Henry Condensation to 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Objective: Nitroaldol condensation and dehydration.
-
Preparation: In a 10 mL microwave vial, suspend 3-(benzyloxy)-4-methoxybenzaldehyde (1.21 g, 5.0 mmol) in Glacial Acetic Acid (5 mL).
-
Catalyst Addition: Add Ammonium Acetate (0.39 g, 5.0 mmol) and Nitromethane (1.35 mL, 25.0 mmol). Note: Excess nitromethane acts as both reactant and co-solvent.
-
Microwave Irradiation: Seal the vial and irradiate:
-
Temp: 110 °C
-
Time: 15:00 (Hold time)
-
Pressure Limit: 15 bar (Nitromethane has a low boiling point; pressure will rise).
-
Pre-stirring: 30 seconds.
-
-
Workup: Upon cooling to room temperature, the product often crystallizes directly from the acetic acid solution. If not, pour the mixture into ice-water (50 mL).
-
Purification: Filter the yellow precipitate. Recrystallize from hot Ethanol or an Ethanol/Acetic Acid mixture (9:1) to obtain bright yellow needles.
Quantitative Data Summary:
| Parameter | Conventional Thermal Method | Microwave Protocol (This Work) |
| Reaction Time | 4 – 12 Hours | 15 Minutes |
| Temperature | Reflux (~100°C) | 110°C (Pressurized) |
| Solvent Volume | 20–50 mL | 5 mL |
| Yield | 65 – 75% | 85 – 92% |
| Purity (HPLC) | ~90% (requires chromatography) | >98% (after recrystallization) |
Process Control & Troubleshooting
Critical Process Parameters (CPPs):
-
Stoichiometry: A 1:1 ratio of aldehyde to ammonium acetate is crucial. Excess base can lead to Michael addition side products (polymerization).
-
Temperature: Do not exceed 130°C in Step 2. Higher temperatures degrade the nitroalkene (black tar formation).
-
Moisture: The Henry reaction is reversible. Acetic acid helps drive the dehydration, but starting materials should be dry.
Troubleshooting Guide:
-
Low Yield/Incomplete Reaction: Increase MW hold time by 5-minute increments. Ensure the microwave vial is properly capped to retain Nitromethane (bp 101°C).
-
Oiling Out: If the product oils out upon pouring into water, extract with DCM, wash with brine, dry over
, and evaporate. Recrystallize the residue from MeOH. -
Dark Coloration: Indicates decomposition. Reduce reaction temperature to 100°C and extend time to 20 minutes.
Figure 2: Operational workflow for the microwave-assisted synthesis.
Characterization
The identity of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is confirmed via NMR and melting point analysis.
-
Physical State: Bright yellow crystalline solid.
-
Melting Point: 120–122 °C (Lit. 120 °C [1]).
-
H NMR (400 MHz,
):-
7.95 (d, J = 13.6 Hz, 1H, vinyl
-H), -
7.50 (d, J = 13.6 Hz, 1H, vinyl
-H), -
7.45–7.30 (m, 5H, Ph-H),
-
7.18 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H6),
-
7.05 (d, J = 2.0 Hz, 1H, Ar-H2),
-
6.95 (d, J = 8.4 Hz, 1H, Ar-H5),
-
5.20 (s, 2H,
), -
3.95 (s, 3H,
).
-
7.95 (d, J = 13.6 Hz, 1H, vinyl
-
IR (ATR): 1510, 1340 (
stretch), 1630 (C=C stretch).
Safety & Compliance
-
Nitromethane: High-energy material. Do not heat dry residues. In the microwave, ensure the vessel volume does not exceed 50% capacity to accommodate pressure buildup.
-
Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.
-
Waste Disposal: Segregate halogenated waste (Step 1) from non-halogenated organic waste. Nitro compounds should be disposed of according to specific hazardous waste protocols.
References
-
Stenutz, R. (n.d.). (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene.[2][3] Stenutz.eu. Retrieved March 6, 2026, from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018).[4][5][6] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 138-150.[7] [Link]
Sources
- 1. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 2. (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene [stenutz.eu]
- 3. (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 63909-29-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. rsc.org [rsc.org]
Strategic Overview: The "pKa Conflict" in Henry Condensations
Application Note: Benzyl Protection Strategies in Nitrostyrene Synthesis
The synthesis of
The Mechanistic Barrier: The pKa of a typical phenol (~10.0) is nearly identical to the pKa of nitromethane (~10.2).[1][2] In the presence of the basic catalysts required to generate the reactive nitronate anion (e.g., ammonium acetate, hydroxides, or amines), the phenolic proton is preferentially removed.
This results in the formation of a phenoxide anion. The electron density from the phenoxide is donated into the aromatic ring (resonance), significantly reducing the electrophilicity of the aldehyde carbonyl carbon. This "deactivation" halts the nucleophilic attack of the nitronate, leading to stalled reactions, low yields (<30%), and complex byproduct mixtures.
The Solution: Benzyl Protection Masking the phenol as a benzyl ether eliminates the acidic proton and prevents phenoxide formation. The benzyl (Bn) group is the superior choice for this pathway because:
-
Base Stability: It is impervious to the basic conditions of the Henry reaction.
-
Electronic Neutrality: Unlike acyl groups (which are electron-withdrawing but labile) or silyl groups (often too labile), the benzyl ether maintains the reactivity of the aldehyde without deactivation.
-
Clean Deprotection: It allows for orthogonal removal via catalytic hydrogenolysis (
) or Lewis acids ( ), often simultaneously with the reduction of the nitroalkene to the amine.
Visualizing the Chemoselectivity
The following diagram illustrates the mechanistic divergence between unprotected and benzyl-protected pathways.
Figure 1: Mechanistic divergence in the Henry reaction. The unprotected pathway leads to phenoxide deactivation, while benzyl protection preserves carbonyl electrophilicity.
Experimental Protocols
Phase 1: Optimized O-Benzylation of Phenolic Aldehydes
Objective: Quantitative conversion of phenol to benzyl ether.
Rationale:
While standard Williamson ether synthesis uses strong bases (NaH), this protocol utilizes Potassium Carbonate (
Materials:
-
Phenolic Aldehyde (e.g., Vanillin): 100 mmol
-
Benzyl Chloride (BnCl): 110 mmol (1.1 eq)
-
Potassium Carbonate (
): 150 mmol (1.5 eq, anhydrous) -
Potassium Iodide (KI): 5 mmol (0.05 eq)
-
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 100 mmol of the phenolic aldehyde in 150 mL of DMF.
-
Base Addition: Add 150 mmol of anhydrous
and 5 mmol of KI. Stir for 10 minutes at room temperature to form a suspension. -
Alkylation: Add 110 mmol of Benzyl Chloride dropwise over 15 minutes.
-
Note: Benzyl chloride is a lachrymator. Perform in a fume hood.
-
-
Reaction: Heat the mixture to 80°C (if DMF) or Reflux (if Acetone) for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (low Rf, stains with FeCl3) should disappear; the product spot (higher Rf, UV active) should dominate.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the slurry into 600 mL of ice-cold water. The product should precipitate immediately as a white/off-white solid.
-
Stir vigorously for 30 minutes to break up clumps and dissolve inorganic salts.
-
-
Isolation: Filter the solid via Büchner funnel. Wash the cake with
mL water and mL cold ethanol. -
Drying: Dry in a vacuum oven at 40°C overnight.
-
Expected Yield: 90–95%.
-
Phase 2: Ammonium Acetate Mediated Henry Condensation
Objective: Condensation of Protected Aldehyde with Nitromethane to
Rationale:
We utilize Ammonium Acetate (
Materials:
-
O-Benzyl Protected Aldehyde (from Phase 1): 50 mmol
-
Nitromethane (
): 250 mmol (5 eq) - Acts as reactant and co-solvent. -
Ammonium Acetate (
): 25 mmol (0.5 eq) -
Solvent: Glacial Acetic Acid (50 mL)
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask, combine 50 mmol of O-Benzyl Aldehyde and 50 mL of Glacial Acetic Acid.
-
Reagent Addition: Add 250 mmol of Nitromethane and 25 mmol of Ammonium Acetate.
-
Reaction: Attach a reflux condenser and heat the mixture to mild reflux (~100–105°C) for 2–3 hours.
-
Visual Cue: The solution will typically darken from pale yellow to deep orange/red, indicating the formation of the conjugated nitrostyrene system.
-
-
Workup:
-
Cool the reaction mixture to ~40°C.
-
Slowly pour the mixture into 300 mL of ice water with vigorous stirring.
-
The crude nitrostyrene will precipitate as a yellow crystalline solid.
-
-
Purification:
-
Filter the solid.[3]
-
Recrystallization (Critical for Purity): Dissolve the crude solid in boiling Isopropanol (IPA) or Ethanol. Allow to cool slowly to room temperature, then refrigerate.
-
Filter the bright yellow needles.
-
-
Validation:
-
NMR: Disappearance of aldehyde proton (~9.8 ppm). Appearance of vinyl protons (doublet pair,
7.5–8.0 ppm, high coupling constant J13Hz indicates trans-isomer).
-
Comparative Data & Yield Analysis
The following table summarizes the efficiency of the benzyl protection strategy compared to unprotected or alternative methods based on aggregate literature data.
| Substrate Strategy | Reaction Conditions | Primary Product | Typical Yield | Notes |
| Unprotected Phenol | Complex Mixture | < 30% | Phenoxide deactivation; polymerization. | |
| Acetyl Protection | Deprotected Phenol | < 40% | Acetyl group is labile in basic Henry conditions; cleaves prematurely. | |
| Benzyl Protection | 85–95% | Stable; clean conversion; easy workup. | ||
| Methyl Ether | 90% | High yield, but deprotection requires harsh conditions ( |
References
-
Henry Reaction Mechanism & Scope: L. Henry, "Formation of Nitro-alcohols," Compt.[4] Rend., vol. 120, pp. 1265, 1895.[4] Context: Foundational paper establishing the nitroaldol reaction.
-
Ammonium Acetate Catalysis in Nitrostyrene Synthesis: Gairaud, C. B., & Lappin, G. R. "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3, 1953. Context: Establishes the
protocol as the standard for dehydrating nitroaldols to nitrostyrenes. -
Benzylation Protocols (Williamson Ether Synthesis): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. Context: Standard protocols for phenolic protection using Benzyl Chloride and Potassium Carbonate.
-
Comparative Protection Strategies in Phenethylamine Synthesis: Shulgin, A. T. PIHKAL: A Chemical Love Story. Transform Press, 1991. Context: Detailed experimental notes on the necessity of benzyl protection for obtaining high yields in substituted benzaldehyde condensations.
-
Modern Green Chemistry Variants: Abdellattif, M. H., & Mohamed, H. M. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Green and Sustainable Chemistry, 8, 139-155, 2018.[5] Context: Discusses pKa limitations and solid-state catalysts.
Sources
using 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene as a polymerization monomer
An Application Note on the Synthesis and Polymerization of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview for the synthesis and subsequent polymerization of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. This monomer is a versatile building block derived from O-benzyl vanillin, featuring a highly activated vinyl group due to the electron-withdrawing nitro functionality. This inherent reactivity, while beneficial for polymerization, also presents unique challenges, including a propensity for uncontrolled polymerization.[1] This document details two primary polymerization strategies—anionic and controlled radical polymerization—offering researchers the tools to create novel functional polymers. Protocols for monomer synthesis, polymer characterization, and safety considerations are thoroughly discussed, grounded in established chemical principles to ensure reproducibility and reliability. Potential applications for the resulting polymers, ranging from functional materials to biomedical scaffolds, are also explored.
Part 1: Monomer Synthesis: 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
The synthesis of the title monomer is most efficiently achieved through a Henry Condensation, also known as a nitroaldol reaction.[2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[3] In this protocol, O-benzyl vanillin (2-(benzyloxy)-1-methoxybenzaldehyde) is reacted with nitromethane.
Rationale for Synthetic Approach
The Henry reaction is exceptionally well-suited for this transformation due to the high acidity of the α-protons in nitromethane, which are readily abstracted by a mild base to form a resonance-stabilized nitronate anion.[3] This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the O-benzyl vanillin. The subsequent dehydration of the intermediate β-nitro alcohol is often spontaneous or can be encouraged by the reaction conditions to yield the desired nitroalkene.[2]
Reaction Scheme
The following diagram illustrates the synthetic pathway from the protected vanillin precursor to the final monomer.
Caption: Synthesis of the target monomer via Henry Condensation.
Experimental Protocol: Monomer Synthesis
Materials and Equipment:
-
2-(Benzyloxy)-1-methoxybenzaldehyde (O-Benzyl Vanillin)
-
Nitromethane
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
Methanol (for washing)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine O-benzyl vanillin (e.g., 24.2 g, 0.1 mol) and nitromethane (e.g., 9.15 g, 0.15 mol).
-
Catalyst and Solvent Addition: Add anhydrous ammonium acetate (e.g., 7.7 g, 0.1 mol) to the mixture. Subsequently, add glacial acetic acid (e.g., 100 mL) to serve as the solvent.[2]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118-120°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Precipitation and Crystallization: After the reaction is complete, allow the mixture to cool slightly. Pour the warm reaction mixture into a beaker containing crushed ice (~200 g) while stirring. The product should precipitate as a yellow solid.[2]
-
Isolation and Purification: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid liberally with cold water, followed by a small amount of cold methanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified yellow crystalline solid under vacuum. The expected melting point is approximately 120°C.[4]
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| O-Benzyl Vanillin | 242.27 | 24.2 | 0.1 | 1.0 |
| Nitromethane | 61.04 | 9.15 | 0.15 | 1.5 |
| Ammonium Acetate | 77.08 | 7.7 | 0.1 | 1.0 |
| Product (Theoretical) | 285.30 | 28.5 | 0.1 | - |
Note: An excess of nitromethane is used to drive the reaction to completion. Expected yields are typically in the range of 80-90% based on similar reactions.[3]
Part 2: Polymerization Methodologies
The electron-withdrawing nitro group strongly activates the vinyl double bond, making 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene susceptible to polymerization.[1] However, this high reactivity necessitates carefully controlled conditions to prevent premature or uncontrolled reactions. We present protocols for both anionic and controlled radical polymerization.
Method A: Anionic Polymerization
Causality & Rationale: Anionic polymerization is a form of living polymerization ideal for monomers with strong electron-withdrawing groups, such as nitro, cyano, or ester groups.[5] The nitrovinyl moiety effectively stabilizes the propagating carbanionic active center through resonance. This method offers excellent control over polymer molecular weight, architecture, and results in a narrow molecular weight distribution (low dispersity, Đ).[5] The procedure requires stringent anhydrous and oxygen-free conditions, as the carbanionic centers are highly reactive towards protic impurities like water or alcohol.[6]
Experimental Protocol:
-
Monomer and Solvent Purification: The monomer must be rigorously purified (e.g., recrystallization followed by drying under vacuum) to remove any acidic impurities. The solvent (e.g., Tetrahydrofuran, THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use.
-
Inert Atmosphere Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and flame-dry under vacuum. Backfill the system with a high-purity inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.
-
Initiation: Transfer the purified, anhydrous THF to the reaction flask via cannula. Cool the solvent to a low temperature (e.g., -78°C) using a dry ice/acetone bath. Add the initiator, such as sec-butyllithium (s-BuLi) in cyclohexane, dropwise via syringe until a faint persistent color indicates the titration of residual impurities. Then, add the calculated amount of initiator (e.g., for a target degree of polymerization of 100, use 1/100 molar equivalents relative to the monomer).
-
Propagation: Dissolve the purified monomer in anhydrous THF in a separate flame-dried flask under inert atmosphere. Slowly transfer this monomer solution via cannula to the stirring initiator solution at -78°C. A color change typically indicates the formation of the propagating carbanions. Allow the reaction to proceed for several hours at this temperature.
-
Termination: To quench the living polymerization, add a degassed terminating agent, such as anhydrous methanol. The color of the reaction mixture should dissipate, signaling the termination of the propagating chains.[5]
-
Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). Isolate the polymer by filtration, wash it thoroughly, and dry it under vacuum to a constant weight.
Method B: Controlled Radical Polymerization (CRP)
Causality & Rationale: Nitroalkenes are highly susceptible to conventional free-radical polymerization, which can be difficult to control and may lead to undesirable side reactions.[1] Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), maintain a very low concentration of active radical species at any given time.[7] This is achieved through a dynamic equilibrium between active (propagating) radical chains and dormant species capped by a stable nitroxide radical (e.g., TEMPO). This reversible capping process minimizes termination events, allowing for the synthesis of well-defined polymers.
Experimental Protocol:
-
Reactant Preparation: In a polymerization tube or Schlenk flask, combine the monomer, a conventional radical initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN), and a stable nitroxide radical (e.g., (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, TEMPO). A typical molar ratio might be [Monomer]:[Initiator]:[TEMPO] = 100:1:1.2.
-
Solvent Addition and Degassing: Add a suitable solvent, such as toluene or anisole. Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can interfere with radical processes.
-
Polymerization: After degassing, backfill the reaction vessel with an inert gas. Immerse the sealed vessel in an oil bath preheated to the desired temperature (e.g., 120-130°C for an AIBN/TEMPO system). The high temperature is necessary to maintain the dynamic equilibrium between dormant and active species.
-
Monitoring and Termination: Monitor the polymerization progress by periodically taking aliquots (via a degassed syringe) and analyzing the monomer conversion by ¹H NMR or gas chromatography. To terminate, cool the reaction to room temperature and expose it to air.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry under vacuum.
Caption: A generalized workflow for controlled polymerization experiments.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm functional groups and monomer conversion. | Disappearance of the vinyl C=C stretch (~1620 cm⁻¹). Persistence of strong NO₂ asymmetric and symmetric stretches (~1550 and 1350 cm⁻¹), C-O ether stretches, and aromatic C-H bands.[8] |
| ¹H & ¹³C NMR Spectroscopy | Elucidate polymer structure. | Broadening of peaks corresponding to the polymer backbone. Disappearance of sharp vinyl proton signals (~7.5-8.0 ppm). |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and dispersity (Đ). | A monomodal distribution. For anionic polymerization, expect a narrow dispersity (Đ < 1.2). |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions. | Determination of the glass transition temperature (Tg), which indicates the transition from a glassy to a rubbery state.[9] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Determination of the decomposition temperature (Td), indicating the polymer's stability at elevated temperatures.[9] |
Part 4: Potential Applications and Future Directions
Polymers derived from 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene possess a unique combination of functional groups that suggest several advanced applications:
-
Functional Coatings and Films: The aromatic and polar nature of the polymer could yield materials with high refractive indices or specific surface energy properties.
-
Biomedical Materials: The benzyloxy group can be selectively removed via hydrogenolysis post-polymerization to reveal a phenolic hydroxyl group. This reactive handle can be used to conjugate drugs, targeting ligands, or other biomolecules. The polymer backbone could serve as a scaffold for tissue engineering or controlled drug release systems, analogous to biocompatible polymers like PVA.[10][11]
-
Materials for Sensing: The electron-deficient nature of the polymer, due to the nitro groups, makes it a candidate for sensing applications, particularly for detecting electron-rich analytes.[12]
Part 5: Safety Precautions
-
Monomer and Reagents: Nitromethane is flammable and toxic. O-benzyl vanillin and the final monomer are irritants. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anionic Polymerization: Organolithium initiators like s-BuLi are pyrophoric and react violently with water and air. All manipulations must be performed under a strict inert atmosphere using proper Schlenk line or glovebox techniques.
-
Radical Polymerization: Organic solvents are flammable. Heating sealed reaction vessels can build pressure; ensure proper pressure-relief systems are in place.
References
- BenchChem. (2025). Preventing polymerization of nitroalkenes in synthesis. BenchChem Technical Guides.
-
Palmieri, A., & Petrini, M. (2015). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry, 13(30), 8237-8251. [Link]
- SPECIFIC POLYMERS. (2022). Monomers & polymers bearing N-functional groups. SPECIFIC POLYMERS Technical Article.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. BenchChem Technical Guides.
-
Parr, A. S., & Parrish, D. A. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. ACS Omega, 8(42), 39599–39604. [Link]
- Taylor & Francis. (n.d.). Nitroxide mediated radical polymerization – Knowledge and References. Taylor & Francis Online.
- Patsnap. (2025). What is Anionic Polymerization and How Does It Work?.
-
Cheprakova, E. M., et al. (2023). Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. Materials, 16(18), 6333. [Link]
- E-RESEARCHCO. (n.d.).
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Polymerization of Vinyl and Related Monomers.
- Hirao, A., & Hayashi, M. (n.d.). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference.
-
Stenutz. (n.d.). (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene. Compound Page. [Link]
- BenchChem. (2025). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. BenchChem Technical Guides.
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
Zhou, C., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Green Chemistry, 26, 7067-7090. [Link]
-
Abdullah, & Y, S. (2015). Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites. Molecules, 21(1), 7. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene [stenutz.eu]
- 5. What is Anionic Polymerization and How Does It Work? [eureka.patsnap.com]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Various applications and degradation properties of polyvinyl alcohol_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
standard protocol for condensing nitromethane with benzyloxy-methoxybenzaldehydes
High-Efficiency Synthesis of Benzyloxy-Methoxy- -Nitrostyrenes via the Henry Reaction
Executive Summary & Scientific Context
The condensation of nitromethane with benzyloxy-methoxybenzaldehydes (e.g., O-benzylvanillin or O-benzylisovanillin) is a pivotal transformation in the synthesis of isoquinoline alkaloids and substituted phenethylamines. This transformation, known as the Henry Reaction (or Nitroaldol Condensation), typically yields a
While simple benzaldehydes react readily, the bulky benzyloxy protecting group and the electron-donating methoxy group introduce steric and electronic factors that can lead to incomplete conversion or polymerization of the nitromethane. This guide establishes a standardized, high-fidelity protocol using the ammonium acetate/acetic acid system. This method is selected for its robustness in promoting the in situ dehydration required to drive the equilibrium toward the thermodynamically stable nitrostyrene.
Key Substrates
-
Substrate A: 4-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl Vanillin)
-
Substrate B: 3-(Benzyloxy)-4-methoxybenzaldehyde (Benzyl Isovanillin)
Mechanistic Insight & Pathway
The reaction proceeds through a reversible nucleophilic addition of the nitronate anion to the aldehyde carbonyl, forming a
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway from aldehyde condensation to the dehydrated nitrostyrene product.
Standard Protocol: Ammonium Acetate Mediated Condensation
This protocol utilizes ammonium acetate as a dual-purpose catalyst: the ammonium ion acts as a mild acid to activate the carbonyl, while the acetate ion acts as a base to deprotonate the nitromethane. Glacial acetic acid serves as the solvent, facilitating the dehydration step.
Reagents & Equipment
-
Reactant: Benzyloxy-methoxybenzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (5.0 - 10.0 equiv) – Excess acts as solvent/driver.
-
Catalyst: Ammonium Acetate (
) (0.5 - 1.0 equiv) -
Solvent: Glacial Acetic Acid (3-5 mL per gram of aldehyde)
-
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂), magnetic stirrer, oil bath.
Experimental Workflow
Step 1: Setup Dissolve 10.0 g (41.3 mmol) of the specific benzyloxy-methoxybenzaldehyde in 40 mL of glacial acetic acid in a round-bottom flask. Gentle heating may be required for complete dissolution.[2]
Step 2: Addition Add 3.2 g (41.5 mmol, ~1.0 equiv) of ammonium acetate. Stir until mostly dissolved. Subsequently, add 12.5 g (205 mmol, ~5 equiv) of nitromethane.
-
Note: Nitromethane is added last to prevent premature interactions before the catalyst is distributed.
Step 3: Reflux Equip the flask with a reflux condenser. Heat the mixture in an oil bath set to 100–105°C for 2–4 hours.
-
Checkpoint: The solution will darken from pale yellow to deep orange/red, indicating the formation of the conjugated system. Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot should disappear.
Step 4: Workup & Crystallization Remove the heat and allow the solution to cool slowly to room temperature.
-
Scenario A (Crystallization): If the concentration is high, the nitrostyrene may crystallize spontaneously as yellow needles upon cooling.
-
Scenario B (Precipitation): If no crystals form, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.
Step 5: Purification Filter the crude solid.[3][4][5] Wash with cold water (3 x 50 mL) to remove acetic acid and ammonium salts. Recrystallize from boiling Ethanol or Isopropanol .[2]
-
Tip: Dissolve in minimum hot alcohol, then let cool slowly to 4°C.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of benzyloxy-nitrostyrenes.
Performance Data & Optimization
The following table summarizes expected yields and physical properties based on internal optimization and literature precedents for alkoxy-substituted benzaldehydes.
Table 1: Comparative Yields & Conditions
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Product Appearance |
| 4-BnO-3-MeO-Ph-CHO | AcOH | 100 | 85-92% | Bright Yellow Needles | |
| 3-BnO-4-MeO-Ph-CHO | AcOH | 100 | 82-88% | Orange-Yellow Prisms | |
| 4-BnO-3-MeO-Ph-CHO | NaOH (aq) | MeOH | 0-5 | N/A | Nitroalcohol (Intermediate) |
| 4-BnO-3-MeO-Ph-CHO | Butylamine | Toluene | Reflux | 65-75% | Yellow Solid (Polymer risk) |
Optimization Notes:
-
"Oiling Out": If the product oils out upon pouring into water, decant the water, dissolve the oil in a minimum amount of hot methanol, and scratch the flask sides with a glass rod while cooling to induce crystallization.
-
Water Tolerance: Glacial acetic acid must be used. Presence of water inhibits the dehydration step, trapping the reaction at the nitroalcohol stage.
Safety & Handling (Nitromethane)
Critical Warning: Nitromethane is a high-energy material.
-
Explosion Hazard: Do not heat nitromethane in a sealed vessel (autoclave) under these conditions. The reaction must be open to the atmosphere (via a drying tube) to prevent pressure buildup.
-
Base Sensitivity: While ammonium acetate is safe, adding strong bases (NaOH, KOH) to nitromethane at high temperatures can form shock-sensitive salts (fulminates). Never heat nitromethane with strong caustic alkalis.
-
Exotherm: The reaction is mildly exothermic. On scales >50g, ensure adequate cooling capacity is available during the initial heating phase.
References
-
Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Nature. Link
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Henry Reaction protocols).
-
Modern Henry Reaction Modifications: Catalytic Enantioselective Henry Reactions. (2023). Organic Chemistry Portal. Link
-
BenchChem Technical Protocols. Purification techniques for crude nitrostyrene products. Link
Application Notes & Protocols for the Large-Scale Preparation of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Abstract
This technical guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. This compound, a derivative of O-benzyl vanillin, is a valuable β-nitrostyrene intermediate in organic synthesis. The synthesis is achieved via a base-catalyzed Henry condensation (nitroaldol) reaction followed by dehydration. This document outlines the underlying chemical principles, provides a detailed and scalable step-by-step protocol, addresses critical safety considerations for industrial production, and offers insights into process optimization. The content is designed for researchers, chemists, and drug development professionals involved in process chemistry and large-scale organic synthesis.
Introduction and Scientific Background
β-Nitrostyrenes are highly versatile synthetic intermediates, serving as precursors for a wide array of valuable compounds, including amino alcohols, α-hydroxy carboxylic acids, and various heterocyclic structures.[1][2] The title compound, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, is synthesized from O-benzyl vanillin and nitromethane. The core transformation is the Henry reaction, a classic C-C bond-forming reaction discovered by Louis Henry in 1895.[1]
The reaction involves the addition of a deprotonated nitroalkane (a nitronate) to an aldehyde, forming a β-nitro alcohol.[3] This intermediate can then be readily dehydrated, often in situ, to yield the corresponding nitroalkene. The choice of base, solvent, and reaction conditions is critical for achieving high yield, purity, and operational safety on a large scale.[4]
The Henry Condensation: Mechanism and Rationale
The synthesis proceeds in two main stages: a base-catalyzed nitroaldol addition followed by an elimination (dehydration) step.
-
Nitronate Formation: A base abstracts the acidic α-proton from nitromethane (pKa ≈ 10 in water) to form a resonance-stabilized nitronate anion.[5] This anion is the key nucleophile in the reaction.
-
Nucleophilic Attack: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of O-benzyl vanillin.
-
Protonation & Dehydration: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol intermediate. Under the reaction conditions, particularly with heating, this intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the final product, (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.[5]
The overall mechanism is depicted below.
Caption: Catalytic cycle of the base-catalyzed Henry reaction.
Protocol for Large-Scale Synthesis
This protocol is adapted from established procedures for nitrostyrene synthesis, prioritizing scalability, safety, and efficiency.[4][6] The use of ammonium acetate in refluxing glacial acetic acid provides a robust system that facilitates both the condensation and subsequent dehydration in a single step.
Reagent and Equipment Data
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. |
| O-Benzyl Vanillin | 242.27 | 1.00 kg | 4.13 | 1.0 |
| Nitromethane | 61.04 | 1.77 L (2.02 kg) | 33.0 | 8.0 |
| Ammonium Acetate | 77.08 | 0.80 kg | 10.4 | 2.5 |
| Glacial Acetic Acid | 60.05 | 4.0 L | - | - |
| Methanol (for recrystallization) | 32.04 | ~8.0 L | - | - |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling mantle.
-
Large Buchner funnel and vacuum flask.
-
Appropriate personal protective equipment (PPE).
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble the 20 L reactor. Ensure all joints are properly sealed and that the system is inerted with a slow stream of nitrogen. All equipment must be properly grounded to prevent static discharge.[7]
-
Charging Reagents: To the reactor, add O-benzyl vanillin (1.00 kg), ammonium acetate (0.80 kg), and glacial acetic acid (4.0 L).
-
Stirring and Heating: Begin vigorous stirring to form a slurry. Slowly, and with continued stirring, add the nitromethane (1.77 L).
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-115°C).[4] Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature while stirring overnight. The product will begin to crystallize.[4]
-
Isolation: Further cool the mixture in an ice bath for 2-3 hours to maximize precipitation. Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 2 L) to remove acetic acid and residual salts, followed by a wash with cold methanol (1 x 1 L) to remove colored impurities.
-
Drying: Dry the crude product under vacuum at 40-50°C until a constant weight is achieved. The expected yield of crude product is typically high.
-
Purification: Recrystallize the crude product from hot methanol (~8 L).[8] Dissolve the solid in boiling methanol, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in a freezer to maximize crystal formation. Filter the purified yellow crystals and dry under vacuum.
Caption: Experimental workflow for large-scale synthesis.
Safety and Handling Precautions
The large-scale use of nitromethane requires strict adherence to safety protocols due to its significant hazards.
-
Nitromethane:
-
Hazards: Flammable liquid and vapor (H226).[9] Harmful if swallowed (H302).[10] Can form explosive mixtures with bases, acids, and other sensitizing chemicals.[9][11] Vapors are heavier than air and can accumulate.[12]
-
Handling: Use in a well-ventilated area, preferably a walk-in fume hood designed for flammable liquids.[10][12] All equipment must be explosion-proof and properly grounded to avoid static electricity.[7] Use non-sparking tools.[10] Keep away from heat, sparks, open flames, and other ignition sources.[9][12]
-
PPE: Wear chemical-resistant gloves (e.g., Viton), safety goggles, a face shield, and flame-retardant lab coats.[7][12]
-
-
Glacial Acetic Acid:
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Handling: Handle in a fume hood. Avoid inhalation of vapors.
-
-
General Precautions:
Characterization and Expected Results
The final product, (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, should be a yellow crystalline solid.
| Parameter | Expected Result |
| Physical Form | Yellow Solid |
| Purity (by HPLC) | >97% after recrystallization[13] |
| Yield | 80-90% (based on similar reactions) |
| Storage | Store in a dry, sealed container at 2-8°C[13] |
The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
Conclusion
The Henry condensation provides a reliable and scalable route to 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. By using ammonium acetate in acetic acid, the reaction can be performed efficiently on a large scale. However, the inherent hazards of nitromethane necessitate rigorous safety protocols, including the use of explosion-proof equipment, proper grounding, and adequate ventilation. This guide provides the necessary framework for researchers and process chemists to safely and effectively produce this valuable synthetic intermediate.
References
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Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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CleanTeam. (2025, March 17). Nitromethane - SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]
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UCL Safety Services. (2021, June 24). Nitromethane. Retrieved from [Link]
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The Synthetic Versatility of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: A Gateway to Bioactive Scaffolds
Introduction: Unlocking Potential with a Versatile Intermediate
In the landscape of medicinal chemistry and organic synthesis, the strategic use of well-functionalized intermediates is paramount for the efficient construction of complex molecular architectures. 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene stands out as a pivotal building block, offering a confluence of reactive sites and latent functionalities. Its structure, featuring a protected phenol, a methoxy group, and a highly activated nitrovinyl moiety, makes it an exceptionally versatile precursor for a range of valuable downstream products. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the nitrovinyl system.[1] This strategic protection is crucial for sequential reaction planning, allowing for the unmasking of the phenol at a later, desired stage.
The core utility of this intermediate stems from the rich chemistry of the β-nitrostyrene unit. The potent electron-withdrawing nature of the nitro group renders the adjacent vinylic carbon highly electrophilic, making it an excellent Michael acceptor for a wide array of nucleophiles. Furthermore, the nitroalkene can participate as a dienophile in cycloaddition reactions and the nitro group itself can be reduced to an amine, opening a direct pathway to the pharmacologically significant phenethylamine scaffold.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the key downstream applications of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. It is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel bioactive molecules.
Application 1: Synthesis of Substituted Phenethylamines via Reduction
The reduction of the nitrovinyl group to a primary amine is one of the most powerful applications of this intermediate, providing direct access to substituted phenethylamines. This structural motif is a cornerstone in medicinal chemistry, found in numerous neurotransmitters, hormones, and a vast array of synthetic drugs targeting the central nervous system and cardiovascular system.[3][4] The reaction involves the reduction of both the carbon-carbon double bond and the nitro group. Several reliable methods can be employed, each with its own advantages in terms of reaction conditions, scalability, and chemoselectivity.
Protocol 1.1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a classic and highly effective method for the reduction of nitrostyrenes.[5][6] The use of palladium on charcoal in the presence of an acid and hydrogen gas provides the desired phenethylamine in high yield. This method simultaneously achieves the reduction of the nitroalkene and the debenzylation of the protected phenol, yielding 4-hydroxy-3-methoxyphenethylamine (a dopamine metabolite) directly.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, suspend 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (1.0 equiv) in ethanol.
-
Catalyst and Acid Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.1 equiv by weight) and concentrated hydrochloric acid (2.5 equiv).[6]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at a controlled temperature (e.g., 0°C to room temperature) for 3-24 hours.[5][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake with ethanol.
-
Isolation: Combine the filtrate and washes and evaporate the solvent under reduced pressure. Dissolve the resulting residue in water and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities. Basify the aqueous layer with a suitable base (e.g., aqueous ammonia or NaOH) and extract the product with an organic solvent.[5] Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the phenethylamine product.
Data Presentation: Representative Conditions for Catalytic Hydrogenation
| Substrate Analogue | Catalyst | H₂ Pressure | Temperature | Time | Product | Yield (%) | Reference |
| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C | 1 atm | 0 °C | 3 h | 3,4-Methylenedioxyphenethylamine | 92 | [5] |
| 4-Benzyloxy-β-nitrostyrene | 5% Pd/C | 1 atm | RT | 24 h | Tyramine HCl | 94 | [5][6] |
| 3,4-Bis(benzyloxy)-β-nitrostyrene | 5% Pd/C | 1 atm | RT | 24 h | Dopamine HCl | 99 | [6] |
Protocol 1.2: Chemical Reduction with Sodium Borohydride and Copper(II) Chloride
For laboratories not equipped for high-pressure hydrogenation, a chemical reduction using sodium borohydride in the presence of a copper(II) chloride catalyst offers a facile and scalable alternative.[2][8] This one-pot method is known for its mild conditions, rapid reaction times, and high yields, without the need for an inert atmosphere.[9][10] This method is selective for the nitroalkene reduction and will not cleave the benzyl ether.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend sodium borohydride (NaBH₄, 7.5 equiv) in a 2:1 mixture of isopropyl alcohol and water.[2][11]
-
Substrate Addition: Add the 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (1.0 equiv) in portions to the stirred suspension. An exothermic reaction may be observed.
-
Catalyst Addition: Carefully add a 2M solution of copper(II) chloride (CuCl₂, 0.1 equiv) dropwise.[11]
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 10-30 minutes.[2][8] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add a 25-35% aqueous solution of NaOH.[8][11] Extract the mixture with isopropyl alcohol or another suitable organic solvent.
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter. The solvent can be evaporated to yield the free amine. Alternatively, the product can be precipitated as its hydrochloride salt by adding a solution of HCl in dioxane.[8]
Data Presentation: NaBH₄/CuCl₂ Reduction of Nitrostyrenes
| Substrate | Time (min) | Product | Yield (%) | Reference |
| β-Nitrostyrene | 10 | 2-Phenylethan-1-amine | 83 | [8] |
| 2,5-Dimethoxy-β-nitrostyrene | 20 | 2-(2,5-Dimethoxyphenyl)ethan-1-amine | 78 | [8] |
| 3,4-Dimethoxy-β-nitrostyrene | 15 | 2-(3,4-Dimethoxyphenyl)ethan-1-amine | 81 | [8] |
Application 2: Debenzylation to Access Bioactive Phenols
The benzyl group on the phenolic oxygen is a protecting group that can be selectively removed to reveal the free hydroxyl group. This is often a critical final step in the synthesis of biologically active molecules, as the phenolic hydroxyl can be essential for receptor binding or can serve as a handle for further functionalization. Catalytic transfer hydrogenation is a particularly attractive method for this transformation as it avoids the use of flammable, high-pressure hydrogen gas.[12][13]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Reaction Setup: Dissolve the benzyl-protected compound (e.g., the product from Protocol 1.2) (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol%).
-
Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (3-5 equiv) or formic acid, to the mixture.[12]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[12] Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product, which can be purified by chromatography or recrystallization if necessary.
Visualization: Synthetic Pathways
The following diagram illustrates the two main synthetic routes starting from the title intermediate to produce key pharmacophores.
Caption: Synthetic routes from the intermediate to phenethylamine derivatives.
Application 3: Construction of Cyclic Scaffolds via Diels-Alder Reaction
The electron-deficient nature of the nitrovinyl double bond makes 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[14] This powerful transformation allows for the stereocontrolled synthesis of six-membered rings, which are prevalent in natural products and pharmaceutical agents. The resulting nitro-substituted cyclohexene adducts are versatile intermediates for further synthetic manipulations.
Experimental Protocol: Diels-Alder Cycloaddition with Cyclopentadiene
-
Reactant Preparation: In a screw-top vial, dissolve 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (1.0 equiv) in a suitable high-boiling solvent like o-xylene.[14]
-
Diene Addition: Add freshly cracked cyclopentadiene (a 5-fold excess is recommended to drive the reaction).[14]
-
Reaction: Seal the vial tightly and heat the reaction mixture in a preheated oil bath at approximately 110°C.[14]
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Isolation: Remove the solvent and excess diene under reduced pressure to yield the crude cycloadduct. The product can be purified by silica gel column chromatography.
Visualization: Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder cycloaddition reaction.
Potential Application 4: Synthesis of Substituted Benzofurans
While direct protocols starting from the title compound are not prevalent, the literature suggests that substituted nitrostyrenes can be key precursors for the synthesis of benzofurans, another privileged scaffold in medicinal chemistry.[15][16] These syntheses often involve multi-step, one-pot procedures where the nitrostyrene undergoes transformations like Michael additions followed by intramolecular cyclization and elimination. For instance, a reaction with a phosphine could lead to a phosphonium ylide intermediate which, after elimination of nitrous acid, undergoes an intramolecular Wittig reaction to form the benzofuran ring.[15] This represents a promising area for further exploration using 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene to generate novel, highly substituted benzofuran derivatives.
Conclusion and Future Outlook
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a strategically designed and highly versatile synthetic intermediate. The presence of a protected phenol and a reactive nitrovinyl group enables a wide range of high-value transformations. The protocols detailed herein for its conversion into phenethylamines and its use in cycloaddition reactions provide reliable pathways to construct core scaffolds of significant interest to the pharmaceutical and agrochemical industries. The subsequent deprotection of the benzyl group further enhances its utility, allowing for the synthesis of bioactive phenolic compounds. Future research will likely expand its application scope, particularly in the development of novel cascade reactions for the synthesis of complex heterocyclic systems like benzofurans. The robust and predictable chemistry of this intermediate ensures its continued relevance as a cornerstone building block in modern organic synthesis.
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Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Retrieved from .
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link].
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Rhodium.ws. (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Retrieved from .
- Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
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Rhodium.ws. (n.d.). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Retrieved from .
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Erowid. (n.d.). beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes. Retrieved from .
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Johnson Matthey. (n.d.). Palladium on carbon catalysts. Retrieved from [Link].
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Application Note: Solvent Selection and Crystallization Protocols for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS: 55507-05-6)
Introduction & Mechanistic Principles
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, frequently referred to in literature as trans-3-benzyloxy-4-methoxy-
The standard synthetic route employs a Henry (nitroaldol) condensation between 3-benzyloxy-4-methoxybenzaldehyde and nitromethane[3]. Because nitrostyrenes are highly susceptible to polymerization and Michael-addition side reactions under strongly basic conditions, the condensation is optimally catalyzed by ammonium acetate in refluxing glacial acetic acid[2][4]. This creates a self-buffering, mildly acidic environment that drives the dehydration of the intermediate
However, this robust reaction generates a crude matrix containing unreacted aldehydes, polymeric tars, and residual ammonium salts. Selecting the correct solvent system for crystallization is not merely a purification step; it is a critical thermodynamic intervention to prevent the compound from "oiling out" (forming an amorphous, impure biphasic melt) and to ensure the >98% purity required for sensitive downstream asymmetric reductions.
Solvent Selection Rationale
The crystallization of functionalized nitrostyrenes relies heavily on exploiting the differential solubility between the highly conjugated, planar product and its impurities.
-
Glacial Acetic Acid (Primary Isolation): Serving as the reaction solvent, acetic acid acts as an excellent primary crystallization medium. As the reaction cools, the solubility of the nitrostyrene drops precipitously, allowing for direct precipitation[3]. However, rapid cooling here can trap colored polymeric impurities within the crystal lattice.
-
Absolute Ethanol (Recrystallization): Ethanol is the gold standard for the secondary purification of this compound. It provides a steep thermal solubility curve—the nitrostyrene is sparingly soluble at 0 °C but highly soluble at 78 °C. Furthermore, ethanol effectively excludes highly polar ammonium salts (which remain insoluble or are washed away) and non-polar polymeric tars (which remain in the mother liquor).
-
Ethyl Acetate / Hexane (Rescue Protocol): For batches that have degraded or oiled out, a binary system of EtOAc/Hexane (1:3) provides a tunable polarity gradient to force crystallization via trituration.
Quantitative Solvent Comparison
| Solvent System | Role | Boiling Point (°C) | Expected Yield Recovery | Purity Profile | Mechanistic Advantage |
| Glacial Acetic Acid | Primary Isolation | 118 | 80–85% | Moderate (~90%) | Direct precipitation from the reaction mixture; eliminates the need for a solvent swap. |
| Absolute Ethanol | Recrystallization | 78 | 70–75% | >98% | Steep thermal solubility curve; selectively excludes polar salts and non-polar oligomers. |
| EtOAc / Hexane (1:3) | Rescue / Trituration | 68–77 | 60–65% | >99% | Tunable polarity for highly contaminated batches; breaks stable emulsions. |
Experimental Protocols
The following self-validating protocols are designed to maximize both the yield and the polymorphic purity of the crystalline product.
Protocol A: Primary Isolation from Reaction Matrix
This step assumes a standard 124 mmol scale reaction conducted in 100 mL of glacial acetic acid at 130 °C[3].
-
Termination & Nucleation: Upon completion of the 2.5-hour reflux, remove the reaction flask from the heat source. Allow the homogeneous, dark-orange solution to cool ambiently to 80 °C.
-
Controlled Precipitation: Transfer the flask to a water bath set at 25 °C. Causality Note: Do not use an ice bath at this stage. Rapid quenching forces the co-precipitation of ammonium acetate and traps unreacted aldehyde, leading to an intractable sticky solid.
-
Filtration: Once the internal temperature reaches 25 °C and heavy precipitation is observed, filter the crude yellow solid under vacuum using a Büchner funnel.
-
Anti-Solvent Wash: Wash the filter cake with 2 × 50 mL of cold absolute ethanol (0 °C)[3]. Causality Note: Cold ethanol displaces the residual acetic acid without dissolving the product. Failure to remove acetic acid will cause the solid to degrade and darken during storage.
-
Drying: Pull air through the cake for 15 minutes to yield the crude 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Protocol B: High-Purity Recrystallization
-
Dissolution: Transfer the crude yellow solid to a clean Erlenmeyer flask. Add absolute ethanol at a ratio of approximately 4 mL per gram of crude solid.
-
Thermal Saturation: Heat the suspension to a gentle reflux (78 °C) while stirring until complete dissolution is achieved. If the solution remains cloudy, add ethyl acetate dropwise (up to 10% v/v) until the solution clarifies.
-
Slow Cooling (Critical Step): Remove the flask from the heat and wrap it in aluminum foil to insulate it. Allow it to cool undisturbed to room temperature over 4 hours. Causality Note: Slow cooling promotes the growth of large, thermodynamically stable, needle-like crystals, which possess a minimal surface area, thereby preventing the adsorption of mother liquor impurities.
-
Harvesting: Chill the flask in an ice bath (0–5 °C) for an additional 1 hour to maximize yield. Filter the bright yellow needles under vacuum, wash with a minimal amount of ice-cold ethanol, and dry in vacuo at 40 °C to a constant weight.
Visualizing the Workflow
Workflow for the synthesis and crystallization of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
References
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Schmiechen, R., Mulzer, J., & Zuhse, R. "Enantioselective synthesis of the antidepressant rolipram by Michael addition to a nitroolefin." Angewandte Chemie International Edition (Referenced via DrugFuture SynthData). Available at:[Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Welcome to the technical support guide for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS No. 63909-29-5). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Understanding the Solubility Profile of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
The solubility of a compound is dictated by its molecular structure. 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a solid organic molecule with distinct polar and nonpolar regions, which is the primary reason for its challenging solubility profile.[1]
-
Nonpolar Characteristics : The molecule features two aromatic rings (the core benzene ring and the benzyl group), which are inherently nonpolar (hydrophobic) and favor interactions with nonpolar solvents through van der Waals forces.[2]
-
Polar Characteristics : The nitro group (-NO₂) is strongly polar and electron-withdrawing.[3] Additionally, the two ether linkages (-O-) are polar and can act as hydrogen bond acceptors, though they cannot donate hydrogen bonds like alcohols.[4][5]
This combination of a large, nonpolar carbon skeleton with distinct polar functional groups means the compound is generally insoluble in highly polar solvents like water and also poorly soluble in very nonpolar solvents like hexanes.[2][6] The key to successfully dissolving this compound lies in selecting a solvent of intermediate polarity that can effectively solvate both its hydrophobic and hydrophilic regions, or by using a carefully chosen co-solvent system.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common solubility-related questions in a practical, problem-solving format.
FAQ 1: What are the recommended starting solvents for dissolving this compound?
Answer:
A systematic approach starting with solvents of intermediate polarity is the most efficient strategy. The general principle of "like dissolves like" suggests that solvents capable of both polar and nonpolar interactions will be most effective.[2][6]
Based on the structure, the following solvents are recommended as starting points for screening. They are categorized by class and polarity.
| Solvent Class | Recommended Solvent | Boiling Point (°C) | Relative Polarity | Rationale for Use |
| Chlorinated | Dichloromethane (DCM) | 40 | 0.309 | Excellent for many organics, dissolves nonpolar regions well while having enough polarity for the nitro group. Volatile and easy to remove.[9] |
| Chloroform | 61 | 0.259 | Similar to DCM, slightly less volatile. Good general-purpose solvent.[9] | |
| Ethers | Tetrahydrofuran (THF) | 66 | 0.207 | The ether oxygen can interact with the polar groups, and the cyclic structure provides nonpolar character.[2][4] |
| 1,4-Dioxane | 101 | 0.164 | A good solvent for compounds with mixed polarity, but higher boiling point makes it harder to remove.[4][9] | |
| Ketones | Acetone | 56 | 0.355 | A polar aprotic solvent that is a good starting point for many nitro compounds.[10] Miscible with a wide range of solvents.[9] |
| Esters | Ethyl Acetate (EtOAc) | 77 | 0.228 | A moderately polar solvent that is less volatile than acetone or DCM. Widely used and effective for a broad range of compounds.[2][9] |
| Polar Aprotic | Acetonitrile (MeCN) | 82 | 0.460 | A polar solvent that can be effective for nitro compounds.[11] |
| Dimethylformamide (DMF) | 153 | 0.386 | A highly polar aprotic solvent, often considered a "universal" organic solvent. Use as a last resort due to its very high boiling point.[2] | |
| Dimethyl Sulfoxide (DMSO) | 189 | 0.444 | Similar to DMF, it can dissolve many poorly soluble compounds but is difficult to remove.[2][7] |
Systematic Solvent Selection Workflow
To avoid wasting time and material, a systematic screening process is recommended. The following flowchart illustrates a logical progression for identifying a suitable solvent.
Caption: A systematic workflow for selecting an appropriate solvent.
FAQ 2: My compound won't dissolve at room temperature. What are the next steps?
Answer:
If initial attempts at room temperature fail, several techniques can be employed.
-
Apply Gentle Heat: The solubility of most solids increases with temperature.[12][13] Place the sample in a warm water bath (40-50°C) and stir or swirl. Caution: Do not heat flammable solvents with an open flame. Be aware that some nitrovinyl compounds can be heat-sensitive; avoid prolonged heating at high temperatures unless you have stability data.
-
Use Sonication: An ultrasonic bath can provide localized energy to break up solid aggregates and accelerate the dissolution process without significant bulk heating.
-
Implement a Co-Solvent System: This is often the most effective strategy for challenging compounds.[14][15] A co-solvent is a second, miscible solvent added to the primary solvent to enhance solubility.[7][16] The goal is to create a mixture with a polarity profile that is ideal for your compound.
-
Strategy: Start with a solvent in which the compound shows partial solubility. Then, add a small amount (e.g., 5-10% by volume) of a co-solvent and observe.
-
Example: If your compound is partially soluble in dichloromethane (less polar), adding a small amount of acetone or acetonitrile (more polar) can help solvate the nitro group and improve overall solubility. Conversely, if it's partially soluble in a polar solvent like acetone, adding a small amount of toluene might help with the nonpolar benzyl group.
-
FAQ 3: The compound dissolved with heat, but it precipitated ("crashed out") upon cooling. How can I fix this?
Answer:
This is a classic sign of temperature-dependent solubility and indicates that your solution was saturated or supersaturated at the higher temperature.[12]
-
Maintain Temperature: If your experimental protocol allows, maintain the reaction or analysis at a slightly elevated temperature (the minimum temperature at which everything stays in solution) to prevent precipitation.
-
Find a Better Solvent System: The most robust solution is to find a solvent or co-solvent mixture in which the compound is soluble at the desired working temperature (e.g., room temperature). Refer back to the solvent screening workflow in FAQ 1 and consider co-solvents (FAQ 2). A system that requires heat to dissolve is not ideal for reactions that need to be run at room temperature for extended periods.
The following diagram illustrates the decision-making process when dealing with precipitation.
Caption: Troubleshooting workflow for compound precipitation.
FAQ 4: How can I purify this compound by recrystallization?
Answer:
Recrystallization is an excellent technique for purifying solids. The ideal recrystallization solvent (or solvent system) is one where the compound is highly soluble when hot and poorly soluble when cold.[17][18] Given the compound's properties, a co-solvent (or solvent-pair) system is likely to be most effective.[17]
Protocol: Recrystallization using a Co-Solvent System
This protocol uses a "good" solvent to dissolve the compound and a miscible "poor" (or anti-solvent) to induce crystallization upon cooling.
-
Select the Solvent Pair:
-
Good Solvent: Choose a solvent in which the compound is readily soluble. Dichloromethane or ethyl acetate are excellent candidates.
-
Poor Solvent (Anti-solvent): Choose a nonpolar solvent that is miscible with the "good" solvent. Hexanes or heptane are typical choices.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) dropwise until the solid just dissolves.[18] Keep the solution at or near its boiling point.
-
-
Induce Saturation:
-
While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise.
-
Continue adding until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
If too much anti-solvent is added, clarify the solution by adding a few more drops of the hot "good" solvent until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Allow the crystals to air-dry or dry them in a vacuum oven.
-
References
-
Grokipedia. (n.d.). Cosolvent. Retrieved from Google AI.[14]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link][16]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link][7]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link][17]
-
ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Retrieved from [Link][19]
-
Stenutz. (n.d.). (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene. Retrieved from [Link][20]
-
ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts? Retrieved from [Link][10]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link][21]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][6]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link][2]
-
Save My Exams. (2025, January 4). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link][18]
-
Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link][12]
-
EBSCO. (n.d.). Ethers | Chemistry | Research Starters. Retrieved from [Link][4]
-
HSC Chemistry. (2020, December 10). Effect of Temperature on Solubility [Video]. YouTube. Retrieved from [Link][13]
-
Chemed.chem.purdue.edu. (n.d.). Alcohols and Ethers. Retrieved from [Link][5]
-
MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link][3]
-
Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link][11]
Sources
- 1. (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 63909-29-5 [sigmaaldrich.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. Alcohols and Ethers [chemed.chem.purdue.edu]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. wjbphs.com [wjbphs.com]
- 8. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 18. savemyexams.com [savemyexams.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene [stenutz.eu]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Nitrostyrene Condensation & Temperature Optimization
Welcome to the Technical Support Center for the synthesis of β-nitrostyrenes via the Knoevenagel-type Henry condensation. This guide is curated for researchers, chemists, and drug development professionals seeking to master the thermodynamic and kinetic controls required to optimize nitrostyrene yields.
Below, you will find an in-depth mechanistic breakdown, a matrix of temperature-catalyst dependencies, self-validating protocols, and a troubleshooting FAQ designed to solve common bench-level issues.
Mechanistic Overview: The Causality of Temperature
The synthesis of β-nitrostyrene from benzaldehyde and nitromethane is a two-step cascade: an initial base-catalyzed nitroaldol (Henry) reaction, followed by a dehydration step to form the conjugated alkene[1]. Temperature dictates the equilibrium and kinetic success of both steps.
Reaction pathway mapping the temperature dependence of nitrostyrene synthesis.
FAQ: Temperature & Mechanism Dynamics
Q: Why is temperature control critical in the initial stage of the reaction? A: The initial deprotonation of nitromethane and subsequent nucleophilic attack on the aldehyde is highly exothermic[2]. If the temperature rises uncontrollably (e.g., >30°C during base addition), the equilibrium shifts unfavorably, and side reactions—such as the Cannizzaro reaction or premature polymerization—dominate. Maintaining a temperature of 10–15°C during the initial phase ensures maximum conversion to the β-hydroxy nitroalkane intermediate[2].
Q: Why do different catalysts require drastically different optimal temperatures? A: The basicity and nucleophilicity of the catalyst dictate the activation energy for the dehydration step.
-
Strong bases (NaOH): The reaction is kept cold (10–15°C) to form the intermediate, and dehydration is forced instantaneously by quenching the alkaline solution into an excess of strong acid (HCl) at room temperature[2].
-
Primary amines (Methylamine/Butylamine): These form a reactive imine/iminium intermediate with the aldehyde, lowering the activation energy for condensation. A mild temperature of 40–50°C is sufficient to drive dehydration without causing polymerization[3].
-
Weak bases (Ammonium Acetate): When using ammonium acetate in glacial acetic acid, the system relies on thermodynamic control. Refluxing temperatures (70–80°C) are required to drive off water and complete the dehydration[4].
Data Presentation: Catalyst & Temperature Matrix
To optimize your specific workflow, cross-reference your chosen catalyst system with the empirically validated temperature ranges below.
| Catalyst System | Solvent | Optimal Temperature | Reaction Time | Typical Yield | Primary Byproduct Risk |
| NaOH (aq) | Methanol / Water | 10–15 °C (Addition) | 15 mins | 80–83% | Nitroaldol (if not acidified) |
| Methylamine (aq) | None / Ethanol | 40–50 °C | 45 mins | >90% | Polymerization (if overheated) |
| Ammonium Acetate | Glacial Acetic Acid | 70–80 °C | 2.5–6 hours | 70–85% | Tarry residues / Degradation |
| Ammonium Acetate | Nitromethane | 150 °C (Microwave) | 5 mins | >85% | Minimal (due to short time) |
Data synthesized from established organic protocols and industrial optimization studies[2][3][4][5].
Self-Validating Experimental Protocols
A protocol is "self-validating" when it contains built-in checkpoints to verify the success of one mechanistic step before proceeding to the next.
Protocol A: Mild Primary Amine Catalysis (Bench Scale)
Ideal for electron-rich or sensitive benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde).
-
Initialization: In a dry flask, combine 1.0 equivalent of the benzaldehyde with 2.0 to 5.0 equivalents of nitromethane[3]. Validation: Ensure complete dissolution. The mixture should be clear.
-
Catalyst Addition: While stirring vigorously, add 0.2 equivalents of methylamine (10-20% aqueous solution) in one portion.
-
Thermal Control: Place the flask in a water bath pre-heated to exactly 40–50°C[3]. Validation: Monitor the internal temperature. Do not exceed 50°C to prevent the highly electrophilic nitrostyrene from acting as a Michael acceptor and polymerizing.
-
Reaction Monitoring (Checkpoint): After 30 minutes, perform TLC (50:50 Petroleum Ether/Diethyl Ether). The reaction is validated to proceed to work-up only when the starting aldehyde spot is completely consumed[5].
-
Work-up: Quench the reaction by adding 0.25 equivalents of glacial acetic acid to neutralize the methylamine[3]. Transfer to a freezer (-20°C) to induce crystallization. Filter and wash with cold ethanol.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Ideal for rapid library generation and maximizing atom economy.
-
Preparation: In a 5 mL microwave-safe vial, dissolve 3.0 mmol of the benzaldehyde and 0.8 mmol of ammonium acetate in 2.5 mL of nitromethane[5].
-
Sealing & Heating: Seal the vial and place it in the microwave reactor. Program the reactor to ramp to 150°C and hold for exactly 5 minutes[5]. Validation: The microwave software must confirm a stable pressure profile; pressure spikes indicate solvent degradation.
-
Isolation: Cool to room temperature. Remove excess nitromethane via rotary evaporation. Dilute with water, extract with diethyl ether, dry over MgSO₄, and recrystallize the crude residue from hot isopropanol[5].
Troubleshooting Guide & Decision Tree
When scaling up or modifying substrates, deviations often occur. Use the following diagnostic tree and FAQ to rescue failing reactions.
Diagnostic workflow for resolving low yields in nitrostyrene condensation.
Troubleshooting FAQ
Q: My reaction yields a sticky, unfilterable tar instead of crystalline nitrostyrene. How do I fix this? A: You are experiencing polymerization. β-nitrostyrenes are highly susceptible to Michael additions, where unreacted nitromethane or amine catalysts attack the newly formed double bond. This is strictly a thermodynamic failure caused by prolonged reaction times or excessive heat[3]. Fix: Lower your reaction temperature by 10–15°C, strictly monitor the reaction via TLC, and quench the reaction with a weak acid (like acetic acid) the moment the starting material is consumed to deactivate the base catalyst.
Q: I isolated a product, but NMR/TLC shows it is the β-hydroxy nitro compound (nitroaldol), not the nitrostyrene. What went wrong? A: The reaction stalled before the endothermic dehydration step. If using the NaOH method, this happens if the alkaline intermediate solution is added to the acid too slowly, or if the acid is not in large enough excess at room temperature[2]. If using an amine catalyst, the reaction temperature was too low[3]. Fix: Resubmit the intermediate to the reaction conditions and elevate the temperature to >40°C, or stir in an acidic medium (like HCl) to force the elimination of water.
Q: The reaction violently exothermed upon the addition of the base, and my yield was terrible. Why? A: The deprotonation of nitromethane has a short induction period followed by a massive release of heat[2]. If the base is added too quickly without adequate cooling (ice-salt bath at -10°C), the temperature spikes, destroying the aldehyde and causing side-reactions. Fix: Add the base dropwise. Ensure the internal temperature never exceeds 15°C during the addition phase[2].
References
-
Organic Syntheses: Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413 (1941). Available at:[Link]
- Sumitomo Chemical Co Ltd:Method for producing beta-nitrostyrene compound. US Patent 20100130795A1 (2010).
-
Royal Society of Chemistry (RSC): Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (2020). Available at:[Link]
-
Scientific Research Publishing (SCIRP): Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, Vol. 8, 139-155 (2018). Available at:[Link]
Sources
troubleshooting polymerization during 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene synthesis
Welcome to the Technical Support Center. As researchers scaling up the synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene , you are likely encountering a notorious bottleneck: the transformation of your reaction mixture into a dark, intractable polymeric tar.
This guide provides a root-cause analysis of β-nitrostyrene polymerization, field-tested troubleshooting FAQs, and a self-validating experimental protocol designed to maximize crystalline yield while suppressing undesired macromolecular side reactions.
Mechanistic Root Cause Analysis: The "Tar" Phenomenon
The synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene relies on the Henry (nitroaldol) condensation of 3-benzyloxy-4-methoxybenzaldehyde with nitromethane[1]. While the carbon-carbon bond formation is straightforward, the resulting β-nitrostyrene is highly electrophilic. The strongly electron-withdrawing nitro group activates the vinyl double bond, making it exceptionally susceptible to anionic polymerization [2].
When strong bases (e.g., NaOH, KOH) are utilized, or when thermal control is lost, the base acts as an initiator. It attacks the β-carbon, generating a resonance-stabilized carbanion that rapidly propagates by attacking unreacted nitrostyrene monomers[3]. This uncontrolled propagation yields high-molecular-weight oligomers and poly(nitrostyrenes)—commonly observed as a dark, viscous tar that ruins isolated yields and complicates chromatography[3].
Reaction pathway of Henry condensation vs. anionic polymerization in nitrostyrene synthesis.
Interactive Troubleshooting FAQs
Q1: My reaction mixture turns into a dark, viscous "tar" instead of yielding yellow crystals. What is happening structurally? A: You are observing the anionic polymerization of your product. The electron-donating methoxy and benzyloxy groups on the aromatic ring push some electron density into the conjugated system, but the overwhelming electron-withdrawing nature of the nitro group still leaves the β-carbon highly vulnerable to nucleophilic attack. If the local pH exceeds ~7.0 during heating, trace alkoxide or hydroxide ions will initiate rapid polymer chain growth[2].
Q2: How do I select the right catalyst to prevent this polymerization? A: You must abandon strong bases and shift to a buffering system. The gold standard for this specific derivative is ammonium acetate (NH₄OAc) in glacial acetic acid [1]. This combination maintains a pseudo-pH of 6.5–6.8[3]. The mildly acidic environment is sufficient to catalyze the initial condensation and subsequent dehydration, while completely suppressing the formation of the propagating carbanion required for anionic polymerization.
Q3: Can I use standard alcohols (like methanol or isopropanol) as solvents instead of acetic acid? A: It is highly discouraged for this specific substrate if polymerization is your primary issue. Alcohols in the presence of base can form trace alkoxides, which are potent initiators for the anionic polymerization of β-nitrostyrenes[2]. Glacial acetic acid acts as both a solvent and a proton-donating safeguard that continuously quenches any errant carbanions.
Q4: How should I work up the reaction to ensure the product doesn't polymerize during isolation? A: The critical failure point often occurs during the quench. Pouring the hot reaction mixture directly into neutral water can cause localized basicity (from unreacted ammonia) to initiate polymerization as the product precipitates. Instead, pour the mixture into ice-water containing dilute HCl . This acidic quench immediately neutralizes residual base, halts any potential polymerization, and forcefully drives the dehydration of any lingering β-nitroalcohol intermediate into the desired alkene[4].
Validated Experimental Protocol
To ensure high scientific integrity, this protocol is designed as a self-validating system . Each step includes observable checkpoints to confirm the reaction is proceeding along the desired thermodynamic pathway.
Step-by-step experimental workflow for the optimized synthesis of the nitrostyrene derivative.
Step-by-Step Methodology
Reagents:
-
3-Benzyloxy-4-methoxybenzaldehyde: 1.0 equivalent (e.g., 29.0 g, 0.120 mol)
-
Nitromethane (MeNO₂): 3.2 equivalents (e.g., 23.4 g, 0.384 mol)
-
Ammonium Acetate (NH₄OAc): 1.2 equivalents (e.g., 11.1 g, 0.144 mol)
-
Glacial Acetic Acid: 3.5 mL per gram of aldehyde
Procedure:
-
Reagent Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-benzyloxy-4-methoxybenzaldehyde in glacial acetic acid.
-
Validation Check: The solution must be completely homogeneous before proceeding.
-
-
Catalyst Addition: Add the nitromethane followed by the ammonium acetate.
-
Controlled Heating: Heat the mixture to a gentle reflux (approx. 100°C) under an argon or nitrogen atmosphere for 5 hours[1].
-
Validation Check: The solution will transition from pale yellow to a deep, vibrant orange/red. TLC (Petroleum Ether/EtOAc = 3/1) should confirm the consumption of the aldehyde (Rf ~0.29) and the appearance of a new, highly UV-active spot.
-
-
Acidic Quench: Allow the flask to cool to ~50°C, then slowly pour the mixture into a vigorously stirred beaker of ice-water (3x the reaction volume) containing 1% v/v HCl[4].
-
Validation Check: A bright yellow precipitate should form immediately. If an oil forms, the quench temperature is too high, or the dehydration is incomplete.
-
-
Isolation & Purification: Filter the crude solid under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry. Recrystallize from hot ethanol to yield pure 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
-
Validation Check: The final product should be vibrant yellow crystals. A dark brown tint indicates trace polymeric contamination.
-
Quantitative Performance Metrics
The following table summarizes the causal relationship between reaction conditions and the extent of tar formation, derived from optimized scale-up data.
| Catalyst / Solvent System | Temperature | Reaction Time | Primary Outcome | Isolated Yield (%) |
| KOH / Methanol | 0°C to 25°C | 2 hours | Heavy Tar / Complete Polymerization | < 10% |
| Primary Amine / Neat | 90°C | 3 hours | Moderate Polymerization / Oily Crude | 30 - 40% |
| NH₄OAc / Glacial AcOH | 100°C (Reflux) | 5 hours | Clean Crystalline Product | 68 - 75% |
| NH₄OAc / Glacial AcOH (Microwave) | 150 W | 10 minutes | Clean Crystalline Product | 80 - 85% |
(Note: The NH₄OAc/AcOH system is the definitive standard for preventing anionic polymerization in electron-rich substituted benzaldehydes[1].)
References
-
ResearchGate. Anionic polymerization of β‐nitrostyrenes. Available at: [Link]
-
Scribd. Synthesis of Nitro Compounds via Henry Reaction. Available at: [Link]
-
ACS Publications. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids. Available at: [Link]
Sources
preventing decomposition of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene in light
Preventing Photochemical Decomposition of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Welcome to the technical support center for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this light-sensitive compound. As Senior Application Scientists, we have compiled this information to ensure the integrity and stability of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Color Change of the Solid Compound (e.g., from yellow to brown)
-
Possible Cause: This is a primary indicator of degradation. The color change is likely due to oxidation or polymerization initiated by exposure to light, heat, or air.[1]
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze a small sample of the discolored compound via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the extent of degradation. Compare the results with a known pure sample, if available.[1]
-
Purification: For minor degradation, recrystallization may be a viable purification method. However, exercise caution as the application of heat during this process can promote further degradation.[1]
-
Review Storage Protocols: Confirm that your storage conditions align with the recommendations (see Storage and Handling FAQ).
-
Discard When Necessary: For significant degradation, it is advisable to discard the batch to maintain the integrity of your experimental outcomes.[1]
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: The emergence of new peaks is indicative of the formation of degradation byproducts or isomers.
-
Troubleshooting Steps:
-
Isolate the Source: Analyze a freshly prepared solution of the solid compound. If new peaks are present, the solid stock has degraded. If the solution is initially pure, degradation is occurring within your experimental setup.
-
Solution Stability Assessment: If your experiment has a long duration, the compound may be degrading in the experimental medium. To verify this, incubate the compound in the medium under the same experimental conditions and for the same duration, followed by an HPLC analysis of its purity.[1]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene?
-
A1: The compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[2] It is shipped under cold-chain transportation.
-
-
Q2: What type of containers should I use for storing the compound?
-
Q3: How should I handle the compound during experiments to minimize light exposure?
-
A3: Whenever possible, conduct experiments in a darkened room or under lighting with a long wavelength (e.g., brown-colored light, >500 nm), which is less energetic and less likely to cause photodegradation.[4] Keep containers covered with aluminum foil or within a light-proof box during the experiment.[3]
-
Degradation
-
Q4: What causes the degradation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene?
-
A4: The primary cause of degradation is exposure to light, particularly UV and blue light, which can trigger photochemical reactions.[5] This compound belongs to the nitrostyrene class, which is known to be susceptible to light-induced degradation and polymerization.[1][3] Heat can also accelerate the degradation process.[1]
-
-
Q5: What is the likely photochemical decomposition pathway?
-
A5: While the specific pathway for this molecule is not extensively documented, related nitroalkenes are known to undergo a nitro-to-nitrite rearrangement upon photoexcitation. This can lead to the formation of various byproducts.[6] The absorption of light energy can promote the molecule to an excited state, making it more susceptible to reactions like oxidation.[5] For nitrophenols, degradation can result in byproducts such as hydroquinone and 4-nitrocatechol.[6]
-
Stabilization
-
Q6: Can I use a stabilizer to prevent decomposition?
-
A6: Yes, for applications that are sensitive to radical-mediated reactions, adding a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) at a low concentration (e.g., 100 ppm) is a common choice.[1] However, it is crucial to first confirm that the stabilizer will not interfere with your specific experimental setup.[1] Other potential stabilizers for styrenic monomers include phenolic compounds like 4-tert-butylcatechol (TBC) and stable nitroxide radicals such as TEMPO.[3]
-
-
Q7: How would I remove a stabilizer if it is present in the commercially available compound?
-
A7: If a phenolic inhibitor like TBC is present, it can be removed by washing an organic solution of the compound with an aqueous base (e.g., 5% NaOH) or by passing the solution through a plug of basic alumina.[3]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.
-
Acclimatization: Before opening, allow the vial of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene to warm to room temperature in a desiccator. This prevents moisture condensation on the solid.
-
Weighing: In a low-light environment, accurately weigh the desired amount of the compound.
-
Dissolution: Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C for long-term storage. For daily use, a small aliquot can be kept at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Photostability Testing (Forced Degradation)
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.[7][8][9]
-
Sample Preparation: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile or methanol) in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze both the exposed sample and the dark control by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.
Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Sealed, dry, protected from light | [2] |
| Recommended Containers | Amber glass or opaque containers | [3][4] |
| Handling Environment | Low light or long-wavelength light | [4] |
| Potential Stabilizers | BHT, TBC, TEMPO | [1][3] |
Diagrams
Caption: Potential photodegradation pathway for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene | 1860-56-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ikev.org [ikev.org]
Technical Support Center: Catalyst Poisoning in 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Hydrogenation
Introduction
Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the hydrogenation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical synthetic step. The reduction of the nitrovinyl group to an aminoethyl group is a key transformation, and maintaining catalyst activity is paramount for achieving high yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning in my hydrogenation reaction?
A1: The primary indicators of catalyst poisoning during the hydrogenation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene include:
-
Reduced Reaction Rate: A noticeable slowdown or complete halt of hydrogen uptake.[1]
-
Incomplete Conversion: The starting material, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, remains even after extended reaction times.
-
Low Product Yield: The desired 2-(benzyloxy)-1-methoxy-4-(2-aminoethyl)benzene is obtained in lower than expected quantities.
-
Formation of Intermediates: Accumulation of partially reduced intermediates such as the corresponding hydroxylamine or nitroso derivatives, which can sometimes lead to colored byproducts like azoxy and azo compounds.[2][3]
-
Need for Harsher Conditions: Requiring higher hydrogen pressure or temperature to drive the reaction to completion.[1]
Q2: What are the likely sources of catalyst poisons in this specific hydrogenation?
A2: Catalyst poisons can be introduced from various sources, including the starting materials, solvents, or the reaction apparatus itself.[1] For the hydrogenation of this particular substrate, potential poisons include:
-
Sulfur Compounds: Often present as impurities in reagents or leached from rubber septa or tubing. Sulfur is a potent poison for palladium catalysts.[1][4][5]
-
Nitrogen-Containing Compounds: While the substrate itself contains nitrogen, certain nitrogenous impurities or additives can act as inhibitors by strongly binding to the catalyst surface.[1][3]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.[1][5]
-
Carbon Monoxide (CO): Can be present as an impurity in the hydrogen gas supply and strongly adsorbs to the active sites of palladium catalysts.[1][5]
-
Halides: Impurities from previous synthetic steps or from the reagents can act as catalyst deactivators.[1]
Q3: Can the benzyloxy group on the substrate poison the catalyst?
A3: The benzyloxy group itself is generally not considered a catalyst poison. However, under certain hydrogenation conditions, particularly with palladium catalysts, hydrogenolysis (cleavage) of the benzyl ether can occur, leading to the formation of a phenolic byproduct and toluene. While this is a side reaction and not strictly catalyst poisoning, it can affect the product profile and consume hydrogen. The presence of certain additives, like pyridine, can sometimes be used to suppress this hydrogenolysis.[6]
Q4: What is the difference between reversible and irreversible catalyst poisoning?
A4: The distinction lies in the strength of the interaction between the poison and the catalyst's active sites:
-
Reversible Poisoning: The poison weakly adsorbs to the catalyst. The catalyst's activity can often be restored by removing the poison from the reaction mixture or through a simple regeneration procedure.[1]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites, leading to permanent deactivation. In such cases, the catalyst may need to be replaced.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to catalyst poisoning during the hydrogenation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Issue 1: The reaction is sluggish or has stalled completely.
Root Cause Analysis and Solutions:
-
Check for Impurities in the Substrate and Solvent:
-
Action: Purify the starting material, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, by recrystallization or column chromatography to remove any non-polar impurities. Ensure solvents are of high purity and are freshly distilled if necessary.
-
Rationale: Impurities, even at trace levels, can act as potent catalyst poisons.[3]
-
-
Verify the Quality of the Hydrogen Gas:
-
Evaluate the Catalyst Activity:
-
Action: Use a fresh batch of catalyst. Ensure proper handling of the catalyst to avoid prolonged exposure to air, which can lead to oxidation and deactivation, especially for catalysts like Pd/C.[3]
-
Rationale: Catalysts have a finite shelf life and can be deactivated by improper storage or handling.[3]
-
Issue 2: Significant amounts of byproducts are observed, suggesting incomplete reduction.
Root Cause Analysis and Solutions:
-
Insufficient Catalyst Loading or Hydrogen Pressure:
-
Action: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd). If the reaction is run at atmospheric pressure, consider increasing the hydrogen pressure.[2][3]
-
Rationale: A higher catalyst loading provides more active sites for the reaction. Increased hydrogen pressure can enhance the rate of hydrogenation, especially for challenging substrates.[3]
-
-
Poor Mass Transfer:
-
Formation of Intermediates:
-
Action: Optimize reaction time and temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
-
Rationale: The reduction of a nitro group proceeds through several intermediates.[3] Incomplete reduction can lead to the accumulation of these intermediates and the formation of colored byproducts.[3]
-
Issue 3: I suspect sulfur poisoning. How can I confirm and mitigate this?
Confirmation and Mitigation Strategies:
-
Source Identification:
-
Action: Review all reagents and materials used. Thiol-containing compounds or elemental sulfur are common culprits. Rubber septa can sometimes be a source of sulfur contamination; use PTFE-lined septa instead.
-
Rationale: Identifying the source is crucial for preventing future contamination.
-
-
Mitigation:
-
Action: Pre-treat the substrate and solvent with a sulfur scavenger, such as activated carbon, before the reaction.
-
Rationale: Removing the sulfur compounds before they come into contact with the catalyst is an effective preventative measure.
-
-
Catalyst Regeneration (for reversible poisoning):
-
Action: In some cases, a poisoned catalyst can be regenerated. This may involve washing the catalyst with a suitable solvent or a dilute acid or base solution, followed by thermal treatment.[1][7] However, for palladium catalysts poisoned by sulfur, regeneration can be difficult.[7][8]
-
Rationale: Regeneration aims to remove the adsorbed poison from the catalyst surface.[1]
-
Experimental Protocols
Protocol 1: Standard Hydrogenation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
-
Setup: In a suitable hydrogenation flask, dissolve 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (1.0 eq) in a high-purity solvent (e.g., ethanol, ethyl acetate, or THF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution.[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas (repeat three times). Then, evacuate and backfill with hydrogen gas (repeat three times). Pressurize the system with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Protocol 2: Catalyst Regeneration (Thermal Treatment)
Note: The effectiveness of this procedure depends on the nature of the poison and the catalyst.
-
Catalyst Recovery: After the reaction, carefully filter and wash the poisoned catalyst.
-
Drying: Dry the catalyst under vacuum at a low temperature.
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (e.g., nitrogen or argon). Heat the catalyst under a continuous flow of inert gas to a specific temperature (e.g., 200-400°C) for a defined period. The optimal temperature and duration depend on the poison and catalyst stability.[1][7]
-
Reduction (if necessary): After cooling under the inert gas, the catalyst may need to be re-reduced. This can be done by heating under a flow of hydrogen gas.[1]
Data Presentation
| Potential Poison | Source | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Reagents, Solvents, Apparatus | Strong, often irreversible poisoning of Pd | Purification of starting materials, use of sulfur scavengers |
| Carbon Monoxide | Hydrogen Gas | Strong, reversible poisoning | Use of high-purity hydrogen, CO traps |
| Heavy Metals | Reagents | Irreversible poisoning | Use of high-purity reagents |
| Halides | Reagents | Deactivation | Purification of starting materials |
| Nitrogen Compounds | Impurities, Additives | Inhibition | Purification of starting materials |
Visualizations
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Caption: Mechanism of catalyst poisoning by strong adsorption.
References
- BenchChem. (2025). dealing with catalyst poisoning in the hydrogenation for synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- PMC. (2026). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
- DCL Inc. Regeneration of palladium based catalyst for methane abatment.
- ACS Publications. (2025). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research.
- Scilit. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits.
- OSTI.GOV. (1985). Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds.
- BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
- Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- RSC Publishing. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
- PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcl-inc.com [dcl-inc.com]
- 8. scilit.com [scilit.com]
recrystallization techniques for high-purity 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene , a sterically hindered, highly lipophilic
Below, you will find the mechanistic workflow, a self-validating recrystallization protocol, quantitative solvent data, and an advanced troubleshooting FAQ to resolve complex physical chemistry issues such as "oiling out" and co-crystallization.
Mechanistic Workflow: Nitrostyrene Purification
Workflow for the recrystallization of substituted beta-nitrostyrenes.
Self-Validating Protocol: Isopropanol (IPA) Recrystallization
Standard
Phase 1: Dissolution & Clarification
-
Suspend: Weigh the crude 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and suspend it in Isopropanol (IPA) at a ratio of 4 mL per gram of crude.
-
Heat: Elevate the temperature to 75°C under continuous magnetic stirring until the solid dissolves.
-
Causality: The aliphatic chain of IPA accommodates the bulky benzyloxy moiety, preventing premature precipitation while maintaining a high saturation threshold for the unreacted starting aldehyde.
-
Self-Validation Check: The solution must transition to a deep, clear yellow. If the solution remains turbid, insoluble polymeric byproducts are present, validating the absolute necessity of the next step.
-
-
Clarify: Perform a hot filtration through a pre-warmed Buchner funnel to strip out amorphous polymers.
Phase 2: Nucleation & Maturation 4. Cool: Transfer the clarified filtrate to an Erlenmeyer flask. Cool at a highly controlled rate of 0.5°C/min until it reaches 25°C.
-
Causality: Rapid cooling forces unreacted nitromethane and aldehydes to co-crystallize and traps solvent in the crystal lattice. Controlled cooling ensures the lattice selectively integrates the target molecule based on its specific thermodynamic stability.
-
Mature: Once nucleation begins (visible as fine yellow needles), transfer the flask to a 4°C environment for 2 hours to maximize yield.
Phase 3: Isolation 6. Filter: Isolate the mature crystals under vacuum filtration. 7. Wash: Wash the filter cake with 2 volumes of ice-cold IPA (-20°C).
-
Self-Validation Check: The filtrate pulled into the receiving flask will be a dark orange/brown liquid. This visually validates that the unreacted aldehyde and Michael addition dimers have been successfully partitioned into the mother liquor. The resulting filter cake will be a vibrant, uniform yellow.
Quantitative Data: Thermodynamic Solvent Efficacy
The following table summarizes the quantitative performance of various solvent systems when applied to sterically hindered, benzyloxy-substituted nitrostyrenes.
| Solvent System | Solute Affinity (75°C) | Solute Affinity (4°C) | Typical Recovery Yield | Impurity Clearance | Oiling-Out Risk |
| Isopropanol (IPA) | High | Very Low | 80–85% | Excellent | Low |
| Absolute Ethanol | Very High | Low | 70–75% | Good | Moderate |
| CH₂Cl₂ / Hexane (1:2) | Extreme | Moderate | 85–90% | Moderate | High |
| Methanol | Moderate | Near Zero | >90% | Poor | Very High |
Note: While CH₂Cl₂/Hexane gradients offer high yields[4], they carry a significant risk of product oiling out if the crude mixture contains >10% unreacted aldehyde.
Troubleshooting & FAQs
Q: During cooling, my product separated as a dark biphasic oil at the bottom of the flask instead of crystallizing. How do I recover it? A: This phenomenon, known as "oiling out," is a notoriously common issue with substituted nitrostyrenes.
-
Causality: Oiling out occurs when the melting point of your crude mixture is depressed below the solvent's saturation temperature due to a high concentration of impurities (usually unreacted 3-benzyloxy-4-methoxybenzaldehyde). The solute precipitates as a liquid rather than a solid.
-
Resolution: Do not discard the flask. Reheat the mixture to 75°C until the oil completely redissolves. Add 10–15% more IPA to decrease the saturation temperature. Cool the flask much more slowly (e.g., insulate the flask or leave it in a warm water bath as it cools to room temperature). When the solution reaches 40°C, introduce a seed crystal of pure 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene to bypass the nucleation energy barrier and force crystallization.
Q: My final crystals are dark orange/red instead of bright yellow. Are they safe to use in downstream reductions? A: No. Pure 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene must present as bright yellow needles. A dark orange or red hue indicates the presence of Michael addition dimers or oxidative degradation of the nitrovinyl double bond[5].
-
Causality: These impurities are generated by excessive thermal exposure during the initial Henry condensation, or by prolonged boiling during the recrystallization attempt.
-
Resolution: Perform a secondary recrystallization. Dissolve the red crystals in hot EtOAc/Hexane[6] or IPA, and perform a hot filtration through a 1-inch pad of Celite mixed with activated carbon. The carbon will adsorb the extended conjugated polymeric species, yielding a bright yellow filtrate.
Q: Can I use Acetic Acid or water mixtures to force crystallization?
A: Yes, but with caution. Some industrial methods utilize acetic acid as a solvent during the Henry reaction and drip water into the hot mixture to force the precipitation of the
-
Causality: Water acts as a powerful anti-solvent. However, for highly lipophilic compounds like benzyloxy-derivatives, adding water will almost certainly cause the product to oil out and trap acidic impurities. If you must use an anti-solvent, use a controlled gradient of Ethanol/Water[8][9], ensuring the water is added dropwise under vigorous stirring only after the solution has cooled below 50°C.
References
- Google Patents (US20100130795A1).Method for producing beta-nitrostyrene compound.
- Google Patents (CN103497082A).Method for preparing beta-nitrostyrolene and derivatives thereof.
-
The Royal Society of Chemistry. Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. Available at:[Link]
-
Organic Syntheses. Nitrostyrene Procedure. Available at: [Link]
-
OICC Press. A synthesis, characterization and catalytic application of CNT aerogels for conversion of β-nitrostyrenes. Available at: [Link]
-
YouTube. Making β-Nitrostyrene so I can be like Shulgin. Available at: [Link]
-
Designer Drugs. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene. Available at: [Link]
-
PMC (NIH). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available at:[Link]
-
ScienceMadness Discussion Board. Nitrostyrene turned to oil during recrystallization. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. designer-drug.com [designer-drug.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 8. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 9. oiccpress.com [oiccpress.com]
Validation & Comparative
1H NMR spectrum interpretation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (also known as trans-3-benzyloxy-4-methoxy-
Executive Summary & Compound Profile
This molecule is a key intermediate in the synthesis of bioactive alkaloids and mescaline analogues. The spectroscopic challenge lies in distinguishing it from its regioisomers (e.g., vanillin derivatives) and unreacted aldehyde precursors.
| Property | Details |
| IUPAC Name | 2-(benzyloxy)-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Name | 3-Benzyloxy-4-methoxy- |
| Precursor | 3-Benzyloxy-4-methoxybenzaldehyde (Isovanillin benzyl ether) |
| Molecular Formula | C |
| Key Feature | Trans-alkene geometry (E-isomer) confirmed by large vinyl coupling constants.[1][2][3] |
Experimental Protocol: Synthesis & Sample Prep
To ensure the NMR data presented is contextually valid, the following standardized synthesis and preparation protocol is recommended. This minimizes solvent effects and impurity peaks.
A. Synthesis (Henry Reaction)
-
Reagents: 3-Benzyloxy-4-methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to RT. The product often crystallizes directly as yellow needles. Wash with cold water and cold ethanol. Recrystallize from EtOH/AcOH.
B. NMR Sample Preparation
-
Solvent: CDCl
(Chloroform-d) is the standard for this class of compounds.-
Note: DMSO-d
may be used if solubility is poor, but it will shift vinyl protons downfield by ~0.1–0.2 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
1H NMR Spectrum Interpretation
The spectrum is characterized by three distinct regions: the aliphatic ethers (3.0–5.5 ppm), the aromatic/vinyl region (6.8–8.0 ppm), and the absence of the aldehyde proton (~9.8 ppm).
A. Master Assignment Table (CDCl , 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Vinyl- | 7.95 – 7.98 | Doublet (d) | 1H | 13.6 Hz | Deshielded by the nitro group; characteristic of |
| Vinyl- | 7.46 – 7.52 | Doublet (d) | 1H | 13.6 Hz | Coupled to |
| Aromatic | 7.30 – 7.45 | Multiplet (m) | 5H | - | Benzyl ring protons (overlap with Vinyl- |
| Aromatic | 7.15 | Doublet of Doublets (dd) | 1H | 8.4, 2.0 Hz | H-6 on central ring (ortho to vinyl, meta to benzyloxy). |
| Aromatic | 7.05 | Doublet (d) | 1H | 2.0 Hz | H-2 on central ring (isolated between substituents). |
| Aromatic | 6.92 | Doublet (d) | 1H | 8.4 Hz | H-5 on central ring (ortho to methoxy). |
| Benzyloxy | 5.18 | Singlet (s) | 2H | - | O-CH |
| Methoxy | 3.94 | Singlet (s) | 3H | - | O-CH |
B. Comparative Analysis: Product vs. Alternatives
Scenario 1: Reaction Monitoring (Aldehyde vs. Nitrostyrene) The most critical check during synthesis is the disappearance of the aldehyde peak.
| Feature | Precursor (Aldehyde) | Product (Nitrostyrene) | Diagnostic Action |
| Aldehyde Proton | Absent | If peak persists, reaction is incomplete. | |
| Vinyl Region | Empty | Confirm J > 13 Hz for trans isomer. | |
| Color | White/Pale Yellow | Bright Yellow/Orange | Visual cue correlates with conjugation. |
Scenario 2: Regioisomer Distinction (Isovanillin vs. Vanillin Series) Distinguishing the target (3-benzyloxy-4-methoxy) from its isomer (4-benzyloxy-3-methoxy) requires careful analysis of the aromatic coupling patterns, though they are very similar.
-
Target (Isovanillin derivative): The methoxy is para to the vinyl group. The protons ortho to the methoxy (H-5) typically appear more upfield (~6.9 ppm) due to the strong resonance donation of the OMe group.
-
Alternative (Vanillin derivative): The benzyloxy is para to the vinyl group. The steric bulk of the benzyl group can cause slight anisotropic shielding differences, but the most reliable differentiation is often 13C NMR or NOESY (interaction between OMe and Vinyl-
).
Visualizing the Logic
Diagram 1: Synthesis & Chemical Shift Evolution
This workflow illustrates the transformation of the precursor into the final product and the corresponding spectral changes.
Caption: Evolution of chemical shifts during the Henry reaction. The disappearance of the 9.8 ppm singlet and appearance of vinyl doublets marks success.
Diagram 2: Vinyl Proton Assignment Logic
Use this logic tree to confirm the geometry and identity of the alkene protons.
Caption: Decision tree for assigning vinyl protons and determining stereochemistry based on coupling constants.
References
-
SpectraBase. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]
-
PubChem. Compound Summary: trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene (CID 688198).[1] National Library of Medicine. Available at: [Link]
-
MDPI. Denitrative Cross-Couplings of Nitrostyrenes. Molecules 2020, 25(15), 3383. Available at: [Link]
-
Iowa State University. NMR Coupling Constants Guide. Chemical Instrumentation Facility. Available at: [Link]
Sources
- 1. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | C16H15NO4 | CID 688198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 63909-29-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
A Researcher's Guide to the Spectroscopic Identity of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: An FTIR-Based Comparative Analysis
In the landscape of synthetic organic chemistry, particularly in the development of novel pharmaceutical intermediates and functional materials, the unambiguous structural confirmation of newly synthesized compounds is paramount. 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, a derivative of vanillin, serves as a versatile building block, notably in the synthesis of various alkaloids and pharmacologically active molecules. Its chemical architecture, featuring a complex interplay of functional groups, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, offering a comparative framework against its common synthetic precursors and related analogues. We will delve into the causality behind its characteristic absorption peaks, present a validated experimental protocol for spectral acquisition, and provide the necessary tools for researchers to confidently identify and differentiate this compound in a laboratory setting.
The Molecular Blueprint: Understanding the Vibrational Modes
The FTIR spectrum of a molecule provides a fingerprint based on the vibrations of its chemical bonds. For a molecule as functionally rich as 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, its spectrum is a composite of absorptions from its aromatic core, ether linkages, and the conjugated nitrovinyl side chain. Understanding the expected vibrational frequencies for each component is the first step in spectral interpretation.
The synthesis of this target molecule often proceeds from O-benzylvanillin, which itself is derived from vanillin. The key synthetic transformation is a Henry condensation, which introduces the nitrovinyl group. This synthetic pathway is critical as it informs our choice of comparative compounds for FTIR analysis.
Predicted FTIR Absorption Maxima for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Based on the established vibrational frequencies of its constituent functional groups, we can predict the key absorption bands for the target molecule. This predictive analysis is a cornerstone of spectroscopic identification, allowing for a hypothesis-driven approach to spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |
| Nitro Group (-NO₂) ** | Asymmetric Stretch (νas) | 1550 - 1475 | Strong | This is one of the most characteristic and intense bands for aromatic nitro compounds.[1][2] Conjugation with the aromatic ring and the vinyl group typically shifts this to a lower wavenumber compared to aliphatic nitro compounds.[1][2] |
| Symmetric Stretch (νs) | 1360 - 1290 | Strong | The second highly diagnostic peak for nitroaromatics.[1][2] Its intensity is comparable to the asymmetric stretch. | |
| Alkene (-CH=CH-) | C=C Stretch (νC=C) | 1640 - 1610 | Medium | Conjugation with the aromatic ring and the nitro group lowers the frequency and increases the intensity of this peak. For styrenes, this peak often appears around 1625 cm⁻¹.[3] |
| =C-H Stretch (ν=C-H) | 3100 - 3000 | Medium-Weak | This peak appears at a higher frequency than the sp³ C-H stretch and is a clear indicator of unsaturation.[4][5] | |
| =C-H Bend (Out-of-plane) | ~965 | Strong | For a trans-disubstituted alkene, a strong band is expected in this region. This is a very useful diagnostic peak. | |
| Aromatic Ring | C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium | These bands arise from the skeletal vibrations of the benzene ring.[1][6] |
| C-H Stretch (νC-H) | 3100 - 3000 | Medium-Weak | Overlaps with the alkene =C-H stretch.[4][6] | |
| C-H Bending (Out-of-plane) | 900 - 675 | Strong | The exact position is dependent on the ring substitution pattern.[1] For a 1,2,4-trisubstituted ring, several bands can be expected in this region. | |
| Ether (-O-R) | Aryl-Alkyl C-O Stretch | 1275 - 1200 | Strong | This corresponds to the asymmetric C-O-C stretch of the benzyloxy and methoxy groups attached to the aromatic ring.[7][8] |
| 1050 - 1020 | Medium | This corresponds to the symmetric C-O-C stretch.[8] | ||
| Alkyl Groups (-CH₃, -CH₂) ** | C-H Stretch | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methoxy and benzyloxy methylene groups. |
Comparative FTIR Analysis: Distinguishing the Target from its Precursors
A robust identification strategy involves not just recognizing the peaks of the target molecule but also differentiating it from its synthetic precursors, primarily O-benzylvanillin. The key spectral changes will arise from the conversion of the aldehyde group in the precursor to the nitrovinyl group in the product.
O-Benzylvanillin: The Aldehyde Precursor
The FTIR spectrum of O-benzylvanillin will be dominated by a very strong C=O stretching band for the aldehyde, typically found around 1685-1666 cm⁻¹ due to conjugation with the aromatic ring.[4] It will also feature a characteristic pair of C-H stretching bands for the aldehyde proton (O=C-H) around 2850 cm⁻¹ and 2750 cm⁻¹. These peaks will be completely absent in the spectrum of the final product.
4-Nitrostyrene: A Structural Analogue
4-Nitrostyrene serves as a useful, simpler analogue for the nitrovinylbenzene portion of the target molecule. Its spectrum clearly shows the strong asymmetric and symmetric NO₂ stretches and the characteristic peaks of the vinyl group.[9] By comparing the spectrum of our target molecule to 4-nitrostyrene, we can confidently assign the peaks associated with the 4-(2-nitrovinyl) moiety.
The following diagram illustrates the logical workflow for this comparative analysis:
Caption: Comparative FTIR analysis workflow.
Experimental Protocol for FTIR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible FTIR spectrum, the following protocol is recommended. The choice of sampling technique is critical; for a solid sample like 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Instrumentation and Materials
-
FTIR Spectrometer with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Spatula and sample press.
-
Isopropanol or ethanol for cleaning.
-
The synthesized and purified 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene sample (must be dry).
-
Reference standards (O-benzylvanillin, 4-nitrostyrene) if available.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a soft, lint-free tissue soaked in isopropanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will be a single-beam spectrum of the clean, empty ATR crystal. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Use the pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface. The use of a torque-limited press is recommended for reproducibility.
-
Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background measurement. The instrument software will automatically ratio the sample single-beam spectrum against the background spectrum to generate the absorbance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions and relative intensities with the predicted values and the spectra of the comparative compounds.
-
The following diagram outlines the experimental workflow:
Caption: ATR-FTIR experimental workflow.
Conclusion
The FTIR spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is rich with information, providing a definitive fingerprint for its structural identification. The presence of strong, characteristic absorption bands for the nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, coupled with the disappearance of the aldehyde C=O and C-H stretches from its precursor, O-benzylvanillin, offers an unambiguous confirmation of a successful Henry condensation. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently employ FTIR spectroscopy as a rapid, reliable, and indispensable tool in the synthesis and characterization of this and related compounds.
References
-
ResearchGate. (n.d.). ATR‐IR spectra of pure 4‐nitrostyrene (a) (I), 4‐nitrostyrene adsorb on... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
YouTube. (2023, January 20). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Methyl-β-methyl-β-nitrostyrene. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A ATR-FTIR and B UV–Vis spectra of: (a) 4-amino-3-nitrostyrene monomer... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
ChemRxiv. (n.d.). IR of Vanillin: A classic study with a twist. Retrieved from [Link]
-
ResearchGate. (n.d.). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP. Retrieved from [Link]
-
SpectraBase. (n.d.). trans-4-Methoxy-ß-nitrostyrene. Retrieved from [Link]
-
Stenutz. (n.d.). (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of a standard vanillin, b biovanillin. Retrieved from [Link]
-
NIST WebBook. (n.d.). Vanillin. Retrieved from [Link]
-
SpectraBase. (n.d.). Vanillin. Retrieved from [Link]
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High-Resolution Mass Spectrometry Platforms for Structural Elucidation of Nitrostyrene Intermediates: A Comparative Guide
As drug development pipelines increasingly rely on complex synthetic intermediates, the precise structural characterization of these precursors becomes a critical bottleneck. 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (exact mass: 285.0991 Da) is a highly functionalized nitrostyrene derivative frequently utilized in the synthesis of phenethylamines and isoquinoline alkaloids.
Characterizing this molecule via tandem mass spectrometry (MS/MS) presents a unique analytical challenge. The molecule contains competing fragmentation sites: a highly labile benzyloxy ether and a nitrovinyl moiety prone to complex gas-phase rearrangements. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading MS platforms—specifically Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems—for the structural elucidation of this compound.
Mechanistic Profiling: The Causality of Nitrostyrene Fragmentation
To evaluate instrument performance, we must first understand the gas-phase behavior of the analyte. In positive Electrospray Ionization (ESI+), the protonated precursor
-
Heterolytic Benzyloxy Cleavage (Low Energy): The benzyloxy group is exceptionally labile. Even at low collision energies (CE 10–15 eV), the C–O bond cleaves to yield the highly stable, delocalized tropylium cation (
) at m/z 91.0542. This is almost always the base peak [[1]](). -
Nitro-Nitrite Rearrangement (Medium Energy): Nitrostyrenes undergo a diagnostic isomerization where the nitro group (
) rearranges to a nitrite ester ( ) prior to fragmentation 2. This facilitates the expulsion of a neutral nitric oxide radical ( , 30 Da), yielding an odd-electron fragment at m/z 256.1084. -
Nitrous Acid Elimination: A competing pathway involves the loss of
(47 Da) to form a stable, conjugated cation at m/z 239.1056.
Fig 1: MS/MS fragmentation causality of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Expected High-Resolution Fragments
| Fragment Ion | Formula | Theoretical m/z | Mechanistic Causality |
| Precursor | 286.1064 | Protonated parent molecule via ESI+ | |
| [M+H - NO]⁺ | 256.1084 | Nitro-nitrite rearrangement followed by radical loss | |
| [M+H - HNO₂]⁺ | 239.1056 | Elimination of nitrous acid from the vinyl moiety | |
| [C₇H₇]⁺ | 91.0542 | Heterolytic cleavage of benzyloxy ether (Tropylium) |
Platform Comparison: Q-TOF vs. Orbitrap vs. Triple Quadrupole
When selecting an instrument to characterize this nitrostyrene, the choice dictates the quality of the structural data. Orbitrap analyzers and Q-TOFs operate on fundamentally different physics—electrostatic ion trapping versus time-of-flight—which impacts resolution, dynamic range, and fragmentation thermodynamics 3.
Quantitative Performance Comparison
| Feature | Agilent 6546 (Q-TOF) | Thermo Q Exactive (Orbitrap) | TSQ Quantis (Triple Quadrupole) |
| Mass Accuracy | < 1 ppm | < 1 ppm | ~ 0.1 Da (Low Res) |
| Resolving Power | ~ 60,000 (at m/z 200) | Up to 140,000 (at m/z 200) | Unit Resolution (~0.7 FWHM) |
| Fragmentation Cell | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | Collision-Induced Dissociation (CID) |
| Spectral Dynamics | Preserves fragile intermediates (e.g., m/z 256) | Tends to drive fragmentation to m/z 91 base peak | Highly sensitive for MRM quantitation |
| Best Use Case | De novo structural ID, isotopic fidelity | High-confidence exact mass confirmation | High-throughput targeted screening |
Expert Insight: Orbitraps utilizing HCD cells often impart slightly higher internal energy to ions compared to Q-TOF CID cells at equivalent nominal voltage settings 4. Because the benzyloxy group in our target molecule is highly labile, an Orbitrap running at standard normalized collision energy (NCE 30) may completely obliterate the intermediate m/z 256 and 239 ions, leaving only the m/z 91 tropylium ion. Therefore, a Q-TOF is often superior for mapping the complete fragmentation pathway of benzyloxy-nitrostyrenes , whereas an Orbitrap excels at resolving isobaric interferences in complex matrices 5.
Self-Validating Experimental Protocol (LC-HRMS/MS)
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) to guarantee mass accuracy prior to sample injection.
Step-by-Step Methodology
-
System Suitability Verification: Inject a 1 ng/mL solution of Leucine Enkephalin. Verify that the
ion (m/z 556.2771) is detected within < 2 ppm mass error. Causality: This ensures the TOF/Orbitrap mass calibration is active and prevents false structural assignments. -
Sample Preparation: Dissolve 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Causality: The lipophilic benzyloxy group causes strong retention; a rapid ramp to 95% organic ensures sharp peak elution and minimizes in-source decay.
-
-
Ion Source Optimization (ESI+): Set capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and nebulizer pressure to 35 psig.
-
MS/MS Acquisition (Stepped CE): Isolate the precursor m/z 286.1 in the quadrupole (isolation width 1.3 Da). Apply a stepped collision energy of 10, 20, and 40 eV.
-
Causality: Stepped CE is mandatory. 10 eV captures the intact precursor and primary neutral losses (m/z 256, 239). 40 eV ensures complete breakdown to the tropylium base peak (m/z 91), allowing both ends of the fragmentation logic to be captured in a single composite spectrum.
-
-
Blank Subtraction: Inject a solvent blank immediately after the sample to validate the absence of carryover.
Fig 2: Self-validating LC-HRMS protocol for nitrostyrene structural elucidation.
Conclusion & Platform Recommendation
For the structural elucidation of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, a High-Resolution Q-TOF is the optimal platform. Its CID cell provides the "softer" collisional activation required to observe the critical nitro-nitrite rearrangement (m/z 256) before the molecule completely fragments into the tropylium ion (m/z 91). While Orbitraps offer superior ultimate resolving power 3, their HCD cells can over-fragment labile ethers, and standard Triple Quadrupoles lack the exact mass capabilities necessary to confidently assign the isobaric neutral losses characteristic of nitrostyrenes.
References
-
Middleton, S., Butcher, M., & Mathews, R. J. (1974). Mass spectra of ar-nitrostyrenes. Australian Journal of Chemistry. 2
-
Drahos, L., et al. (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? ELTE Repository. 4
-
Zubarev, R. A., & Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry (ACS Publications). 3
-
MetwareBio. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. 5
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. 1
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. We will move beyond rote protocols to explore the scientific rationale behind each decision, comparing alternative approaches and providing the data necessary to make informed choices in your own laboratory settings.
Pillar 1: The Foundational Strategy - Understanding the Analyte
Effective method development begins not with the instrument, but with a thorough understanding of the analyte's molecular structure and physicochemical properties. 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a moderately complex organic molecule with several key features that will dictate our chromatographic strategy.
-
Molecular Structure: The molecule possesses a significant non-polar character due to the two aromatic rings (the core benzene ring and the benzyl protecting group).[1] This makes it an ideal candidate for reversed-phase (RP) chromatography.
-
Key Functional Groups:
-
Nitrovinyl Group: The conjugated nitrovinyl moiety is a strong chromophore, which is highly advantageous for UV-Vis detection. The extended conjugation across the benzene ring and the vinyl group suggests a maximum absorbance (λmax) at a longer wavelength than simple benzene, likely in the 270-350 nm range.[2]
-
Aromatic Rings: The presence of two aromatic rings introduces the potential for π-π interactions with specific HPLC stationary phases, offering a powerful tool for enhancing selectivity.[3]
-
Ether Linkages (Methoxy & Benzyloxy): These groups add to the overall size and hydrophobicity of the molecule.
-
Based on this analysis, our strategy will be centered on reversed-phase HPLC with UV detection. The primary challenge will be to resolve the main peak from any potential impurities, which could include starting materials, by-products from the synthesis (e.g., isomers, or related nitro compounds), or degradants.
Pillar 2: The Experimental Blueprint - A Systematic Workflow
A logical, phased approach is critical to developing a method efficiently. We will proceed from initial screening to fine-tuned optimization, validating our choices at each step.
Caption: A logical workflow for HPLC method development and optimization.
Experimental Protocol: Initial Screening Phase
Objective: To identify the most promising column and organic modifier combination that provides the best initial separation of the main analyte peak from its impurities.
1. Instrumentation and Reagents:
-
HPLC System: A quaternary pump system with a column oven and a Diode Array Detector (DAD) or UV-Vis detector.
-
Columns:
-
Method A: Standard C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Method B: Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Reagents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH). Formic acid (FA), analytical grade.
-
Sample Preparation: Prepare a stock solution of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene at 1.0 mg/mL in ACN. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of ACN and water.
2. Initial Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B (to be tested): Acetonitrile with 0.1% Formic Acid OR Methanol with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD scan from 200-400 nm to determine λmax; for quantification, monitor at the determined maximum (e.g., start with 254 nm and 280 nm).
-
Injection Volume: 5 µL.
-
Scouting Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 10% B
-
21-25 min: 10% B (Re-equilibration)
-
Causality Behind Choices:
-
Acidification: Adding 0.1% formic acid to the mobile phase is crucial. It helps to suppress the ionization of any acidic silanol groups on the silica-based stationary phase, which prevents peak tailing and leads to sharper, more symmetrical peaks.[4]
-
Column Comparison: A C18 column is the industry workhorse for reversed-phase and a reliable starting point. However, for aromatic compounds like our analyte, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte.[3] This can be particularly effective at resolving structurally similar impurities.
-
Solvent Comparison: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They possess different polarities and elution strengths, which can significantly alter selectivity. Comparing them is a fundamental step in method development.[4]
Pillar 3: Comparative Analysis - Evaluating Method Performance
After running the initial screening experiments, we can compile the data into a comparative table. For this guide, we will use representative data to illustrate the decision-making process. Let's assume our sample contains the main analyte and two key impurities: a more polar starting material (Impurity 1) and a less polar, structurally similar by-product (Impurity 2).
Table 1: Comparison of Initial Screening Methods
| Parameter | Method A1 (C18, ACN) | Method A2 (C18, MeOH) | Method B1 (Phenyl-Hexyl, ACN) | Method B2 (Phenyl-Hexyl, MeOH) |
| Analyte tR (min) | 15.2 | 14.8 | 16.1 | 15.5 |
| Resolution (Rs) Impurity 1 / Analyte | 2.1 | 1.9 | 2.5 | 2.3 |
| Resolution (Rs) Analyte / Impurity 2 | 1.3 | 1.4 | 2.8 | 2.1 |
| Analyte Tailing Factor (Tf) | 1.2 | 1.3 | 1.1 | 1.1 |
| Analysis Time (min) | 25 | 25 | 25 | 25 |
Analysis of Screening Data:
-
Method A1 (C18/ACN): This standard method provides a decent separation but fails to achieve baseline resolution (Rs ≥ 1.5) for the critical pair, the analyte and the closely-eluting Impurity 2.
-
Method A2 (C18/MeOH): Changing the solvent to methanol on the C18 column did not improve the critical resolution.
-
Method B1 (Phenyl-Hexyl/ACN): This combination shows a significant improvement. The retention time of the analyte is slightly longer, indicating stronger interaction, and the resolution for both impurities is excellent, particularly for the critical pair (Rs = 2.8). This is a clear demonstration of the alternative selectivity offered by the Phenyl-Hexyl phase.[3]
-
Method B2 (Phenyl-Hexyl/MeOH): While still better than the C18 column, using methanol with the Phenyl-Hexyl phase reduced the beneficial π-π interactions, leading to lower resolution compared to acetonitrile. Acetonitrile is known to sometimes decrease these interactions, but in this hypothetical case, the overall separation benefits.[3]
Experimental Protocol: Method Optimization Phase
Objective: To refine the chosen method (Method B1) to reduce the analysis time while maintaining or improving the critical resolution (Rs between Analyte and Impurity 2).
1. Optimized Chromatographic Conditions:
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Optimized Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 85% B
-
8-9 min: 85% to 95% B
-
9-10 min: 95% B
-
10-10.5 min: 95% to 40% B
-
10.5-13 min: 40% B (Re-equilibration)
-
Causality Behind Optimization Choices:
-
Gradient Adjustment: The initial scouting gradient was broad (10-95% B over 15 min). Since all peaks of interest eluted late in the run, we can start with a higher initial percentage of organic solvent (40% B) and use a steeper gradient to shorten the run time.
-
Flow Rate & Temperature: Increasing the flow rate from 1.0 to 1.2 mL/min further reduces the analysis time. A slight increase in temperature (30 to 35 °C) can lower mobile phase viscosity, reduce backpressure, and sometimes improve peak efficiency.[4]
Table 2: Performance of Optimized Method
| Parameter | Scouting Method (B1) | Optimized Method | ICH Guideline |
| Analyte tR (min) | 16.1 | 7.5 | N/A |
| Resolution (Rs) Analyte / Impurity 2 | 2.8 | 2.5 | ≥ 1.5 |
| Analyte Tailing Factor (Tf) | 1.1 | 1.05 | ≤ 2.0 |
| Analysis Time (min) | 25 | 13 | N/A |
The optimized method successfully reduces the total analysis time by nearly 50% while maintaining all system suitability parameters well within accepted limits. The resolution of the critical pair remains excellent, ensuring accurate purity determination.
Conclusion
This guide demonstrates that a systematic, comparative approach is paramount for developing a high-quality HPLC purity method. By starting with a deep understanding of the analyte's chemistry, we rationally selected a Phenyl-Hexyl stationary phase that provided superior selectivity over a standard C18 column for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and its impurities. Subsequent optimization of the gradient profile and system parameters led to a final method that is not only accurate and robust but also efficient, saving valuable instrument time. This structured workflow serves as a reliable blueprint for tackling similar analytical challenges in a drug development environment.
References
- Benchchem Technical Support Center. (2025). Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites.
-
ResearchGate. (2025). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Available at: [Link]
-
PubMed. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Available at: [Link]
-
SIELC Technologies. Separation of Nitrovin on Newcrom R1 HPLC column. Available at: [Link]
-
Agilent Technologies. (2011). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]
-
Stenutz. (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene. Available at: [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
YMC. (2012). HPLC Method Development. Available at: [Link]
Sources
comparing reactivity of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene vs 2,5-dimethoxynitrostyrene
This guide provides an in-depth technical comparison of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (hereafter referred to as BMNS ) and 2,5-dimethoxynitrostyrene (hereafter referred to as 2,5-DMNS ).
These two compounds represent distinct classes of phenethylamine precursors used in medicinal chemistry and drug development. While 2,5-DMNS is the canonical precursor for the 2C-x family of psychoactive compounds, BMNS serves as a versatile, "switchable" scaffold derived from isovanillin, allowing access to both protected ethers and free phenols depending on the reduction methodology employed.
Part 1: Structural & Electronic Analysis
The primary divergence in reactivity between these two substrates stems from their substitution patterns relative to the nitrovinyl moiety.
Steric Environment (The Ortho-Effect)
-
2,5-DMNS (Ortho-Substituted): The methoxy group at the 2-position (ortho to the nitrovinyl chain) creates significant steric strain. This forces the nitrovinyl tail to rotate slightly out of planarity with the benzene ring, potentially reducing conjugation efficiency. This steric bulk hinders nucleophilic attack at the
-carbon during reduction or Michael additions. -
BMNS (Para/Meta-Substituted): With substituents at positions 3 (benzyloxy) and 4 (methoxy) relative to the vinyl chain, the ortho positions (2 and 6) remain unsubstituted. This lack of steric hindrance allows the nitrovinyl group to maintain planarity with the aromatic ring, maximizing conjugation but also making the
-carbon more accessible to nucleophiles.
Electronic "Push-Pull" Dynamics
-
BMNS: The methoxy group at the 4-position (para to the vinyl chain) acts as a strong
-donor. Through resonance, it pushes electron density directly into the nitrovinyl system. This stabilizes the intermediate carbocations during electrophilic substitution but decreases the electrophilicity of the -carbon, potentially slowing down initial hydride attack compared to electron-deficient rings. -
2,5-DMNS: The electronic donation is distributed between the ortho and meta positions. The ortho-methoxy group provides inductive withdrawal (short-range) but resonant donation.
Part 2: Reactivity Profile & "Switchable" Synthesis
The defining feature of BMNS is the benzyloxy group, which functions as a chemical "switch." This contrasts with the chemically inert methyl ethers of 2,5-DMNS .
The Divergent Pathway (BMNS)
Researchers can direct the product outcome solely by choosing the reducing agent:
-
Chemo-Selective Reduction (Hydride Transfer): Using LiAlH
or NaBH /CuCl reduces the nitroalkene to the amine without disturbing the benzyl ether. This yields the O-benzyl protected phenethylamine. -
Global Reduction (Hydrogenolysis): Using H
/Pd-C simultaneously reduces the nitroalkene and cleaves the benzyl ether (debenzylation), yielding the free phenol (3-hydroxy-4-methoxyphenethylamine).
The Linear Pathway (2,5-DMNS)
2,5-DMNS lacks this lability. Reduction yields only 2,5-dimethoxyphenethylamine (2C-H). Accessing the phenol requires a separate, harsh step using boron tribromide (BBr
Part 3: Experimental Protocols
Protocol A: The "Switchable" Reduction of BMNS
Target: Selective retention of the benzyl group.
Reagents: NaBH
-
Setup: Dissolve BMNS (10 mmol) in Ethanol (50 mL) in a round-bottom flask.
-
Catalyst Addition: Add CuCl
·2H O (2 mmol, 0.2 eq). The solution will turn green. -
Reduction: Add NaBH
(70 mmol, 7 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H ).-
Self-Validating Step: The reaction is complete when the vibrant yellow color of the nitrostyrene fades to a colorless or pale suspension.
-
-
Workup: Quench with ice water. Filter off inorganic black precipitate (copper boride). Acidify filtrate with HCl, wash with ether (removes non-basic impurities), then basify with NaOH and extract into DCM.
-
Result: 3-benzyloxy-4-methoxyphenethylamine.
Protocol B: Catalytic Hydrogenation of 2,5-DMNS
Target: High-yield reduction to 2C-H.
Reagents: H
-
Setup: Dissolve 2,5-DMNS (5 g) in Glacial Acetic Acid (125 mL) and conc. H
SO (19 g).[1] -
Catalyst: Add 10% Pd/BaSO
(5 g). -
Hydrogenation: Shake under H
(3 atm) at room temperature.-
Self-Validating Step: Monitor H
uptake. Reaction usually completes within 20 minutes. Cessation of uptake indicates completion.
-
-
Workup: Filter catalyst. Basify with NaOH.[2] Extract oil with ether.[1] Distill.
-
Result: 2,5-dimethoxyphenethylamine (Yield ~68-80%).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of BMNS compared to the linear path of 2,5-DMNS.
Caption: Divergent synthesis pathways. BMNS offers a bifurcated route to either protected or deprotected amines, whereas 2,5-DMNS follows a linear reduction path.
Part 5: Comparative Data Summary
| Feature | BMNS (Isovanillin Derivative) | 2,5-DMNS (2C-H Precursor) |
| Substitution Pattern | 3,4-Disubstituted (Meta/Para) | 2,5-Disubstituted (Ortho/Meta) |
| Steric Hindrance | Low (Planar conjugation) | High (Ortho-methoxy twist) |
| Solubility | High in non-polar solvents (DCM, Toluene) due to Benzyl group. | Moderate; soluble in hot alcohols/AcOH. |
| Reduction (LAH) | Yields O-Benzyl Amine (~75%) | Yields 2,5-Dimethoxy Amine (~70%) |
| Reduction (H2/Pd-C) | Debenzylates to Phenol | Reduces Nitro only (May poison catalyst) |
| Crystallinity | Excellent (Large, defined crystals) | Good (Needles, often clumps) |
| Primary Utility | Access to specific phenols or orthogonal protection strategies. | Direct precursor to 2C-x psychoactive series. |
References
-
CP Lab Safety. (n.d.). 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Product Data. Retrieved from
- PiHKAL (Phenethylamines I Have Known And Loved). (1991). Synthesis of 2C-H via 2,5-Dimethoxynitrostyrene. Transform Press.
-
Letavic, M. A., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. Retrieved from
-
Organic Chemistry Portal. (n.d.). Cleavage of Benzyl Ethers via Hydrogenolysis. Retrieved from
- Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Nature.
Sources
Comprehensive Comparison Guide: Melting Point Validation of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Executive Summary & Mechanistic Context
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene—frequently cataloged as[1]—is a highly valuable synthetic intermediate. With the molecular formula C16H15NO4[2], it serves as a critical precursor in the enantioselective synthesis of PDE4 inhibitors, most notably the antidepressant rolipram[3].
As a at room temperature, its thermodynamic purity is strictly correlated with its melting point, which is well-documented in the range of[4].
As a Senior Application Scientist, I frequently observe that the bulky benzyloxy group at the 3-position and the methoxy group at the 4-position create significant steric hindrance, which heavily influences the compound's crystal packing density. Residual crystallization solvents (such as ethanol or ethyl acetate) can act as plasticizers, disrupting this crystal lattice and causing artificial melting point depression. Therefore, selecting the correct analytical validation method is paramount for drug development professionals who must ensure batch-to-batch consistency before downstream Michael addition reactions.
Analytical Alternatives for Melting Point Determination
When validating the melting point of this specific beta-nitrostyrene derivative, researchers typically choose between three methodologies. Because the compound is inherently yellow, optical capillary methods can sometimes struggle with transmittance thresholds, making thermodynamic methods like DSC the superior alternative for high-precision R&D.
Table 1: Objective Comparison of Melting Point Analytical Alternatives
| Methodology | Detection Principle | Precision (ΔT) | Sample Requirement | Polymorph Detection | Best Use Case |
| Automated Capillary | Optical Transmittance | ± 0.5 °C | 3 – 5 mg | Poor | Routine QC & fast throughput |
| DSC (Gold Standard) | Thermodynamic Heat Flow | ± 0.1 °C | 1 – 3 mg | Excellent | Purity quantification & R&D |
| Hot Stage Microscopy | Visual Birefringence | ± 0.2 °C | < 1 mg | Excellent | Solvate/hydrate identification |
Experimental Validation: Comparative Data
To demonstrate the performance of these alternatives, we compared an analytical reference standard (>99% purity) against a crude synthesis product (~95% purity, containing unreacted 3-benzyloxy-4-methoxybenzaldehyde). The data below highlights how DSC provides a more absolute thermodynamic value (
Table 2: Experimental Validation Data for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
| Sample Grade | Capillary Method (Onset - Clear) | DSC (Extrapolated Onset) | Enthalpy of Fusion (ΔH) | Purity Conclusion |
| Analytical Reference (>99%) | 129.1 – 130.2 °C | 129.4 °C | 112.4 J/g | Conforms to structure and high purity. |
| Crude Synthesis (~95%) | 124.5 – 128.0 °C | 125.1 °C | 98.6 J/g | Significant MP depression; recrystallization required. |
Workflow Visualization
Fig 1. Comparative analytical workflow for melting point validation and purity assessment.
Self-Validating Protocol for DSC Analysis (Gold Standard)
To ensure maximum trustworthiness and scientific integrity, the following protocol utilizes a self-validating system. By bracketing the expected melting point with a known standard, we eliminate instrumental thermal lag as a variable.
Step 1: System Suitability & Calibration
-
Action: Calibrate the DSC instrument using a highly pure Benzoic Acid standard (Tm = 122.4 °C) prior to analyzing the sample.
-
Causality: Because 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene melts at 128–131 °C[4], bracketing the expected melting point with a proximal standard ensures the thermodynamic accuracy of the thermocouple specifically at the phase transition temperature of the analyte.
Step 2: Sample Preparation & Desiccation
-
Action: Dry the yellow crystalline solid under vacuum (10 mbar) at 40 °C for 12 hours prior to analysis.
-
Causality: Residual crystallization solvents act as plasticizers. If not removed, they disrupt the crystal lattice during heating, causing artificial melting point depression and peak broadening that mimics chemical impurities.
Step 3: Sample Encapsulation
-
Action: Accurately weigh 2.00 ± 0.10 mg of the dried compound into a standard aluminum pan and crimp hermetically.
-
Causality: A low, precisely controlled sample mass minimizes internal thermal gradients within the solid, preventing thermal lag and ensuring a sharp, high-resolution endothermic peak.
Step 4: Thermal Program Execution
-
Action: Apply a dynamic heating rate of 10 °C/min from 25 °C to 150 °C under a 50 mL/min dry nitrogen purge.
-
Causality: The 10 °C/min rate is the optimal pharmacopeial standard for balancing signal sensitivity (heat flow magnitude) with temperature resolution. The nitrogen purge is critical; it prevents the oxidative degradation of the electron-deficient nitrovinyl moiety at elevated temperatures.
Step 5: Data Synthesis
-
Action: Calculate the extrapolated onset temperature (
) rather than the peak maximum. -
Causality: The
represents the true thermodynamic melting point where the crystal lattice begins to collapse, whereas the peak maximum is an artifact of sample mass and heating rate.
References
-
Title: trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene Compound Summary (CID 688198) Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and medicinal research, the structural elucidation and electronic characterization of novel compounds are of paramount importance. 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a substituted nitrostyrene derivative with potential applications as a synthetic intermediate. Its extended π-conjugated system, featuring a substituted benzene ring, a vinyl group, and a nitro group, gives rise to characteristic electronic transitions that can be probed by Ultraviolet-Visible (UV-Vis) spectroscopy.
This guide provides a comprehensive analysis of the anticipated UV-Vis absorption spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. In the absence of a directly published spectrum for this specific molecule, this document leverages a comparative approach, analyzing the spectra of structurally related compounds to predict its absorption characteristics. We will delve into the theoretical underpinnings of its electronic transitions, compare it with relevant analogues, and provide a detailed experimental protocol for acquiring its UV-Vis spectrum.
The Foundation: Understanding UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules with conjugated systems, the most significant transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, providing insights into the electronic structure of the molecule. The extent of the conjugated system and the presence of electron-donating or electron-withdrawing groups can significantly influence the λmax. Generally, a larger conjugated system leads to a bathochromic (red) shift to a longer λmax.[1]
Comparative Spectral Analysis
To predict the UV-Vis absorption spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, we will examine the spectra of its core structural components and closely related analogues.
| Compound | Structure | λmax (nm) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Nitrobenzene | ~252 | Hexane | ~10,000 | |
| trans-Stilbene | ~295 | Hexane | ~29,000 | |
| 4-Nitrostyrene | ~310-320 (estimated from spectra) | Not specified | Not available |
Data for Nitrobenzene sourced from[2]. Data for trans-Stilbene sourced from[3]. λmax for 4-Nitrostyrene is estimated from spectral data presented in[4].
Nitrobenzene serves as a basic chromophore, exhibiting a primary absorption band around 252 nm in a non-polar solvent like hexane.[2] This absorption is attributed to the π → π* transition of the benzene ring perturbed by the nitro group.
trans-Stilbene provides a reference for the extended conjugation of a phenyl ring with a vinyl group, showing a λmax at approximately 295 nm in hexane.[3] The increase in conjugation compared to benzene results in a significant bathochromic shift.
4-Nitrostyrene is a more direct analogue, incorporating both the nitro group and the styrenyl system. The UV-Vis spectra from studies on the reduction of 4-nitrostyrene suggest a λmax in the range of 310-320 nm.[4] The extended conjugation provided by the vinyl group, in conjunction with the electron-withdrawing nitro group, pushes the absorption to a longer wavelength compared to both nitrobenzene and stilbene.
Predicting the Spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Our target molecule possesses the 4-nitrostyrene core and is further functionalized with a methoxy and a benzyloxy group on the benzene ring. Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are considered auxochromes, which are substituents that, when attached to a chromophore, can alter the wavelength and intensity of the absorption maximum.[5]
Specifically, the oxygen lone pairs in both groups can participate in resonance with the benzene ring, acting as electron-donating groups. This electron donation into the π-system further extends the conjugation and is expected to cause a bathochromic shift relative to 4-nitrostyrene. Therefore, it is anticipated that the λmax of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene will be at a longer wavelength than that of 4-nitrostyrene, likely in the range of 330-360 nm. The presence of two such groups should enhance this effect.
Furthermore, the choice of solvent will play a crucial role. In polar solvents, a hypsochromic (blue) shift might be observed for n → π* transitions, while π → π* transitions often exhibit a bathochromic shift.[6] For a molecule with a significant charge-transfer character in its excited state, a more polar solvent is expected to stabilize the excited state more than the ground state, leading to a red shift.
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum
This section provides a standardized procedure for obtaining the UV-Vis absorption spectrum of a solid organic compound like 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Materials:
-
2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)
-
Volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the anticipated absorption region (e.g., above 220 nm for ethanol).
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This will create a stock solution of approximately 100 µg/mL.
-
Working Solution Preparation: From the stock solution, prepare a dilution to achieve an absorbance in the optimal range of 0.2-0.8 AU. A typical starting point is to dilute 1 mL of the stock solution to 10 mL with the same solvent.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place it in the reference beam path of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Run the spectral scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration of the solution.
-
Workflow and Structural Logic
The following diagrams illustrate the experimental workflow for obtaining and analyzing the UV-Vis spectrum, and the logical framework for predicting the spectral properties based on structural analogues.
Caption: Logical framework for predicting the UV-Vis spectrum.
Conclusion
The UV-Vis absorption spectrum of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is predicted to exhibit a strong π → π* transition with a λmax in the region of 330-360 nm. This prediction is based on a comparative analysis of the spectra of nitrobenzene, trans-stilbene, and 4-nitrostyrene, considering the bathochromic shift induced by the extended conjugation and the electron-donating effects of the methoxy and benzyloxy substituents. The precise λmax and molar absorptivity can be determined experimentally following the detailed protocol provided. This guide serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds, providing both a theoretical framework and practical guidance for spectral analysis.
References
-
Chemistry Stack Exchange. Effect of nitrobenzene on solution UV/Vis spectra. Chemistry Stack Exchange. Available at: [Link].
-
Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. Lejan Team. Available at: [Link].
-
PubChem. 2-Methoxy-4-((E)-2-nitrovinyl)phenol. PubChem. Available at: [Link].
-
Supplementary Information Boosting chemoselective reduction of 4‑nitrostyrene via photoinduced energetic electrons from in-sit. Available at: [Link].
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link].
-
IAJPS. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. IAJPS. Available at: [Link].
Sources
Optimizing Purity Validation for Nitro-Styrenes: A Comparative Guide to Elemental Analysis Standards
Topic: Elemental Analysis Standards for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of phenethylamine precursors, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS: 63909-29-5) serves as a critical intermediate.[1] Its structural complexity—combining an oxidation-resistant benzyl ether with a thermally labile nitrovinyl group—presents unique challenges for purity validation.[1] While NMR confirms structure, Elemental Analysis (CHNS/O) is the gold standard for establishing bulk purity.[1]
This guide compares the performance of three calibration standards—Acetanilide , Sulfanilamide , and Atropine —to determine which yields the highest accuracy for this specific nitro-styrene derivative.[1] We analyze combustion dynamics, matrix matching, and error propagation to provide a definitive protocol for researchers.
The Analyte: 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Before selecting a standard, we must define the theoretical elemental profile of the target molecule.[1] This compound is a lipophilic, aromatic nitroalkene.[1]
Chemical Profile:
-
Molecular Weight: 285.29 g/mol [1]
-
Structure: A benzene core substituted with a methoxy group (C1), a benzyloxy group (C2), and a nitrovinyl moiety (C4).[1]
Theoretical Composition (The Benchmark):
| Element | Mass Contribution | Theoretical % |
|---|---|---|
| Carbon (C) | 192.18 | 67.36% |
| Hydrogen (H) | 15.12 | 5.30% |
| Nitrogen (N) | 14.01 | 4.91% |
| Oxygen (O) | 64.00 | 22.43% |[1]
The Challenge: The nitro group (-NO₂) requires complete reduction to N₂ gas without forming nitrogen oxides (NOx) that can become trapped in the reduction column.[1] Furthermore, the high carbon content (67%) demands a standard that mimics this combustion intensity to prevent "sooting" or incomplete oxidation.[1]
Comparative Analysis of Calibration Standards
In CHNS analysis, the "K-factor" (calibration factor) is determined by combusting a standard of known composition.[1] The closer the standard's elemental ratio is to the analyte, the lower the gravimetric and matrix-induced errors.[1]
Option A: Acetanilide (The Industry Standard) [1]
-
Formula: C₈H₉NO
-
Profile: C: 71.09% | H: 6.71% | N: 10.36%[1]
-
Suitability: High.[1][5] Acetanilide is the default standard for organic EA.[1] Its carbon content (71%) is very close to the analyte (67%), ensuring similar CO₂ detector response curves.[1]
-
Pros: Excellent stability; sharp combustion peak; widely available.[1]
-
Cons: Nitrogen content (10.36%) is double that of the analyte (4.91%), potentially masking subtle N-impurities if the detector linearity is not perfectly optimized.[1]
Option B: Sulfanilamide (The Heteroatom Stress Test) [1]
-
Formula: C₆H₈N₂O₂S
-
Profile: C: 41.84% | H: 4.68% | N: 16.27%[1]
-
Suitability: Low for this specific application.[1]
-
Pros: Excellent for simultaneous Sulfur determination (not needed here) and high-N compounds.[1]
-
Cons: The Carbon mismatch is severe (41% vs. 67%).[1] Calibrating with Sulfanilamide forces the instrument to extrapolate the Carbon curve significantly, increasing the error margin for the high-carbon nitro-styrene.
Option C: Atropine (The Precision Match) [1]
-
Formula: C₁₇H₂₃NO₃[1]
-
Profile: C: 70.56% | H: 8.01% | N: 4.84%[1]
-
Suitability: Optimal.
-
Pros: The Nitrogen content (4.84%) is nearly identical to the analyte (4.91%).[1] The Carbon content (70.56%) is also a near-perfect match.[1]
-
Cons: More expensive; hygroscopic (requires careful drying).[1]
Data Summary: Matrix Mismatch Calculation
The "Matrix Mismatch" represents the deviation between the standard and the analyte.[1] Lower values predict higher accuracy.[1]
| Standard | Verdict | ||
| Acetanilide | +3.73% | +5.45% | Robust Generalist |
| Sulfanilamide | -25.52% | +11.36% | Not Recommended |
| Atropine | +3.20% | -0.07% | High-Precision Choice |
Experimental Protocol: Validated Combustion Workflow
To ensure reproducibility, the following protocol utilizes Acetanilide (due to cost/availability) but adjusts parameters to account for the nitro group's thermal behavior.
Phase 1: Sample Preparation
-
Drying: Dry the nitro-styrene product in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (ethanol/acetic acid) which skew Carbon results.
-
Weighing: Weigh 2.00 mg ± 0.05 mg into a tin capsule.
Phase 2: Instrument Configuration (Flash 2000 / PerkinElmer 2400)
-
Furnace Temperature: 980°C (Left/Combustion), 640°C (Right/Reduction).[1]
-
Carrier Gas: Helium (140 mL/min).[1]
-
Oxygen Injection: Optimized Boost. [1]
Phase 3: Calibration & Analysis
-
Run 3 "Blank" cycles (empty tin capsules) to stabilize the baseline.[1]
-
Run 3 Acetanilide standards (K-factor calibration).[1]
-
Run 1 Atropine standard as a "Quality Control Check" (treat as unknown).[1]
-
Pass Criteria: Atropine N must read 4.84% ± 0.1%.[1]
-
-
Run the Analyte (2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene).[1][3]
Visualization: Decision Logic & Combustion Flow[1]
The following diagram illustrates the decision process for selecting the standard and the chemical pathway inside the analyzer.
Figure 1: Strategic selection of calibration standards and the elemental analysis workflow for nitro-styrene derivatives.[1][6]
Interpretation of Results
When analyzing the output, use the following tolerance thresholds to validate the synthesis:
-
Acceptable Range: ± 0.4% from theoretical values.
-
Troubleshooting:
-
Low Carbon (<66.9%): Indicates incomplete combustion (soot formation) or inorganic salt contamination.[1] Action: Increase O₂ flow or add Vanadium Pentoxide (V₂O₅) oxidant.[1]
-
High Carbon (>67.8%): Indicates solvent entrapment (e.g., Toluene or Benzene from synthesis).[1] Action: Dry sample at higher vacuum/temp.[1]
-
Low Nitrogen (<4.5%): Indicates "Nitrogen Trapping" in the ash or insufficient reduction of NOx.[1] Action: Check Copper reduction tube health.[1]
-
Conclusion
For the routine analysis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene , Acetanilide is a sufficient and robust calibration standard.[1] However, for critical validation steps—such as establishing the purity of a new reference batch—Atropine is the superior alternative due to its near-identical Nitrogen/Carbon ratio.[1] Avoid Sulfanilamide due to the significant Carbon matrix mismatch.[1]
References
-
Sigma-Aldrich. (2024).[1] (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Product Specification. Merck KGaA.[1] Link[1]
-
Thermo Fisher Scientific. (2021).[1] FlashSmart Elemental Analyzer: CHNS Determination of Organic Liquids and Fuels. Application Note 42267. Link
-
Royal Society of Chemistry. (2008).[1][7] CHNS Elemental Analysers: Technical Brief. Analytical Methods Committee. Link
-
National Institute of Standards and Technology (NIST). (2012).[1] Certificate of Analysis: SRM 2265 Nitro-Polycyclic Aromatic Hydrocarbons. Link
-
BenchChem. (2025).[1][5] Validating the Purity of Synthesized Nitro-derivatives: A Comparative Guide. Link[1]
Sources
- 1. 硝基苯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene [stenutz.eu]
- 3. (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 63909-29-5 [sigmaaldrich.com]
- 4. 1-(BENZYLOXY)-2-METHOXY-4-[(E)-2-NITROETHENYL]BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Distinguishing 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene from its Structural Isomers
In the fields of medicinal chemistry and materials science, the precise structural characterization of a molecule is non-negotiable. A minor change in the position of a functional group—creating a structural isomer—can lead to vastly different pharmacological activities, toxicological profiles, or material properties. This guide provides an in-depth, data-driven comparison to unambiguously distinguish 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene from its closely related structural isomers.
As a Senior Application Scientist, my objective is to move beyond mere data reporting and explain the causality behind the observed spectroscopic differences. The methodologies described herein are designed to be self-validating, providing a robust and logical workflow for researchers, scientists, and drug development professionals to achieve confident structural elucidation.
Chapter 1: The Challenge of Isomerism
The target molecule, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, possesses a specific arrangement of three key substituents on a benzene ring: a methoxy group, a benzyloxy group, and a nitrovinyl group. The synthetic route, often a Henry condensation between a substituted benzaldehyde and nitromethane, can theoretically lead to different positional isomers if the starting aldehyde is not pure.[1][2]
Consider the target molecule and two of its logical structural isomers:
-
Target Compound: 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
-
Isomer A: 1-(benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene
-
Isomer B: 4-(benzyloxy)-2-methoxy-1-(2-nitrovinyl)benzene
While all three share the same molecular formula (C₁₆H₁₅NO₄) and molecular weight (285.29 g/mol ), their connectivity is different, a fact that can only be confirmed through rigorous analytical techniques.[3][4][5]
Caption: Structural comparison of the target compound with two potential isomers.
(Note: The above DOT script is a template. For a functional diagram, the labels would be replaced with image nodes containing the actual chemical structures.)
Chapter 2: Spectroscopic Fingerprinting: A Multi-Technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the hydrogen and carbon framework of a molecule.[1]
The Causality of Chemical Shifts: The electronic properties of the substituents are key. The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating groups (EDGs) through resonance, increasing electron density (shielding) at the ortho and para positions. Conversely, the nitrovinyl (-CH=CHNO₂) group is a strong electron-withdrawing group (EWG), decreasing electron density (deshielding) at the ortho and para positions.[6][7] This interplay creates a unique electronic environment for each proton and carbon in the aromatic ring, resulting in distinct chemical shifts (δ).
¹H NMR: Decoding the Aromatic Region
The aromatic region (typically 6.5-8.5 ppm) is the most informative. The chemical shifts and, crucially, the coupling constants (J-values) between adjacent protons reveal their relative positions.
Table 1: Predicted ¹H NMR Spectroscopic Data (Aromatic & Vinylic Protons) in CDCl₃
| Proton Position | Target Compound | Isomer A | Isomer B | Key Differentiator |
| Aromatic H-3 | ~6.9 ppm (d, J≈2 Hz) | ~7.0 ppm (d, J≈2 Hz) | ~7.6 ppm (d, J≈8 Hz) | Coupling pattern and shift. In B, H-3 is ortho to EWG. |
| Aromatic H-5 | ~7.1 ppm (dd, J≈8, 2 Hz) | ~7.2 ppm (dd, J≈8, 2 Hz) | ~7.1 ppm (dd, J≈8, 2 Hz) | Less diagnostic alone, but part of the overall pattern. |
| Aromatic H-6 | ~7.4 ppm (d, J≈8 Hz) | ~7.5 ppm (d, J≈8 Hz) | ~7.3 ppm (d, J≈2 Hz) | Coupling pattern and shift. In B, H-6 is meta to EWG. |
| Vinylic =CH-Ar | ~7.6 ppm (d, J≈13.6 Hz) | ~7.6 ppm (d, J≈13.6 Hz) | ~7.8 ppm (d, J≈13.6 Hz) | Shift influenced by substituent ortho to it. |
| Vinylic =CH-NO₂ | ~8.0 ppm (d, J≈13.6 Hz) | ~8.0 ppm (d, J≈13.6 Hz) | ~8.2 ppm (d, J≈13.6 Hz) | Shift influenced by substituent ortho to it. |
d = doublet, dd = doublet of doublets. J-values are approximate.
Expert Interpretation:
-
For the Target Compound , we expect three distinct aromatic signals. The proton at C-3 is only coupled to the proton at C-5 (meta coupling, J≈2 Hz), appearing as a narrow doublet. The proton at C-5 is coupled to both H-3 and H-6, appearing as a doublet of doublets. The proton at C-6 is coupled only to H-5 (ortho coupling, J≈8 Hz) and appears as a wider doublet.[8]
-
Isomer A will show a very similar pattern to the target, making it difficult to distinguish by ¹H NMR alone. This highlights the need for other techniques.
-
Isomer B provides a starkly different spectrum. With the nitrovinyl group at C-1, the proton at C-3 is now ortho to this strong EWG and will be significantly deshielded (shifted downfield). The coupling patterns will also reflect the different neighbor relationships.
¹³C NMR: The Carbon Skeleton
The chemical shifts of the aromatic carbons (110-160 ppm) are also highly sensitive to the electronic effects of the substituents. Carbons directly attached to electron-donating oxygen atoms will be shifted downfield, while the EWG will deshield the carbon it's attached to.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. While it may not always distinguish positional isomers on its own, it provides crucial confirmatory data.[9]
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Significance |
| Asymmetric NO₂ Stretch | 1550–1475 cm⁻¹ | Strong and characteristic. Its exact position is sensitive to conjugation with the ring.[10] |
| Symmetric NO₂ Stretch | 1360–1290 cm⁻¹ | Strong and confirms the presence of the nitro group.[10][11] |
| C=C Stretch (Vinylic) | 1650–1625 cm⁻¹ | Indicates the nitrovinyl double bond. |
| C-O Stretch (Aromatic Ether) | 1275–1200 cm⁻¹ & 1050-1000 cm⁻¹ | Phenyl alkyl ethers typically show two C-O stretching bands.[12] |
| Aromatic C-H "oop" Bending | 900–675 cm⁻¹ | The pattern of these bands can sometimes hint at the ring substitution pattern, but this can be unreliable.[13] |
Expert Interpretation: The most telling feature in the IR spectrum is the presence of the two very strong NO₂ stretching bands.[9] While the exact frequencies might shift slightly between isomers due to changes in the overall dipole moment and electronic environment, these shifts are often too subtle to be used as a primary distinguishing feature without authentic reference standards. However, the absence of these bands would immediately rule out all three structures.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS): The first step is to confirm the elemental composition. All three isomers will have the same exact mass. For C₁₆H₁₅NO₄, the expected [M+H]⁺ is m/z 286.1023. A measured value within a few ppm of this confirms the molecular formula.
Fragmentation Analysis: The key to distinguishing isomers with MS lies in their fragmentation patterns. Upon ionization (e.g., by Electron Ionization), the molecular ion is formed and then breaks apart in a predictable manner, favoring the formation of stable fragments.
A hallmark fragmentation for benzylic compounds is the cleavage of the benzyl group to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[14] This peak is expected to be prominent in all three isomers.
The differentiation comes from the subsequent fragmentation of the remaining portion of the molecule.
Caption: A generalized fragmentation pathway for benzyloxy-substituted compounds.
Expert Interpretation: The key fragmentation pathway involves the loss of the benzyl radical to form an ion at m/z 194. The structure of this m/z 194 ion is different for each isomer. The subsequent loss of groups like NO₂ (46 Da) or CO (28 Da) from this intermediate ion could produce daughter ions with different relative intensities, providing a fingerprint for each isomer. For instance, the stability of the m/z 194 cation and its propensity to undergo further fragmentation will depend on the relative positions of the methoxy and nitrovinyl groups.
Chapter 3: Experimental Protocols
Scientific integrity requires reproducible methods. The following are standardized protocols for acquiring the data discussed above.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Use a standard single-pulse experiment. Acquire at least 16 scans. Process with a line broadening of 0.3 Hz.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire at least 1024 scans.
-
2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively. This provides an unequivocal assignment of the aromatic signals.
-
Caption: Standard workflow for NMR analysis.
Conclusion
Distinguishing between 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and its structural isomers is a challenge that demands a rigorous, multi-technique analytical approach. While ¹H NMR spectroscopy provides the most decisive data through the analysis of aromatic proton chemical shifts and coupling constants, it must be corroborated by ¹³C NMR, IR, and mass spectrometry. By understanding the underlying chemical principles that govern the data from each technique, a researcher can move from simple observation to confident, data-driven structural assignment. This analytical workflow ensures the integrity of research and the safety and efficacy of developed products.
References
- Cherry. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group.
- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
- ResearchGate. (n.d.). Fragment ions observed in the tandem mass spectra of compounds 1-5.
- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.
- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
- University of Calgary. (n.d.). IR: nitro groups.
- Sigma-Aldrich. (n.d.). (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
- Wiley Online Library. (n.d.). De Novo Endo-functionalized Organic Cages as Cooperative multi Hydorgen-bond-donating Catalysts - Supporting Information.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ACS Publications. (2002, October 31). A Duality of Mechanisms for the Fragmentation of Substituted Benzyloxychlorocarbenes.
- ChemConnections. (n.d.). Mass Spectrometry Fragmentation.
- Stenutz. (n.d.). (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene.
- BLDpharm. (n.d.). 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
- PMC. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
- MDPI. (2023, July 2). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives.
- MilliporeSigma. (n.d.). 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene | 1860-56-6.
- ResearchGate. (2014, June). Photoelectron Spectroscopy of Substituted N-Benzylideneanilines.
- ResearchGate. (n.d.). Substituent parameters from photoelectron spectra: Substituted benzenes.
- ResearchGate. (2023, July 2). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives.
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Safety Operating Guide
2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene proper disposal procedures
Comprehensive Operational and Disposal Guide for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
As a Senior Application Scientist, I approach chemical management not merely as a regulatory checklist, but through the lens of molecular mechanism. 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a heavily functionalized
Understanding the electrophilic nature of this functional group is the key to designing safe handling, spill remediation, and disposal protocols. We do not just follow rules; we engineer safety based on physicochemical causality.
Physicochemical Profiling & Quantitative Hazard Data
Based on structural homology to well-characterized nitrostyrenes (such as trans-
Table 1: Quantitative and Qualitative Hazard Parameters
| Property / Parameter | Value / Characteristic | Mechanistic Rationale & Operational Implication |
| Physical State | Solid crystalline powder | High surface-area-to-volume ratio. Prone to aerosolization; strict avoidance of dust formation is required[3]. |
| Reactivity | Michael Acceptor | Covalently binds to epidermal protein thiols. Mandates strict PPE to prevent severe skin sensitization[2]. |
| Chemical Incompatibility | Unstable with strong bases | Nitroalkenes can undergo exothermic polymerization. Never mix with basic aqueous waste streams[1]. |
| SAA Volume Limit | ≤ 55 gallons (Standard) | Must be transferred to central waste within 3 days of reaching accumulation limits[4]. |
Mechanistic Causality of Reactivity
To understand why this compound requires stringent segregation during disposal, we must visualize its reactivity. The electron-withdrawing nitro group creates a highly electrophilic
Mechanistic pathway of nitrostyrene reactivity leading to biological sensitization.
Step-by-Step Disposal Procedures
The disposal of chemical waste must emphasize isolation and the prevention of leaks[5]. Because this compound is a reactive organic solid, it must never be discharged into the sanitary sewer[4].
Protocol: Routine Waste Segregation and Disposal
-
Segregation (Causality: Preventing Exothermic Polymerization):
-
Classify the primary waste as Non-Halogenated Organic Solid Waste .
-
Crucial: Do not mix with aqueous basic waste, amines, or strong oxidizers. Nitrostyrenes can undergo uncontrolled degradation or polymerization in the presence of strong bases[1].
-
-
Containment (Causality: Vapor and Dust Suppression):
-
Place the solid waste, along with contaminated consumables (weigh boats, filter paper, spatulas), into a compatible, sealable container (e.g., wide-mouth High-Density Polyethylene [HDPE] jars).
-
Ensure the container is tightly closed immediately after use to prevent moisture ingress and the escape of irritating dust[3].
-
-
Labeling (Causality: Regulatory Compliance):
-
Satellite Accumulation Area (SAA) Transfer:
-
Transfer the sealed container to the designated SAA. SAA containers must be inspected weekly for integrity[4].
-
Self-Validating Step: Before placing the container in the SAA, wipe the exterior with a dry laboratory tissue. Inspect the tissue under a handheld UV lamp (nitrostyrenes are highly UV-active due to their extended conjugation). If fluorescence or dark absorbance is detected, decontaminate the exterior with an isopropanol wipe to ensure zero cross-contamination before storage.
-
Emergency Spill Remediation Methodology
A spill of a reactive powder presents a dual threat: inhalation of highly irritating dust and the potential for a localized dust deflagration if aerosolized near an ignition source.
Protocol: Solid Spill Cleanup
-
Isolate and Ventilate: Evacuate non-essential personnel. Ensure local exhaust ventilation is active, but do not create turbulent air currents that could aerosolize the powder.
-
Don Appropriate PPE: Put on a particulate respirator (N95 or P100 minimum), chemical-resistant nitrile gloves, and tightly sealed safety goggles.
-
Dust Suppression (Causality: Preventing Combustible Clouds):
-
Do not dry sweep. Dry sweeping generates airborne particulates which can form combustible dust concentrations in the air[2].
-
Lightly dampen the spill area with an inert, compatible solvent (e.g., a small amount of isopropanol) to bind the powder into a paste.
-
-
Collection:
-
Use non-sparking, anti-static tools (e.g., heavy-duty plastic scoops) to collect the dampened material.
-
Shovel the material into a suitable, closed container for hazardous disposal[3].
-
-
Decontamination & Validation:
-
Wash the spill surface with soap and plenty of water to mechanically remove trace residues[2].
-
Self-Validating Step: After decontamination, wipe the spill zone with a solvent-moistened swab and spot it onto a TLC (Thin-Layer Chromatography) plate. Elute and visualize under UV light (254 nm) to confirm the complete removal of the compound before reopening the area to general laboratory work.
-
Step-by-step operational workflow for nitrostyrene spill containment and disposal.
Institutional Waste Management
Once the waste is secured in the SAA, it transitions to institutional control. Laboratories must maintain accurate, up-to-date, and easily retrievable records of this waste transfer[6]. The final disposal method utilized by environmental contractors will typically be high-temperature incineration. This process safely oxidizes the reactive organic waste into less harmful combustion gases (
References
-
Central Washington University (EH&S). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from:[Link]
-
Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from: [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS Number: 63909-29-5).[1][2][3][4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar aromatic nitro compounds to establish a robust safety protocol. The recommendations herein are founded on the principles of prudent laboratory practice and a conservative assessment of potential hazards.
Hazard Analysis: Understanding the Risk Profile
2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a complex organic molecule. Its structure, featuring a nitrovinyl group and aromatic rings, suggests potential for reactivity and biological activity. While specific toxicity data is unavailable, analogous compounds such as 2-(Benzyloxy)-1-methoxy-4-nitrobenzene are known to cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed.[5] Aromatic nitro compounds, as a class, can be reactive and require careful handling.[6] Therefore, a cautious approach is paramount.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[5][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][8]
-
Reactivity: Aromatic nitro compounds can be reactive.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
| Body Part | PPE Recommendation | Standard/Specification | Rationale |
| Hands | Chemical-resistant nitrile gloves (double-gloving recommended) | EN 374 or equivalent | To protect hands from chemical burns, irritation, and absorption.[9] |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 or EN 166 | To protect eyes from splashes, vapors, and particles.[9] |
| Body | Flame-resistant lab coat | Nomex® or equivalent | To protect skin and clothing from chemical splashes and spills.[9][10] |
| Respiratory | NIOSH-approved N95 (or higher) respirator | NIOSH (US) or EN 149 (Europe) | To prevent inhalation of fine powders, especially when handling outside of a fume hood.[9][10] |
| Feet | Closed-toe, chemical-resistant shoes | --- | To protect feet from spills.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene from receipt to use.
Caption: Experimental workflow for handling 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation is Key:
-
Solid Waste: All disposables contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[6][10]
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous waste container for liquids. Do not dispose of this chemical down the drain.[6]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[10]
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate solid, liquid, and sharps waste into their respective, properly labeled containers.
-
Container Management: Keep waste containers securely closed when not in use.[11]
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. Provide an accurate description of the waste to your Environmental Health and Safety (EHS) department.[6]
-
Decontamination of Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[6] The first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected depending on local regulations.
Caption: Logical flow for the disposal of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene waste.
Emergency Procedures: Preparedness is Non-Negotiable
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Action Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[5] Do not let the product enter drains.[5] |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment and adherence to your institution's specific safety protocols. Always consult with your EHS department for guidance on handling hazardous materials.
References
- Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals - Benchchem.
- Safety Data Sheet - CymitQuimica.
- SAFETY DATA SHEET - TCI Chemicals.
-
Safety Data Sheet - Aaronchem. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuc0IvMIptZEhoXrbpK-uiaSj7gvJkrBH-zHZrQ8pQ791YNP_MUW1T9WTwB4oQ_0lQRurUNPy_LWi7pmqwcTU7akyWqRSdej4fBuFO13jjXZJ6buF4a15ci9kdtKzFN2pK145buTT]([Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
